1,3-Dimethyl-2-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-2-nitrobenzene | |
|---|---|---|
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InChI |
InChI=1S/C8H9NO2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3 | |
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InChI Key |
HDFQKJQEWGVKCQ-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=C(C(=CC=C1)C)[N+](=O)[O-] | |
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Molecular Formula |
C8H9NO2 | |
| Record name | 1,3-DIMETHYL-2-NITROBENZENE | |
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DSSTOX Substance ID |
DTXSID7025134 | |
| Record name | 1,3-Dimethyl-2-nitrobenzene | |
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Molecular Weight |
151.16 g/mol | |
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Physical Description |
1,3-dimethyl-2-nitrobenzene is a clear yellow liquid. (NTP, 1992) | |
| Record name | 1,3-DIMETHYL-2-NITROBENZENE | |
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Boiling Point |
437 °F at 744 mmHg (NTP, 1992) | |
| Record name | 1,3-DIMETHYL-2-NITROBENZENE | |
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Flash Point |
190 °F (NTP, 1992) | |
| Record name | 1,3-DIMETHYL-2-NITROBENZENE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
| Record name | 1,3-DIMETHYL-2-NITROBENZENE | |
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Density |
1.112 at 59 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 1,3-DIMETHYL-2-NITROBENZENE | |
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Vapor Pressure |
28.4 mmHg at 100 °F (NTP, 1992) | |
| Record name | 1,3-DIMETHYL-2-NITROBENZENE | |
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CAS No. |
81-20-9 | |
| Record name | 1,3-DIMETHYL-2-NITROBENZENE | |
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| Record name | 2,6-Dimethylnitrobenzene | |
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| Record name | 2-Nitro-m-xylene | |
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| Record name | 2-Nitro-m-xylene | |
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| Record name | Benzene, 1,3-dimethyl-2-nitro- | |
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| Record name | 1,3-Dimethyl-2-nitrobenzene | |
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| Record name | 2-NITRO-M-XYLENE | |
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Melting Point |
57 to 61 °F (NTP, 1992) | |
| Record name | 1,3-DIMETHYL-2-NITROBENZENE | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dimethyl-2-nitrobenzene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological relevance of 1,3-Dimethyl-2-nitrobenzene (also known as 2-nitro-m-xylene). The document is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and applications of this nitroaromatic compound. Information is presented in a structured format, including tabulated data for key chemical and physical properties, a detailed experimental protocol for its synthesis, and visualizations of its chemical structure and relevant pathways.
Chemical Structure and Identification
This compound is an organic compound with the chemical formula C₈H₉NO₂.[1] Structurally, it consists of a benzene ring substituted with two methyl groups at positions 1 and 3, and a nitro group at position 2. This substitution pattern is crucial in defining its chemical reactivity and physical properties.
DOT Script for Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 81-20-9 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Appearance | Clear yellow liquid | [2] |
| Melting Point | 14-16 °C (57-61 °F) | |
| Boiling Point | 225 °C at 744 mmHg (437 °F) | |
| Density | 1.112 g/mL at 25 °C | |
| Solubility in Water | Insoluble (< 1 mg/mL at 66°F) | [3] |
| Vapor Pressure | 28.4 mmHg at 100°F | |
| Flash Point | 88 °C (190.4 °F) - closed cup | |
| Refractive Index | n20/D 1.521 |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound. Below is a summary of available spectral data.
| Spectrum Type | Key Features |
| Mass Spectrum (MS) | The NIST WebBook provides a mass spectrum obtained by electron ionization.[4] |
| Infrared (IR) Spectrum | Data is available on platforms such as SpectraBase. |
| Nuclear Magnetic Resonance (NMR) | While specific, detailed spectra with full assignments are not readily available in the initial search, the presence of aromatic protons and two distinct methyl groups would be expected in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct signals for the aromatic carbons and the methyl carbons. |
Synthesis
The primary method for the synthesis of this compound is the direct nitration of m-xylene. This electrophilic aromatic substitution reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. However, this method often yields a mixture of isomers, with the 4-nitro-m-xylene being a significant byproduct. Controlling the reaction conditions is crucial to favor the formation of the 2-nitro isomer.
Experimental Protocol: Nitration of m-Xylene
This protocol is a generalized procedure based on common nitration reactions of aromatic compounds.
Materials:
-
m-Xylene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice bath
-
Dichloromethane (or other suitable organic solvent)
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, cool a mixture of concentrated sulfuric acid to 0-5 °C using an ice bath.
-
Slowly add concentrated nitric acid to the cooled sulfuric acid with constant stirring, maintaining the low temperature. This creates the nitrating mixture.
-
In a separate flask, dissolve m-xylene in an organic solvent like dichloromethane.
-
Slowly add the m-xylene solution dropwise to the nitrating mixture. The temperature should be carefully monitored and maintained below 10 °C to minimize the formation of dinitrated byproducts.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Pour the reaction mixture over crushed ice to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
The resulting crude product, a mixture of isomers, can be purified by fractional distillation or column chromatography to isolate this compound.
DOT Script for Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Biological Activity and Metabolism
Specific studies on the biological activity, such as cytotoxicity or interaction with signaling pathways, of this compound are limited in the readily available scientific literature. However, the metabolism and toxicology of nitroaromatic compounds, in general, have been studied.
The primary metabolic pathway for nitroaromatic compounds involves the reduction of the nitro group.[5] This process can occur in various tissues and is often mediated by gut microbiota. The reduction proceeds through nitroso and hydroxylamino intermediates to form the corresponding aniline derivative. These intermediates, particularly the hydroxylamino species, are often reactive and can bind to macromolecules like DNA and proteins, which is a basis for the toxic and sometimes carcinogenic effects of some nitroaromatic compounds.
DOT Script for Generalized Metabolic Pathway:
Caption: Generalized metabolic pathway for nitroaromatic compounds.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions.[3] It is incompatible with strong oxidizing agents and strong bases.[3] Exposure may cause irritation to the skin, eyes, and mucous membranes. As with other nitroaromatic compounds, there is a potential for adverse health effects upon prolonged or high-level exposure. Therefore, handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Conclusion
This compound is a well-characterized chemical compound with established physical and chemical properties. Its synthesis is achievable through the nitration of m-xylene, although control of isomeric purity is a key challenge. While specific biological data for this compound is not extensive, the general understanding of nitroaromatic compound metabolism provides a framework for predicting its potential biological fate and toxicological profile. This guide serves as a foundational resource for researchers and professionals requiring detailed technical information on this compound. Further research into its specific biological activities would be beneficial for a more complete understanding of its potential applications and risks in the context of drug development and life sciences.
References
Physicochemical Characteristics of 2-Nitro-m-Xylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-nitro-m-xylene. The information is presented to support research, drug development, and scientific understanding of this compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols are provided for key analytical methods.
Core Physicochemical Properties
2-Nitro-m-xylene, also known as 1,3-dimethyl-2-nitrobenzene, is a significant intermediate in various chemical syntheses. A clear understanding of its physical and chemical properties is crucial for its effective and safe handling and application.
Table 1: Identification and Basic Properties of 2-Nitro-m-Xylene
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 2,6-Dimethylnitrobenzene, m-Xylene, 2-nitro- | [1][2] |
| CAS Number | 81-20-9 | [1][2] |
| Molecular Formula | C₈H₉NO₂ | [1][2] |
| Molecular Weight | 151.16 g/mol | [1] |
| Appearance | Clear yellow liquid | [1][3][4] |
| Odor | Aromatic | [3] |
Table 2: Quantitative Physicochemical Data for 2-Nitro-m-Xylene
| Property | Value | Temperature (°C) | Pressure | Source(s) |
| Melting Point | 14 - 16 °C (57.2 - 60.8 °F) | N/A | N/A | [3][4][5][6][7] |
| Boiling Point | 225 - 227 °C (437 - 440.6 °F) | N/A | 744 - 760 mmHg | [1][3][5][6][7] |
| Density | 1.110 - 1.112 g/mL | 15 - 25 | N/A | [1][3][5][6][7] |
| Flash Point | 87 °C (188.6 °F) | N/A | Closed Cup | [3][5][7] |
| Water Solubility | Insoluble (< 1 mg/mL) | 19 | N/A | [1][5][6] |
| Solubility in other solvents | Miscible with ethanol | N/A | N/A | [5] |
| Refractive Index | 1.521 - 1.522 | 20 | N/A | [5][6][7] |
| Vapor Pressure | 28.4 mmHg | 37.8 | N/A | [1] |
| Vapor Density | 5.21 | N/A | N/A | [3] |
Table 3: Spectral Data References for 2-Nitro-m-Xylene
| Spectral Data Type | Reference Information |
| Infrared (IR) Spectroscopy | Spectra available from sources such as SpectraBase.[1][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹³C NMR and ¹H NMR data available in chemical databases.[1] |
| Mass Spectrometry (MS) | GC-MS data available, molecular ion peak at m/z 151.[9][10] |
Experimental Protocols
The following sections outline standardized methodologies for the determination of the key physicochemical properties of 2-nitro-m-xylene. These protocols are based on internationally recognized guidelines to ensure data accuracy and reproducibility.
Determination of Melting Point/Melting Range
The melting point of 2-nitro-m-xylene can be determined using the capillary method as described in OECD Guideline 102 .[9]
-
Principle: A small, dried sample of 2-nitro-m-xylene is introduced into a capillary tube. The tube is then heated in a controlled manner in a suitable apparatus. The temperatures at which the substance begins to melt and is completely molten are recorded.
-
Apparatus: Melting point apparatus with a heating block or bath, capillary tubes, and a calibrated thermometer.
-
Procedure:
-
Ensure the 2-nitro-m-xylene sample is pure and dry.
-
Introduce the sample into a capillary tube to a height of 3-5 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus at a rate of approximately 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid is observed and the temperature at which the last solid particle disappears. This range is the melting point.
-
Determination of Boiling Point
The boiling point of 2-nitro-m-xylene can be determined using the dynamic method outlined in OECD Guideline 103 .[10][11]
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In the dynamic method, the pressure is varied, and the corresponding boiling temperatures are measured.
-
Apparatus: A suitable glass apparatus with a heating mantle, a condenser, a pressure-measuring device, and a calibrated thermometer.
-
Procedure:
-
Place a sample of 2-nitro-m-xylene in the boiling flask with a few boiling chips.
-
Assemble the apparatus and reduce the pressure to the desired level.
-
Heat the sample until it boils and a steady reflux is observed.
-
Record the temperature and pressure.
-
Repeat the measurement at several different pressures.
-
The boiling point at standard pressure (760 mmHg) can be determined by extrapolation.
-
Determination of Density
The density of liquid 2-nitro-m-xylene can be determined using a pycnometer or an oscillating densitometer as described in OECD Guideline 109 .[12][13][14]
-
Principle: Density is the mass per unit volume. The pycnometer method involves determining the mass of a known volume of the liquid. The oscillating densitometer measures the oscillation frequency of a U-shaped tube filled with the liquid, which is related to its density.
-
Apparatus: A calibrated pycnometer or an oscillating densitometer, a balance with a precision of ±0.1 mg, and a constant temperature bath.
-
Procedure (Pycnometer Method):
-
Clean and dry the pycnometer and determine its empty mass.
-
Fill the pycnometer with 2-nitro-m-xylene, ensuring there are no air bubbles.
-
Place the filled pycnometer in a constant temperature bath (e.g., 20 °C) until thermal equilibrium is reached.
-
Adjust the volume of the liquid to the calibration mark.
-
Dry the outside of the pycnometer and weigh it.
-
The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.
-
Determination of Water Solubility
The water solubility of 2-nitro-m-xylene can be determined using the flask method as described in OECD Guideline 105 , suitable for substances with low solubility.[4][8]
-
Principle: A sufficient amount of the substance is stirred in water at a constant temperature for a prolonged period to achieve saturation. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
-
Apparatus: A thermostatted shaking apparatus or magnetic stirrer, glass vessels with stoppers, and an analytical instrument for concentration measurement (e.g., GC-MS).
-
Procedure:
-
An excess amount of 2-nitro-m-xylene is added to a known volume of distilled water in a glass vessel.
-
The vessel is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a period sufficient to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, the mixture is allowed to stand to separate the phases.
-
A sample of the aqueous phase is carefully removed, ensuring no undissolved substance is included (centrifugation or filtration may be necessary).
-
The concentration of 2-nitro-m-xylene in the aqueous sample is determined using a validated analytical method.
-
Determination of Flash Point
The flash point of 2-nitro-m-xylene can be determined using a closed-cup method, such as the Pensky-Martens method described in ASTM D93 .[7]
-
Principle: The sample is heated in a closed cup at a controlled rate. A small flame is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.
-
Apparatus: Pensky-Martens closed-cup flash point tester.
-
Procedure:
-
Fill the test cup with the 2-nitro-m-xylene sample to the specified level.
-
Place the lid on the cup and begin heating and stirring at the prescribed rates.
-
At regular temperature intervals, apply the test flame by opening the shutter.
-
Record the temperature at which a distinct flash is observed inside the cup.
-
Correct the observed flash point for barometric pressure.
-
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like 2-nitro-m-xylene, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm⁻¹. Standard practices are described in ASTM E1252 .[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is typically dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).
-
Mass Spectrometry (MS): Mass spectra can be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.
Visualizations
Synthesis of 2-Nitro-m-Xylene
The primary industrial synthesis of 2-nitro-m-xylene involves the nitration of m-xylene using a mixed acid solution of nitric acid and sulfuric acid.
Caption: Synthesis of 2-nitro-m-xylene via nitration of m-xylene.
Potential Biodegradation Pathway
While not a signaling molecule, 2-nitro-m-xylene, as a nitroaromatic compound, can be subject to microbial degradation in the environment. A plausible initial step in its biodegradation involves the reduction of the nitro group.
References
- 1. store.astm.org [store.astm.org]
- 2. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 3. precisionlubrication.com [precisionlubrication.com]
- 4. oecd.org [oecd.org]
- 5. store.astm.org [store.astm.org]
- 6. scimed.co.uk [scimed.co.uk]
- 7. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
An In-Depth Technical Guide to the Synthesis of 1,3-Dimethyl-2-nitrobenzene via m-Xylene Nitration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethyl-2-nitrobenzene (2-nitro-m-xylene) through the nitration of m-xylene. This document details the underlying chemical principles, experimental protocols, product distribution, and purification strategies pertinent to this reaction. The information is intended to be a valuable resource for professionals in chemical research and drug development.
Introduction
The nitration of aromatic compounds is a cornerstone of organic synthesis, providing essential intermediates for a wide array of applications, including the production of pharmaceuticals, agrochemicals, and dyes. The nitration of m-xylene yields a mixture of isomers, primarily this compound and 1,3-dimethyl-4-nitrobenzene. Understanding and controlling the regioselectivity of this electrophilic aromatic substitution is crucial for maximizing the yield of the desired 2-nitro isomer, which serves as a valuable precursor in various synthetic pathways. This guide will explore the factors influencing isomer distribution and provide detailed methodologies for the synthesis and isolation of this compound.
Reaction Mechanism and Regioselectivity
The nitration of m-xylene is a classic example of electrophilic aromatic substitution. The reaction proceeds via the generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The nitronium ion then attacks the electron-rich aromatic ring of m-xylene.
The two methyl groups on the m-xylene ring are ortho, para-directing and activating. This means they direct the incoming electrophile to the positions ortho and para to themselves. In m-xylene, the available positions for substitution are 2, 4, 5, and 6.
-
Position 2 and 6: These positions are ortho to both methyl groups.
-
Position 4: This position is ortho to one methyl group and para to the other.
-
Position 5: This position is meta to both methyl groups and is therefore the least activated.
Steric hindrance plays a significant role in determining the final product ratio. The positions between the two methyl groups (positions 2 and 6) are sterically hindered. Consequently, the major product is typically 1,3-dimethyl-4-nitrobenzene (4-nitro-m-xylene), where the nitro group is in the less sterically hindered position, ortho to one methyl group and para to the other. The desired product, this compound (2-nitro-m-xylene), is formed in smaller amounts.
Caption: Reaction pathway for the nitration of m-xylene.
Quantitative Data on Isomer Distribution
The ratio of this compound to 1,3-dimethyl-4-nitrobenzene is highly dependent on the reaction conditions and the nitrating agent used. The following table summarizes the isomer distribution under various reported conditions.
| Nitrating Agent / Catalyst | This compound (%) | 1,3-Dimethyl-4-nitrobenzene (%) | Reference |
| H₂SO₄ / HNO₃ | 14 | 86 | [1] |
| BF₃ | 16.9 | 83.1 | [1] |
| Zeolite-β catalyst | 13 | 87 | [1] |
| Zr(NO₃)₄ | 10 | 90 | [1] |
| Ozone / NO₂ | 9 | 78 | [1] |
Experimental Protocols
General Laboratory Procedure for the Nitration of m-Xylene
This protocol is a generalized procedure based on common laboratory practices for aromatic nitration.
Materials:
-
m-Xylene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Beakers
-
Distillation apparatus
Procedure:
Caption: Experimental workflow for m-xylene nitration.
-
Preparation of Nitrating Mixture: In a flask, carefully and slowly add a calculated amount of concentrated nitric acid to concentrated sulfuric acid, while cooling the mixture in an ice bath. The typical molar ratio of H₂SO₄ to HNO₃ is approximately 2:1.
-
Nitration Reaction: Place m-xylene in a separate round-bottom flask equipped with a magnetic stirrer and cool it in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the m-xylene with vigorous stirring, ensuring the temperature of the reaction mixture is maintained between 0-10 °C.
-
Reaction Quenching: After the addition is complete, continue stirring the mixture in the ice bath for a specified time (e.g., 30-60 minutes). Then, slowly and carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker.
-
Work-up:
-
Allow the ice to melt, and then transfer the mixture to a separatory funnel.
-
Separate the organic layer (top layer).
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: The resulting crude product is a mixture of nitroxylene isomers. The desired this compound can be isolated by fractional vacuum distillation.[2]
Purification by Fractional Vacuum Distillation
The boiling points of the two main isomers are sufficiently different to allow for separation by fractional vacuum distillation.
| Compound | Boiling Point |
| This compound | 225 °C at 744 mmHg |
| 1,3-Dimethyl-4-nitrobenzene | 238-239 °C at 760 mmHg[3] |
A specific procedure for the purification of 2-nitro-m-xylene by vacuum distillation involves collecting a crude fraction at 105-145°C (14.6kPa) and then redistilling to collect the pure fraction at 100-110°C (13.3kPa).[2]
Alternative Separation Strategies
While fractional distillation is a common method for separation, other techniques can be employed, particularly for analytical purposes or when higher purity is required.
-
Chromatography: High-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18 or Phenyl-Hexyl) can be used to separate the isomers.[4]
-
Selective Reduction and Extraction: A mixture of hindered and unhindered nitro isomers can be treated with a reducing agent that selectively reduces the less sterically hindered isomer (4-nitro-m-xylene) to the corresponding aniline. The resulting amine can then be easily separated from the unreacted this compound by acid-base extraction.[5]
Safety Considerations
-
The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. Strict temperature control is essential to prevent runaway reactions and the formation of dinitrated byproducts.
-
Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.
-
All procedures should be carried out in a well-ventilated fume hood.
-
Nitroaromatic compounds are toxic and should be handled with care.
This guide provides a foundational understanding and practical protocols for the synthesis of this compound. For specific applications, further optimization of reaction conditions and purification methods may be necessary.
References
- 1. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. 1,3-DIMETHYL-4-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
Spectroscopic Data and Analysis of 1,3-Dimethyl-2-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Dimethyl-2-nitrobenzene (also known as 2-nitro-m-xylene), a compound of interest in various chemical and pharmaceutical research domains. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally-validated public data for NMR and IR, predicted values from computational models are provided and should be considered as such. The mass spectrometry data is derived from the NIST Mass Spectrometry Data Center.[1][2][3][4]
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.35 | t | 1H | H-5 |
| 7.18 | d | 2H | H-4, H-6 |
| 2.33 | s | 6H | 2 x CH₃ |
Note: This is a predicted spectrum and actual experimental values may vary.
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (ppm) | Assignment |
| 149.5 | C-2 (C-NO₂) |
| 132.8 | C-1, C-3 (C-CH₃) |
| 132.2 | C-5 |
| 127.9 | C-4, C-6 |
| 17.0 | 2 x CH₃ |
Note: This is a predicted spectrum and actual experimental values may vary.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2980-2850 | Medium | Aliphatic C-H Stretch (CH₃) |
| 1600, 1470 | Strong, Medium | Aromatic C=C Bending |
| 1530 | Strong | Asymmetric NO₂ Stretch |
| 1350 | Strong | Symmetric NO₂ Stretch |
| 850-750 | Strong | C-H Out-of-plane Bending |
Note: This is a predicted spectrum and actual experimental values may vary.
Mass Spectrometry (Electron Ionization) Data
Source: NIST Mass Spectrometry Data Center[1][2][3][4]
| m/z | Relative Intensity (%) | Assignment |
| 151 | 100 | [M]⁺ (Molecular Ion) |
| 134 | 85 | [M-OH]⁺ |
| 105 | 70 | [M-NO₂]⁺ |
| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 45 | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation
A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
2.1.2. ¹H NMR Spectroscopy
Proton NMR spectra are recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
2.1.3. ¹³C NMR Spectroscopy
Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz, with proton decoupling. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are used. Several hundred to several thousand scans are typically required to obtain a spectrum with a good signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of neat this compound is obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[5][6] A small drop of the liquid sample is placed directly onto the ATR crystal.[5][6] The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.[5]
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph. The ionization energy is set to 70 eV.[7][8][9] The mass analyzer is scanned over a mass-to-charge (m/z) range of 40-500 amu.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, detailing how data from each technique contributes to the final structural elucidation.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. Benzene, 1,3-dimethyl-2-nitro- [webbook.nist.gov]
- 2. Benzene, 1,3-dimethyl-2-nitro- [webbook.nist.gov]
- 3. Benzene, 1,3-dimethyl-2-nitro- [webbook.nist.gov]
- 4. Benzene, 1,3-dimethyl-2-nitro- [webbook.nist.gov]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Physical and Chemical Properties of 2,6-Dimethyl-1-nitrobenzene (CAS 81-20-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Dimethyl-1-nitrobenzene, identified by the CAS number 81-20-9. This compound, also known as 2-Nitro-m-xylene, is a significant intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2] This document consolidates key data, outlines experimental protocols for its synthesis and characterization, and explores its metabolic and toxicological pathways.
Chemical Identity
| Identifier | Value |
| CAS Number | 81-20-9[3][4][5] |
| IUPAC Name | 1,3-dimethyl-2-nitrobenzene[3][6][7][8] |
| Synonyms | 2,6-Dimethylnitrobenzene, 2-Nitro-m-xylene[1][2][3][4][6][7][8] |
| Molecular Formula | C₈H₉NO₂[3][4][5][8] |
| Molecular Weight | 151.16 g/mol [5][8] |
| InChI Key | HDFQKJQEWGVKCQ-UHFFFAOYSA-N[3] |
| SMILES | CC1=C(C(=CC=C1)C)--INVALID-LINK--[O-][3] |
Physical Properties
The physical properties of 2,6-Dimethyl-1-nitrobenzene are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various chemical processes.
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [1][2][3] |
| Melting Point | 14-16 °C | [4][9] |
| Boiling Point | 225 °C at 744 mmHg | [4][9] |
| Density | 1.112 g/mL at 25 °C | [4][9] |
| Solubility | Insoluble in water; Soluble in ethanol, chloroform. | [2][3] |
| Vapor Pressure | 28.4 mmHg at 100 °F | [6][8] |
| Refractive Index | n20/D 1.521 | [4][9] |
Chemical Properties
| Property | Description | Reference |
| Stability | Stable under normal conditions. | [9] |
| Reactivity | Incompatible with strong oxidizing agents and strong bases. | [1][2] |
| Decomposition | When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx). | [1][2] |
Experimental Protocols
Synthesis of 2,6-Dimethyl-1-nitrobenzene via Nitration of m-Xylene
This protocol describes a general laboratory-scale synthesis of 2,6-Dimethyl-1-nitrobenzene.
Materials:
-
m-Xylene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate
-
Separatory Funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mmol of m-xylene to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled nitrating mixture of concentrated sulfuric acid and concentrated nitric acid (in a molar ratio of approximately 2:1) to the m-xylene with constant stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture over crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and again with water until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by vacuum distillation to obtain 2,6-Dimethyl-1-nitrobenzene.
Determination of Melting Point
This protocol outlines the determination of the melting point using a capillary melting point apparatus.
Materials:
-
Purified 2,6-Dimethyl-1-nitrobenzene (solidified)
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Ensure the sample of 2,6-Dimethyl-1-nitrobenzene is solidified by cooling it below its melting point (14-16 °C).
-
Introduce a small amount of the solidified sample into a capillary tube, ensuring the sample is tightly packed at the bottom.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a rate of 2-3 °C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the substance.
Determination of Boiling Point
This protocol describes the determination of the boiling point using a simple distillation setup.
Materials:
-
Purified 2,6-Dimethyl-1-nitrobenzene
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
Place a sample of 2,6-Dimethyl-1-nitrobenzene and a few boiling chips into the distillation flask.
-
Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the distillation flask to ensure it measures the temperature of the vapor.
-
Heat the flask gently with a heating mantle.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the liquid at the recorded atmospheric pressure.
Metabolic and Toxicological Pathways
While specific signaling pathways for 2,6-Dimethyl-1-nitrobenzene are not extensively documented, its metabolism and toxicity can be inferred from studies on related nitrotoluene compounds.
Biodegradation Pathway
Microorganisms in soil and water can degrade nitrotoluenes. A common pathway involves the initial oxidation of the aromatic ring, leading to the formation of catechols, which are then further metabolized.
Caption: Proposed aerobic biodegradation pathway of a dimethyl-nitrobenzene isomer.
Toxicological Pathway
The toxicity of nitrotoluenes is often linked to their metabolic activation, leading to the formation of reactive intermediates that can cause cellular damage, including methemoglobinemia and genotoxicity.
Caption: Proposed toxicological mechanism of nitrotoluenes leading to cellular damage.
Conclusion
This technical guide provides essential information on the physical and chemical properties of 2,6-Dimethyl-1-nitrobenzene (CAS 81-20-9). The data and protocols presented herein are intended to support researchers, scientists, and drug development professionals in their work with this compound. The included visualizations of metabolic and toxicological pathways, based on related compounds, offer insights into its potential biological interactions. Further research is warranted to elucidate the specific biological pathways and mechanisms of action of this particular isomer.
References
- 1. 2,6-Dimethyl-1-nitrobenzene | 81-20-9 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evolution of a new bacterial pathway for 4-nitrotoluene degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2,6-Dimethylnitrobenzene | C8H9NO2 | CID 6672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 8. 2,6-Dimethylnitrobenzene | C8H9NO2 | CID 6672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,6-Dimethyl-1-nitrobenzene CAS#: 81-20-9 [m.chemicalbook.com]
An In-depth Technical Guide to the Health and Safety Hazards of 1,3-Dimethyl-2-nitrobenzene Exposure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethyl-2-nitrobenzene, also known as 2-nitro-m-xylene, is an aromatic nitro compound with applications in chemical synthesis. This technical guide provides a comprehensive overview of the known and potential health and safety hazards associated with exposure to this compound. The document is intended to serve as a critical resource for researchers, scientists, and drug development professionals who may handle this compound or structurally related compounds. This guide summarizes the available toxicological data, outlines detailed experimental protocols for hazard assessment, and visualizes key metabolic and signaling pathways implicated in its toxicity. A thorough understanding of these hazards is crucial for implementing appropriate safety measures and mitigating risks in a laboratory and industrial setting.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for assessing its environmental fate, potential for absorption, and appropriate handling procedures.
| Property | Value | Reference |
| CAS Number | 81-20-9 | - |
| Molecular Formula | C₈H₉NO₂ | - |
| Molecular Weight | 151.16 g/mol | - |
| Appearance | Clear yellow liquid | [1] |
| Melting Point | 14-16 °C (57-61 °F) | [2] |
| Boiling Point | 225 °C at 744 mmHg | [2] |
| Density | 1.112 g/mL at 25 °C | [2] |
| Flash Point | 88 °C (190.4 °F) - closed cup | [2] |
| Water Solubility | Insoluble | [3] |
| Vapor Pressure | 28.4 mmHg at 100°F | [3] |
Toxicological Data
The toxicological profile of this compound is not extensively characterized in the scientific literature. Much of the understanding of its potential hazards is derived from data on analogous nitroaromatic compounds. The available quantitative data for this compound and its close isomers are summarized below.
Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 1,600 mg/kg | [4] |
| LD₅₀ | Mouse | Intravenous | 45 mg/kg | [5][6] |
| Acute Dermal Toxicity | - | Dermal | Harmful in contact with skin (Category 4) | [7] |
| Skin Irritation | Rabbit | Dermal | No skin irritation (OECD 404) | [4] |
LD₅₀ (Median Lethal Dose): The dose of a substance that is lethal to 50% of the tested animal population.
Genotoxicity and Mutagenicity
Direct mutagenicity data for this compound is limited. However, studies on mono-nitrobenzene derivatives suggest that ortho-isomers can exhibit mutagenicity in the Salmonella typhimurium (Ames) test, particularly in the presence of a metabolic activation system (S9 mix) and norharman.[8] The genotoxicity of nitroaromatic compounds is often linked to the metabolic reduction of the nitro group to reactive intermediates that can form DNA adducts.[9]
Carcinogenicity
There are no specific carcinogenicity studies available for this compound. However, it is classified as having limited evidence of a carcinogenic effect.[6] The International Agency for Research on Cancer (IARC) has not classified this compound. For comparison, the related compound 2-nitrotoluene has shown clear evidence of carcinogenic activity in male and female rats and mice.[10]
Human Health Effects
There is a lack of specific studies on the human health effects of this compound exposure. Based on data from analogous nitroaromatic compounds, exposure may lead to irritation of the skin, eyes, and mucous membranes.[3] Systemic effects characteristic of nitroaromatic compounds include methemoglobinemia, which impairs the oxygen-carrying capacity of the blood, leading to symptoms such as cyanosis (bluish discoloration of the skin), headache, dizziness, nausea, and in severe cases, respiratory distress and cardiovascular effects.[11]
Mechanisms of Toxicity
The toxicity of this compound and related nitroaromatic compounds is primarily driven by their metabolism. The nitro group can undergo reduction to form highly reactive intermediates, leading to cellular damage through various mechanisms.
Metabolic Activation
The reduction of the nitro group is a critical step in the activation of nitroaromatic compounds to toxic metabolites. This process is catalyzed by nitroreductases, which are present in both mammalian tissues and gut microflora.[12][13] The reduction proceeds through nitroso and hydroxylamine intermediates, which are electrophilic and can covalently bind to cellular macromolecules, including DNA and proteins, leading to genotoxicity and cytotoxicity.[4][12]
Oxidative Stress
The metabolism of nitroaromatic compounds can also lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress.[14] This occurs through redox cycling, where the nitro anion radical intermediate reacts with molecular oxygen to produce superoxide radicals.[14] Oxidative stress can damage cellular components, including lipids, proteins, and DNA, and activate stress-responsive signaling pathways.
Key Signaling Pathways
Exposure to toxic chemicals like this compound can perturb cellular signaling pathways, leading to adverse outcomes.
-
NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response.[3] Oxidative stress and cellular damage induced by chemical exposure can activate the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[15]
-
p53 Signaling: The p53 tumor suppressor protein plays a critical role in responding to DNA damage.[16] Genotoxic stress caused by reactive metabolites can lead to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest, allowing time for DNA repair, or trigger apoptosis (programmed cell death) if the damage is too severe to be repaired.[17]
Experimental Protocols
Standardized protocols are essential for the reliable assessment of chemical toxicity. The following sections provide overviews of key experimental methodologies based on OECD guidelines.
General Experimental Workflow for Hazard Assessment
A tiered approach is typically employed for the toxicological evaluation of a chemical.
Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[18]
Methodology:
-
Strains: A set of bacterial strains with different known mutations in the histidine (S. typhimurium) or tryptophan (E. coli) operon is used. Commonly used strains include TA98, TA100, TA1535, TA1537, and WP2 uvrA.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer.[19]
-
Exposure: The test substance, at various concentrations, is incubated with the bacterial strains in the presence or absence of the S9 mix. This can be done using the plate incorporation method or the pre-incubation method.[19]
-
Plating: The mixture is plated on minimal agar plates lacking the specific amino acid required by the bacterial strain.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the specific amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[19]
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals by analyzing the formation of micronuclei in erythrocytes.[6][8]
Methodology:
-
Animal Model: Typically, mice or rats are used.[20]
-
Dose Selection: A preliminary dose-ranging study is often conducted to determine the maximum tolerated dose (MTD). At least three dose levels, a negative control, and a positive control are used in the main study.[20]
-
Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, once or twice.[6]
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).[8]
-
Slide Preparation and Staining: Smears are prepared from the collected cells and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Analysis: At least 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of cytotoxicity.
-
Evaluation: A substance is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes.[20]
Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD 407)
Objective: To provide information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.[7][10] This study helps to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).[21]
Methodology:
-
Animal Model: Rats are the preferred species.[7]
-
Groups: At least three dose groups and a control group are used, with a minimum of 5 males and 5 females per group.[21]
-
Administration: The test substance is administered orally (gavage, in feed, or in drinking water) daily for 28 days.[10]
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.
-
Pathology: At the end of the study, all animals are subjected to a gross necropsy. Organs are weighed, and tissues from all animals in the control and high-dose groups are examined histopathologically. Tissues from the lower dose groups are examined if treatment-related effects are observed in the high-dose group.[21]
-
NOAEL Determination: The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed.
Safety Precautions and Handling
Given the potential hazards of this compound, strict safety protocols must be followed.
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[22]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[22] Keep away from heat, sparks, and open flames.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[6]
-
First Aid:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[22]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[22]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Conclusion
While the toxicological database for this compound is not exhaustive, the available data and information from structurally related nitroaromatic compounds indicate a potential for significant health hazards. The primary concerns are acute toxicity, skin irritation, and potential genotoxicity and carcinogenicity, driven by metabolic activation of the nitro group. A thorough understanding of its physicochemical properties, toxicological profile, and mechanisms of action is paramount for ensuring the safety of all personnel handling this chemical. Adherence to the detailed experimental protocols outlined in this guide will enable a more comprehensive characterization of its hazards and a robust risk assessment. Continuous vigilance and adherence to stringent safety protocols are essential when working with this compound and other nitroaromatic compounds.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. nucro-technics.com [nucro-technics.com]
- 9. 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf [slideshare.net]
- 10. oecd.org [oecd.org]
- 11. gov.uk [gov.uk]
- 12. academic.oup.com [academic.oup.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. mdpi.com [mdpi.com]
- 15. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new approach to identifying genotoxic carcinogens: p53 induction as an indicator of genotoxic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. inotiv.com [inotiv.com]
- 21. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 22. [PDF] Reduction of polynitroaromatic compounds: the bacterial nitroreductases. | Semantic Scholar [semanticscholar.org]
Toxicological Profile of Dimethylnitrobenzene Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethylnitrobenzene (DMNB), also known as nitroxylene, encompasses six structural isomers with varying toxicological profiles. This guide provides a comprehensive overview of the current toxicological data available for 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylnitrobenzene. The primary toxicological effect associated with this class of compounds is hematotoxicity, specifically methemoglobinemia. Genotoxicity is also a concern, with some isomers testing positive in mutagenicity assays. However, significant data gaps remain, particularly concerning chronic toxicity, carcinogenicity, and reproductive/developmental effects for most isomers. This document summarizes available quantitative data, outlines common experimental protocols for toxicological assessment, and visualizes key concepts to aid in research and development.
Comparative Toxicological Data
The following tables summarize the available quantitative toxicological data for the six isomers of dimethylnitrobenzene. It is important to note that data is not available for all endpoints for every isomer, highlighting the need for further research.
Table 1: Acute Toxicity Data for Dimethylnitrobenzene Isomers
| Isomer | CAS RN | Oral LD50 (rat, mg/kg) | Dermal LD50 (rabbit, mg/kg) | Inhalation LC50 (rat) | Intravenous LD50 (mouse, mg/kg) |
| 2,3-DMNB | 83-41-0 | 2110[1] | Data not available | Data not available | Data not available |
| 2,4-DMNB | 89-87-2 | Similar to 3,4-DMNB | Data not available | Data not available | Data not available |
| 2,5-DMNB | 89-58-7 | 2440[2] | Data not available | Data not available | Data not available |
| 2,6-DMNB | 81-20-9 | Data not available | Data not available | Data not available | 45[3] |
| 3,4-DMNB | 99-51-4 | 2636[4] | > 5695[4] | Data not available | Data not available |
| 3,5-DMNB | 99-12-7 | Data not available | Data not available | Data not available | Data not available |
Table 2: Genotoxicity and Irritation Data for Dimethylnitrobenzene Isomers
| Isomer | Ames Test | In Vivo Genotoxicity | Skin/Eye Irritation |
| 2,3-DMNB | Data not available | Data not available | Mild eye irritation noted. |
| 2,4-DMNB | Positive (with metabolic activation)[4] | Data available[4] | Not irritating to rabbit skin or eyes[4] |
| 2,5-DMNB | Mutation data reported | Data not available | Irritant |
| 2,6-DMNB | Data not available | Data not available | Irritant to skin, eyes, and mucous membranes[5] |
| 3,4-DMNB | Positive (with metabolic activation)[4] | No data available[4] | Not irritating to rabbit skin or eyes[4] |
| 3,5-DMNB | Data not available | Data not available | Data not available |
General Toxicological Characteristics of Nitroaromatic Compounds:
-
Hematotoxicity: A primary effect is the induction of methemoglobinemia, leading to cyanosis, anemia, reticulocytosis, and spleen congestion[4].
-
Structure-Activity Relationship: The toxicity of nitroaromatic compounds is influenced by the number and position of the nitro groups[4].
Metabolism and Toxicokinetics
The metabolism of dimethylnitrobenzene isomers is expected to follow the general pathways of other nitroaromatic compounds. These pathways are crucial in understanding the manifestation of their toxic effects.
Primary Metabolic Pathways:
-
Nitroreduction: The nitro group is sequentially reduced to a nitroso, hydroxylamino, and finally an amino group. This reduction can be carried out by gut microflora as well as hepatic and erythrocyte enzymes[6]. The hydroxylamino intermediate is believed to be a key metabolite responsible for methemoglobin formation.
-
Ring and Methyl Group Oxidation: The aromatic ring and the methyl groups can undergo hydroxylation, followed by conjugation with glucuronic acid or sulfate to facilitate excretion[6]. For nitroxylenes, oxidation of one or both methyl groups is a likely metabolic route.
The interplay between these pathways can vary between isomers, influencing their toxicokinetics and overall toxicity.
Figure 1. Generalized metabolic pathways of dimethylnitrobenzene isomers.
Mechanisms of Toxicity
The toxicity of dimethylnitrobenzene isomers is primarily linked to the metabolic activation of the nitro group.
Methemoglobin Formation: The hydroxylamino metabolite is a potent oxidizing agent that can oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to tissue hypoxia.
Figure 2. Signaling pathway for methemoglobin formation by DMNB metabolites.
Genotoxicity: Some dimethylnitrobenzene isomers have shown mutagenic potential in the Ames test, particularly with metabolic activation[4]. This suggests that their metabolites can interact with DNA, potentially leading to mutations. The ability to cause DNA damage is a significant concern for long-term health effects, including carcinogenicity.
Experimental Protocols
The toxicological data presented in this guide are typically generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of key testing methodologies.
Acute Toxicity Testing
-
OECD 401 (Acute Oral Toxicity - Rescinded): This test involved the administration of the test substance by gavage to groups of rodents at various dose levels to determine the median lethal dose (LD50).
-
OECD 402 (Acute Dermal Toxicity): The test substance is applied to the shaved skin of animals (usually rabbits or rats) for 24 hours. Observations for signs of toxicity and mortality are made for at least 14 days.
-
OECD 403 (Acute Inhalation Toxicity): Animals (usually rats) are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (typically 4 hours). Animals are then observed for at least 14 days.
Figure 3. General workflow for acute toxicity testing.
Genotoxicity Testing
-
OECD 471 (Bacterial Reverse Mutation Test - Ames Test): This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively. The test substance is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid. The test is conducted with and without a metabolic activation system (S9 mix) to detect mutagens that require metabolic processing.
-
OECD 474 (Mammalian Erythrocyte Micronucleus Test): This in vivo assay assesses chromosomal damage. Rodents are treated with the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in immature erythrocytes. An increase in micronucleated cells indicates that the substance is clastogenic (causes chromosomal breaks) or aneugenic (interferes with chromosome segregation).
Figure 4. Workflow for common genotoxicity assays.
Data Gaps and Future Directions
The current body of literature on the toxicology of dimethylnitrobenzene isomers has significant gaps. To perform comprehensive risk assessments and to inform drug development processes where these compounds may be present as impurities or metabolites, further research is warranted in the following areas:
-
Comprehensive Acute Toxicity Testing: Determination of dermal and inhalation toxicity for all isomers is needed.
-
Repeated Dose Toxicity Studies: Studies to establish No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) are critical for risk assessment.
-
Carcinogenicity Bioassays: Long-term studies are necessary to evaluate the carcinogenic potential of these isomers, especially those that have shown genotoxic activity.
-
Reproductive and Developmental Toxicity: The effects on fertility, reproduction, and embryonic/fetal development are largely unknown and require investigation.
-
Mechanistic Studies: Research into the specific signaling pathways affected by each isomer would provide a deeper understanding of their toxic effects and could inform the development of potential countermeasures.
-
Comparative Toxicokinetics: Studies on the absorption, distribution, metabolism, and excretion (ADME) of each isomer would help to explain differences in their toxicological potencies.
Conclusion
The dimethylnitrobenzene isomers exhibit a toxicological profile characteristic of nitroaromatic compounds, with hematotoxicity being a key concern. The available data, although incomplete, suggest that the isomers have varying degrees of acute toxicity and genotoxicity. This guide serves as a summary of the current knowledge and a call for further research to fill the existing data gaps. A more complete understanding of the toxicological profiles of these isomers is essential for ensuring human and environmental safety.
References
- 1. 1,2-Dimethyl-3-nitrobenzene | C8H9NO2 | CID 6739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethylnitrobenzene CAS#: 89-58-7 [m.chemicalbook.com]
- 3. 2,6-Dimethyl-1-nitrobenzene | 81-20-9 [chemicalbook.com]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. 2,6-Dimethylnitrobenzene | C8H9NO2 | CID 6672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental Fate and Degradation of 1,3-Dimethyl-2-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the environmental fate and degradation of 1,3-dimethyl-2-nitrobenzene (2-nitro-m-xylene). Due to the limited availability of direct experimental data for this specific isomer, this guide incorporates a read-across approach, utilizing data from structurally similar compounds such as other dimethylnitrobenzene isomers, nitrotoluenes, and nitrobenzene to predict its environmental behavior. The document covers the physical and chemical properties, abiotic degradation pathways including photolysis and hydrolysis, and biotic degradation under both aerobic and anaerobic conditions. Detailed experimental protocols for assessing these degradation pathways are provided, alongside a summary of available quantitative data in tabular format. Visual diagrams generated using Graphviz are included to illustrate key degradation pathways and experimental workflows.
Introduction
This compound, also known as 2-nitro-m-xylene, is a nitroaromatic compound. Understanding the environmental fate of such chemicals is crucial for assessing their potential environmental impact. Nitroaromatic compounds can enter the environment through various industrial activities. Their persistence, mobility, and transformation in different environmental compartments (air, water, and soil) are of significant concern due to their potential toxicity. This guide synthesizes the available scientific information to provide a detailed understanding of the likely environmental behavior of this compound.
Physicochemical Properties
The environmental transport and partitioning of this compound are governed by its physical and chemical properties. A summary of these properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 81-20-9 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Appearance | Yellowish liquid or solid | [2] |
| Melting Point | 14-16 °C | [3] |
| Boiling Point | 225 °C at 744 mmHg | [3] |
| Density | 1.112 g/mL at 25 °C | [3] |
| Water Solubility | Insoluble | [4] |
| LogP (Octanol-Water Partition Coefficient) | 2.95 | [1] |
Abiotic Degradation
Abiotic degradation processes are those that do not involve biological organisms. For this compound, the primary abiotic degradation pathways are likely photolysis and reaction with hydroxyl radicals in the atmosphere.
Photolysis
Photolysis, or degradation by light, is expected to be a significant degradation pathway for this compound in both aquatic and atmospheric environments. Nitroaromatic compounds are known to absorb light in the environmentally relevant UV spectrum, which can lead to their transformation.
Table 2: Photolysis Data for Related Nitroaromatic Compounds
| Compound | Medium | Rate Constant / Half-life | Products | Reference |
| Nitrophenols | Air | Atmospheric half-life: 3-18 days | - | [5] |
| Nitrophenols | Water | Half-life: 1-8 days (freshwater), 13-139 days (seawater) | - | [5] |
| 1-Nitronaphthalene | Gas Phase | 0.07 x J(NO₂) | 1,4-naphthoquinone | [6] |
| 2-Nitronaphthalene | Gas Phase | 0.005 x J(NO₂) | - | [6] |
J(NO₂) is the photolysis rate of NO₂.
Hydrolysis
Hydrolysis is a chemical reaction with water. Nitroaromatic compounds, including this compound, are generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9) due to the stability of the aromatic ring and the C-N bond.[7] Computational studies on the alkaline hydrolysis of other nitroaromatic compounds, such as TNT and DNT, suggest that the reaction proceeds through the formation of Meisenheimer complexes, but this typically requires high pH conditions not commonly found in the environment.[8][9] Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.
Biotic Degradation
Biodegradation, the breakdown of organic compounds by microorganisms, is expected to be a major degradation pathway for this compound in soil and water. The degradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.
Aerobic Biodegradation
Under aerobic conditions, bacteria have evolved several strategies to degrade nitroaromatic compounds.[10] For singly nitrated compounds like this compound, two primary pathways are plausible, based on studies with analogous compounds like nitrobenzene and nitrotoluenes:
-
Reductive Pathway: The nitro group is initially reduced to a nitroso and then to a hydroxylamino group, which can then be transformed into an aminophenol. The aromatic ring of the aminophenol is subsequently cleaved.[10][11]
-
Oxidative Pathway: A dioxygenase enzyme incorporates two hydroxyl groups onto the aromatic ring, leading to the elimination of the nitro group as nitrite and the formation of a catechol derivative. The catechol is then subject to ring cleavage.[11]
Studies on other nitroxylene isomers suggest that they are not readily biodegradable, but can be degraded by acclimated microorganisms.[2]
Anaerobic Biodegradation
Under anaerobic conditions, the primary transformation of nitroaromatic compounds is the reduction of the nitro group to an amino group, forming the corresponding aniline derivative (in this case, 2,6-dimethylaniline).[10] This reduction is carried out by a wide variety of anaerobic bacteria. Further degradation of the resulting aromatic amine can occur, but is often a slower process. Several studies have documented the anaerobic degradation of xylenes and other alkylbenzenes by denitrifying and sulfate-reducing bacteria.[12][13]
Experimental Protocols
Detailed experimental protocols are essential for accurately assessing the environmental fate of chemicals. The following sections describe standard methodologies applicable to the study of this compound.
Protocol for Ready Biodegradability Test (OECD 301)
The OECD 301 guideline provides a set of six methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[14][15] The CO₂ Evolution Test (OECD 301B) is a common choice.
Objective: To determine if a chemical is readily biodegradable under aerobic conditions.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from activated sludge and incubated under aerobic conditions in the dark. The degradation is followed by the measurement of the CO₂ produced.
Apparatus:
-
CO₂-free air supply
-
Gas washing bottles
-
Incubation bottles
-
CO₂ absorption bottles (containing Ba(OH)₂ or NaOH)
-
Magnetic stirrers
-
Apparatus for titration or Total Organic Carbon (TOC) analysis
Procedure:
-
Preparation of Mineral Medium: Prepare a mineral medium containing essential salts (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride).
-
Inoculum: Use fresh activated sludge from a sewage treatment plant treating predominantly domestic sewage. The sludge should be washed and aerated before use.
-
Test Setup: Add the mineral medium, inoculum, and the test substance (at a concentration of 10-20 mg/L of organic carbon) to the incubation bottles.
-
Controls: Prepare blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate or aniline).
-
Incubation: Incubate the bottles in the dark at 22 ± 2 °C for 28 days. Continuously purge the bottles with CO₂-free air, and pass the exit gas through the CO₂ absorption bottles.
-
Measurement: At regular intervals, determine the amount of CO₂ produced by titrating the remaining Ba(OH)₂ or by TOC analysis of the absorption solution.
-
Data Analysis: Calculate the percentage of biodegradation by comparing the amount of CO₂ produced from the test substance with its theoretical maximum (ThCO₂). A substance is considered readily biodegradable if it reaches a pass level of >60% ThCO₂ within a 10-day window during the 28-day test period.[16]
Protocol for Photolysis Study
This protocol is a general guideline for assessing the direct photolysis of a chemical in water.
Objective: To determine the rate of direct photolysis of a chemical in an aqueous solution upon exposure to simulated sunlight.
Principle: A solution of the test chemical in pure water is irradiated with a light source that simulates natural sunlight. The concentration of the chemical is monitored over time to determine the rate of its disappearance.
Apparatus:
-
Photoreactor with a light source (e.g., xenon arc lamp with filters to simulate sunlight)
-
Quartz or borosilicate glass reaction vessels
-
Analytical instrument for quantifying the test chemical (e.g., HPLC-UV, GC-MS)
-
Stirring device
-
Temperature control system
Procedure:
-
Solution Preparation: Prepare a solution of this compound in purified water at a known concentration. The concentration should be low enough to ensure that the solution is optically thin.
-
Irradiation: Fill the reaction vessels with the test solution and place them in the photoreactor. Irradiate the samples with the light source at a constant temperature.
-
Dark Control: Prepare identical samples and keep them in the dark at the same temperature to account for any non-photolytic degradation.
-
Sampling: At selected time intervals, withdraw aliquots from the irradiated and dark control vessels.
-
Analysis: Analyze the samples to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the natural logarithm of the concentration versus time. The slope of the line for the irradiated sample (corrected for any loss in the dark control) gives the first-order rate constant (k). The photolysis half-life (t₁/₂) can be calculated as ln(2)/k.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the probable degradation pathways of this compound and a general experimental workflow for its environmental fate assessment.
Caption: Probable aerobic degradation pathways of this compound.
Caption: Probable anaerobic degradation pathway of this compound.
Caption: General experimental workflow for assessing the environmental fate of this compound.
Conclusion
While specific experimental data on the environmental fate and degradation of this compound is limited, a read-across approach using data from structurally similar compounds provides valuable insights. Photolysis and biodegradation are expected to be the primary degradation pathways in the environment, while hydrolysis is likely to be insignificant. Aerobic biodegradation may proceed through either reductive or oxidative pathways, leading to ring cleavage. Under anaerobic conditions, the nitro group is expected to be reduced to an amino group. The experimental protocols outlined in this guide provide a framework for generating the necessary data to perform a comprehensive environmental risk assessment for this compound. Further research is needed to determine the specific degradation rates and pathways for this compound to refine our understanding of its environmental behavior.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. 1,2-Dimethyl-3-nitrobenzene | C8H9NO2 | CID 6739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO) - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00053A [pubs.rsc.org]
- 4. NITROXYLENES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. DFT M06-2X investigation of alkaline hydrolysis of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DFT M06-2X investigation of alkaline hydrolysis of nitroaromatic compounds. | Semantic Scholar [semanticscholar.org]
- 10. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microbial aspects of anaerobic BTEX degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anaerobic Oxidation of o-Xylene, m-Xylene, and Homologous Alkylbenzenes by New Types of Sulfate-Reducing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 15. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 16. contractlaboratory.com [contractlaboratory.com]
Solubility Profile of 1,3-Dimethyl-2-nitrobenzene in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a comprehensive review of publicly available literature reveals a notable absence of specific quantitative solubility data for 1,3-Dimethyl-2-nitrobenzene in a range of common organic solvents. This technical guide has been developed to address this gap by providing a robust framework based on established chemical principles and detailed experimental protocols for determining these critical parameters. The solubility data presented herein is predictive and intended to serve as a guideline for experimental design.
Introduction to this compound
This compound (also known as 2-nitro-m-xylene) is an aromatic nitro compound with the chemical formula C₈H₉NO₂. Its molecular structure, which includes a benzene ring substituted with two methyl groups and a nitro group, dictates its physicochemical properties, including its solubility in various media. The presence of the nonpolar dimethyl-benzene core suggests good solubility in nonpolar organic solvents, while the polar nitro group may facilitate dissolution in more polar organic environments. Understanding the solubility of this compound is fundamental for a variety of applications, including its use as a synthetic intermediate, in the formulation of chemical products, and for toxicological and environmental fate studies.
Predicted Physicochemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 81-20-9 | |
| Molecular Formula | C₈H₉NO₂ | |
| Molecular Weight | 151.16 g/mol | |
| Appearance | Clear yellow liquid | |
| Melting Point | 14-16 °C | |
| Boiling Point | 225 °C at 744 mmHg | |
| Density | 1.112 g/mL at 25 °C | |
| Water Solubility | Insoluble | [1] |
Predicted Solubility in Organic Solvents
The following table presents a predicted solubility profile for this compound in a selection of common organic solvents, based on the "like dissolves like" principle and the known behavior of similar nitroaromatic compounds. These values are illustrative and require experimental verification.
| Solvent | Solvent Type | Predicted Solubility at 25°C | Rationale |
| Hexane | Nonpolar | High | The nonpolar aliphatic nature of hexane will readily solvate the nonpolar aromatic ring and methyl groups of the solute. |
| Toluene | Nonpolar Aromatic | Very High | The aromatic nature of toluene allows for favorable π-π stacking interactions with the benzene ring of this compound, leading to high solubility. |
| Dichloromethane | Polar Aprotic | High | Dichloromethane is a versatile solvent that can effectively solvate both the nonpolar and polar regions of the molecule. |
| Acetone | Polar Aprotic | High | The polarity of acetone will interact favorably with the nitro group, while its organic character will solvate the rest of the molecule. |
| Ethyl Acetate | Polar Aprotic | High | Similar to acetone, ethyl acetate is a good solvent for a wide range of organic compounds, including those with moderate polarity. |
| Methanol | Polar Protic | Moderate to High | The polarity of methanol and its ability to act as a hydrogen bond acceptor will facilitate the dissolution of the nitro group. |
| Ethanol | Polar Protic | Moderate to High | Similar to methanol, ethanol is expected to be a good solvent for this compound.[2] |
| Isopropanol | Polar Protic | Moderate | The increased hydrocarbon character of isopropanol compared to methanol and ethanol may slightly reduce its solvating power for the polar nitro group. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents, based on the widely accepted isothermal shake-flask method.[3]
Materials and Equipment
-
This compound (purity >99%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker bath
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
The logical workflow for determining the solubility of this compound is depicted in the following diagram.
Caption: Workflow for Solubility Determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the set temperature for at least 24 hours to allow the excess solute to settle.
-
For complete separation, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant (the saturated solution).
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microparticles.
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the diluted samples.
-
-
Calculation:
-
Calculate the solubility of this compound in the original undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Logical Relationships in Solubility
The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces. The following diagram illustrates the key relationships influencing the dissolution process.
Caption: Intermolecular Forces in Dissolution.
For dissolution to occur, the energy required to overcome the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of favorable solute-solvent interactions.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While specific quantitative data is currently lacking in the literature, the provided predictive solubility table, based on chemical principles, offers a useful starting point for experimental work. The detailed experimental protocol outlines a robust methodology for obtaining accurate and reliable solubility data. This information is critical for researchers, scientists, and drug development professionals working with this compound, enabling informed solvent selection for synthesis, purification, formulation, and analytical applications.
References
An In-depth Technical Guide to the Electrophilic Nitration of m-Xylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the electrophilic nitration of m-xylene, a cornerstone reaction in organic synthesis. It details the underlying mechanism, regioselectivity, quantitative outcomes, and a practical experimental protocol for laboratory application.
Core Mechanism of Electrophilic Aromatic Substitution
The nitration of m-xylene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process can be dissected into three primary stages:
-
Generation of the Electrophile: The reaction is typically initiated by mixing concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated intermediate then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺).
-
Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the m-xylene ring acts as a nucleophile, attacking the electrophilic nitronium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the arenium ion, or sigma complex. The positive charge in this intermediate is delocalized across the ring.
-
Deprotonation and Restoration of Aromaticity: A weak base in the mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group. This final step restores the aromaticity of the ring, yielding the nitro-m-xylene product and regenerating the sulfuric acid catalyst.
Regioselectivity in m-Xylene Nitration
The two methyl groups on the m-xylene ring are activating and ortho, para-directing substituents. This means they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack than benzene, and direct the incoming electrophile to specific positions.
In m-xylene (1,3-dimethylbenzene), the available positions for substitution are 2, 4, 5, and 6.
-
Positions 2, 4, and 6 are activated. Position 4 is para to one methyl group and ortho to the other. Positions 2 and 6 are ortho to both methyl groups.
-
Position 5 is meta to both methyl groups and is therefore deactivated and highly disfavored.
Electrophilic attack occurs preferentially at the most activated and sterically accessible positions. The sigma complexes formed by attack at positions 2, 4, and 6 are significantly stabilized by the electron-donating methyl groups. However, attack at the 2- (and 6-) position is subject to greater steric hindrance due to the proximity of two methyl groups. Consequently, the major product is formed from attack at the less sterically hindered and highly activated 4-position.
Data Presentation: Isomer Distribution
The nitration of m-xylene yields two primary mononitrated isomers: 4-nitro-m-xylene and 2-nitro-m-xylene. The relative yields are dependent on the specific reaction conditions and nitrating system employed. Data from various systems are summarized below for comparison.
| Nitrating System | 4-nitro-m-xylene (%) | 2-nitro-m-xylene (%) | Reference |
| H₂SO₄ / HNO₃ (Mixed Acid) | 86 | 14 | [1][2] |
| BF₃ Catalysis | 83.1 | 16.9 | [1] |
| Nitronium salts in Nitromethane | 85.4 | 14.6 | [1] |
| Zr(NO₃)₄ | 90 | 10 | [1][2] |
| Boron trifluoride / Silver nitrate | 87 | 13 | [3] |
Experimental Protocol: Mononitration of m-Xylene
This protocol outlines a standard laboratory procedure for the mononitration of m-xylene using a mixed acid nitrating agent.
Materials and Equipment:
-
m-Xylene (Reagent Grade)
-
Concentrated Sulfuric Acid (~98%)
-
Concentrated Nitric Acid (~70%)
-
Ice (crushed or cubes)
-
Deionized Water
-
10% Sodium Carbonate solution
-
Anhydrous Magnesium Sulfate or Calcium Chloride
-
Dichloromethane or Diethyl Ether (for extraction)
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Beakers
-
Rotary evaporator
-
Standard glassware for workup
Procedure:
-
Preparation of Nitrating Mixture: In a 100 mL flask, carefully add 30 mL of concentrated sulfuric acid. Cool the flask in an ice bath to below 10°C. While maintaining the low temperature and stirring, slowly add 15 mL of concentrated nitric acid dropwise from a dropping funnel. Keep this "mixed acid" solution in the ice bath.
-
Reaction Setup: Place 20 mL (0.17 mol) of m-xylene into a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool this flask in a separate ice bath.
-
Nitration: Slowly add the cold mixed acid to the stirring m-xylene dropwise via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 25-30°C. Do not allow the temperature to exceed 35°C to minimize dinitration and side reactions. After the addition is complete (typically 30-45 minutes), continue stirring the mixture in the ice bath for another 30 minutes, then remove the ice bath and stir for an additional 30 minutes at room temperature.
-
Quenching: Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with stirring. This will quench the reaction and precipitate the crude nitro-m-xylene product as a yellow oil.
-
Workup and Isolation:
-
Transfer the mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous acid layer.
-
Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 10% sodium carbonate solution (caution: evolution of CO₂ gas), and finally with another 50 mL of water.
-
Transfer the washed organic layer to a clean flask and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Decant or filter the dried product to remove the drying agent.
-
The solvent (if any was used for extraction) can be removed using a rotary evaporator.
-
The resulting mixture of nitro-m-xylene isomers can be purified by vacuum distillation to separate the products from any unreacted starting material or dinitrated byproducts.
-
Mandatory Visualizations
Reaction Mechanism Pathway
References
- 1. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 2. US20030166980A1 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 3. CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reduction of 1,3-Dimethyl-2-nitrobenzene to 2,6-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
The transformation of 1,3-dimethyl-2-nitrobenzene to 2,6-dimethylaniline is a critical chemical reduction with significant applications in the synthesis of pharmaceuticals and agrochemicals. 2,6-Dimethylaniline serves as a key intermediate in the production of various commercial products, including anesthetics and herbicides. This guide provides a comprehensive overview of the primary synthetic routes, detailing experimental protocols and presenting quantitative data to facilitate informed decisions in a research and development setting.
Core Synthetic Methodologies
The reduction of the nitro group in this compound to an amine is the central transformation in producing 2,6-dimethylaniline. Several methodologies can achieve this, with the choice of method often depending on factors such as scale, desired purity, cost, and available equipment. The most prevalent methods include catalytic hydrogenation and chemical reduction using metals.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed industrial method for the reduction of nitroarenes due to its efficiency and the production of clean byproducts (primarily water).[1] This process typically involves the use of a metal catalyst and hydrogen gas, often under pressure and at elevated temperatures.
Common catalysts for this transformation include palladium on carbon (Pd/C), Raney nickel, and nickel supported on alumina-silicate.[2][3] The reaction is generally carried out in a solvent such as ethanol.[1] The efficiency of the hydrogenation can be influenced by several factors including the concentration of the substrate, hydrogen pressure, reaction temperature, and catalyst loading.[1][3]
Experimental Protocol: Catalytic Hydrogenation with Pd/C
This protocol is a representative example of a catalytic hydrogenation process.
-
Reactor Preparation: A stainless steel autoclave reactor is charged with the desired quantities of this compound, ethanol (as the solvent), and the 5 wt. % Pd/C catalyst.[1]
-
Inerting: The reactor is purged with nitrogen gas to ensure an inert atmosphere.[1]
-
Hydrogenation: The nitrogen is replaced with hydrogen gas. The reactor is then heated to the desired temperature, and the pressure is adjusted to the target hydrogen partial pressure. Agitation is commenced to ensure proper mixing.[1]
-
Monitoring and Work-up: The reaction is monitored for the consumption of hydrogen. Upon completion, the reactor is cooled, and the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude 2,6-dimethylaniline, which can be further purified by distillation.
| Parameter | Value | Reference |
| Substrate Concentration | 1-3 mol in 3500 cm³ ethanol | [1] |
| Catalyst | 5 wt. % Pd/C | [1] |
| Temperature | 343-403 K | [1] |
| Hydrogen Pressure | 4-10 bar | [1] |
| Agitation Speed | >800 rpm | [1] |
| Reaction Time | up to 210 min | [1] |
| Conversion | >97% at 403 K | [1] |
Chemical Reduction with Metals
Chemical reduction using metals in acidic or neutral media offers an alternative to catalytic hydrogenation, particularly on a laboratory scale where high-pressure equipment may not be readily available. Common reducing agents for this transformation include iron, zinc, and tin(II) chloride.[2][4]
Experimental Protocol: Reduction with Tin(II) Chloride
This method is a classic approach for the reduction of aromatic nitro compounds.
-
Reaction Setup: this compound is dissolved in a suitable solvent, such as acetic acid.[5]
-
Addition of Reducing Agent: A solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid is added to the solution of the nitroaromatic.[5]
-
Reaction and Work-up: The mixture is allowed to react, often with cooling in an ice bath. The resulting amine hydrochloride salt precipitates and is collected by vacuum filtration.[5]
-
Liberation of the Free Amine: The collected solid is treated with a strong base, such as potassium hydroxide (KOH), to neutralize the hydrochloride salt and liberate the free 2,6-dimethylaniline.[5] The product can then be extracted with an organic solvent and purified.
| Reagent | Function | Reference |
| This compound | Starting Material | [5] |
| Acetic Acid | Solvent | [5] |
| SnCl₂·2H₂O in HCl | Reducing Agent | [5] |
| KOH | Base for neutralization | [5] |
Palladium-Catalyzed Reduction with Polymethylhydrosiloxane (PMHS)
A milder, non-hydrogenation-based catalytic method involves the use of a palladium catalyst with a silane reducing agent.
Experimental Protocol: Pd(OAc)₂/PMHS Reduction
-
Reaction Setup: Palladium(II) acetate (Pd(OAc)₂) and this compound are added to a round-bottom flask with freshly distilled tetrahydrofuran (THF). The flask is sealed and purged with nitrogen.[6]
-
Addition of Reagents: An aqueous solution of potassium fluoride (KF) is added, followed by the slow, dropwise addition of polymethylhydrosiloxane (PMHS).[6]
-
Reaction: The mixture is stirred for a specified time, and the reaction progress can be monitored by thin-layer chromatography (TLC).[6]
-
Work-up and Purification: The reaction is quenched by opening to the air and diluting with diethyl ether. The layers are separated, and the aqueous layer is extracted with ether. The combined organic fractions are filtered through a column of silica gel and neutral alumina. The product is then isolated by flash chromatography.[6]
| Reagent | Molar Equivalents/Amount | Role | Reference |
| This compound | 1 mmol | Starting Material | [6] |
| Pd(OAc)₂ | 0.05 nmol | Catalyst | [6] |
| THF | 5 mL | Solvent | [6] |
| KF | 2 nmol in 2 mL H₂O | Activator | [6] |
| PMHS | 5 equivalents | Reducing Agent | [6] |
| Reaction Time | 30 minutes | - | [6] |
Experimental Workflow and Signaling Pathways
To visualize the logical flow of a typical reduction process, the following diagrams illustrate the key steps.
Caption: Workflow for the catalytic hydrogenation of this compound.
Caption: General reaction pathway for the reduction of this compound.
References
The Pivotal Role of 1,3-Dimethyl-2-nitrobenzene as a Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethyl-2-nitrobenzene, also known as 2-nitro-m-xylene, is a crucial aromatic nitro compound that serves as a key building block in the synthesis of a variety of value-added chemicals. Its strategic importance lies primarily in its role as a precursor to 2,6-dimethylaniline, an essential intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes. This technical guide provides an in-depth overview of the synthesis, key reactions, and major applications of this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to support researchers and professionals in the field.
Physicochemical Properties
This compound is a combustible liquid with a characteristic odor. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| CAS Number | 81-20-9 |
| Appearance | Light yellow to orange liquid |
| Boiling Point | 225 °C at 744 mmHg |
| Melting Point | 14-16 °C |
| Density | 1.112 g/mL at 25 °C |
| Solubility | Insoluble in water; soluble in ethanol and ether.[1][2] |
| Flash Point | 88 °C (closed cup) |
Synthesis of this compound
The primary industrial route to this compound is the direct nitration of m-xylene using a mixture of nitric acid and sulfuric acid. The methyl groups on the m-xylene ring are ortho, para-directing, leading to a mixture of isomers, primarily 4-nitro-m-xylene and 2-nitro-m-xylene (this compound). Reaction conditions can be optimized to influence the isomer ratio.
Experimental Protocol: Nitration of m-Xylene
This protocol describes a laboratory-scale synthesis of this compound.
Materials:
-
m-Xylene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Thermometer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 30 mL of concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
Once the nitrating mixture is prepared and cooled, add 40 mL of m-xylene dropwise from the dropping funnel over a period of 60-90 minutes. The temperature of the reaction mixture should be strictly maintained between 25-30 °C.
-
After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.
-
Carefully pour the reaction mixture onto 500g of crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel and allow the layers to separate. Remove and discard the lower aqueous layer.
-
Wash the organic layer sequentially with 100 mL of cold water, 100 mL of 5% sodium bicarbonate solution, and finally with another 100 mL of cold water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product, a mixture of nitro-m-xylene isomers, can be purified by fractional distillation under reduced pressure to isolate this compound.
Quantitative Data: The nitration of m-xylene typically yields a mixture of isomers. The ratio of 4-nitro-m-xylene to 2-nitro-m-xylene can range from approximately 85:15 to 75:25, depending on the specific reaction conditions.[3] More selective methods using different nitrating agents and catalysts have been explored to increase the yield of the desired isomer.[4][5]
Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Key Reactions of this compound
The most significant reaction of this compound is its reduction to 2,6-dimethylaniline. This transformation is a critical step in the synthesis of various downstream products.
Reduction to 2,6-Dimethylaniline
The nitro group of this compound can be reduced to an amino group using several methods, including catalytic hydrogenation or metal-acid systems.
This protocol details the reduction of this compound using stannous chloride in an acidic medium.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Potassium Hydroxide (KOH) solution (8M)
-
Diethyl ether
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
-
Separatory funnel
Procedure:
-
Prepare two solutions:
-
Solution 1: Dissolve 22.6 g (0.10 mole) of SnCl₂·2H₂O in 40 mL of concentrated HCl. Gentle warming may be required.
-
Solution 2: Dissolve 5.0 g (0.033 mole) of this compound in 50 mL of glacial acetic acid.
-
-
Mix the two solutions in a flask and let them stand for 15 minutes at room temperature.
-
Cool the reaction mixture in an ice bath to precipitate the amine salt.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Transfer the solid to a flask containing 25 mL of water.
-
Make the solution strongly basic by adding 40-50 mL of 8M KOH solution. Ensure the mixture is cool during this process.
-
Extract the aqueous layer with two portions of diethyl ether (25 mL, then 10 mL).
-
Combine the ether extracts and wash them twice with 10 mL of water.
-
Dry the ether layer over anhydrous K₂CO₃.
-
Filter the solution into a pre-weighed round-bottom flask and remove the diethyl ether by distillation.
-
The remaining oil is 2,6-dimethylaniline. The yield can be determined by weighing the flask.
This protocol describes the reduction of this compound using hydrogen gas and a palladium-on-carbon catalyst.
Materials:
-
This compound
-
5% Palladium on Carbon (Pd/C) catalyst
-
Ethanol
-
Hydrogen gas source
-
High-pressure reactor (autoclave) with stirring and temperature control
Procedure:
-
Charge the high-pressure reactor with a solution of this compound in ethanol and the 5% Pd/C catalyst (catalyst loading can range from 4-12% w/w of the nitro compound).
-
Seal the reactor and purge it with nitrogen gas to create an inert atmosphere.
-
Replace the nitrogen with hydrogen gas by purging.
-
Heat the reactor contents to the desired temperature (e.g., 70-130 °C).
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-10 bar).
-
Begin stirring at a high speed (e.g., >800 rpm) to ensure good mixing.
-
Monitor the reaction progress by observing the hydrogen uptake.
-
Once the reaction is complete, cool the reactor, vent the excess hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
The filtrate contains 2,6-dimethylaniline, which can be isolated by removing the solvent.
Quantitative Data for Reduction:
| Reduction Method | Reagents | Temperature | Pressure | Typical Yield |
| Metal-Acid | SnCl₂/HCl | Room Temp. | Atmospheric | >90% |
| Catalytic Hydrogenation | H₂, 5% Pd/C | 70-130 °C | 4-10 bar | >97%[6] |
Diagram: Reduction of this compound to 2,6-Dimethylaniline
Caption: Key reduction pathways for this compound.
Applications as a Chemical Intermediate
The primary utility of this compound is realized through its conversion to 2,6-dimethylaniline, which is a versatile intermediate in several industries.
Pharmaceutical Synthesis
2,6-Dimethylaniline is a key precursor in the synthesis of the widely used local anesthetic, Lidocaine . The synthesis involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride, followed by reaction with diethylamine.[7]
Agrochemical Synthesis
In the agricultural sector, 2,6-dimethylaniline is used in the production of several herbicides, particularly those in the chloroacetanilide class.[8] Examples include:
-
Isobutachlor: A selective pre-emergence herbicide.[8]
-
Metazachlor: Used for weed control in crops like oilseed rape and cabbage.[8]
Dye Synthesis
Aromatic amines like 2,6-dimethylaniline are fundamental components in the synthesis of azo dyes. The general process involves diazotization of the amine followed by coupling with an electron-rich aromatic compound.
This protocol outlines the general synthesis of an azo dye using an aniline derivative, which is analogous to the use of 2,6-dimethylaniline.
Materials:
-
2,6-Dimethylaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
A coupling agent (e.g., 2-naphthol, N,N-dimethylaniline)
-
Sodium Hydroxide (NaOH) solution
-
Ice bath
Procedure:
-
Diazotization: Dissolve a molar equivalent of 2,6-dimethylaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite, keeping the temperature below 5 °C. Stir for 15-20 minutes to form the diazonium salt solution.
-
Coupling: In a separate beaker, dissolve a molar equivalent of the coupling agent (e.g., 2-naphthol) in an aqueous NaOH solution and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.
-
An intensely colored azo dye will precipitate immediately.
-
Continue stirring in the ice bath for 30 minutes to ensure complete reaction.
-
Collect the dye by vacuum filtration, wash with cold water, and dry.
Diagram: Application Pathways of this compound
Caption: Major industrial applications derived from this compound.
Safety and Handling
This compound is a combustible liquid and is incompatible with strong oxidizing agents and strong bases.[2] Exposure may cause irritation to the skin, eyes, and mucous membranes.[2] Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this chemical. Store in a cool, well-ventilated area away from sources of ignition. In case of a spill, remove all ignition sources and absorb the material with an inert absorbent.[2]
Conclusion
This compound is a chemical intermediate of significant industrial value. Its straightforward synthesis from m-xylene and its efficient conversion to 2,6-dimethylaniline make it a cornerstone for the production of a range of important products in the pharmaceutical, agrochemical, and dye industries. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile compound.
References
- 1. 2,6-Dimethylaniline - HEBEN [hb-p.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Sciencemadness Discussion Board - Large Scale Production of 2,6-dimethylnitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 5. CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate - Google Patents [patents.google.com]
- 6. airccse.com [airccse.com]
- 7. Lidocaine [chemistry.gravitywaves.com]
- 8. nbinno.com [nbinno.com]
Methodological & Application
Synthesis of 2,6-dimethylaniline from 1,3-Dimethyl-2-nitrobenzene protocol
An Application Note and Protocol for the Synthesis of 2,6-Dimethylaniline from 1,3-Dimethyl-2-nitrobenzene
Introduction
2,6-Dimethylaniline is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] This document outlines two common protocols for the synthesis of 2,6-dimethylaniline through the reduction of this compound (also known as 2-nitro-m-xylene). The primary method detailed is the reduction using stannous chloride, a widely used laboratory-scale procedure. An alternative method, catalytic hydrogenation, which is often employed in industrial settings, is also described.
Protocol 1: Reduction of this compound using Stannous Chloride
This protocol details the reduction of the nitro group in this compound to an amino group using stannous chloride (SnCl₂) in a strongly acidic environment.[2] The reaction initially forms a crystalline ammonium salt, which is then treated with a strong base to yield the free 2,6-dimethylaniline.[2][3]
Materials and Reagents
| Reagent/Material | Specification |
| This compound | 98% or higher purity |
| Stannous chloride dihydrate (SnCl₂·2H₂O) | ACS grade |
| Glacial acetic acid | ACS grade |
| Concentrated hydrochloric acid (HCl) | 37% |
| Potassium hydroxide (KOH) | 8M solution |
| Diethyl ether | Anhydrous |
| Potassium carbonate (K₂CO₃) | Anhydrous |
| Water | Deionized |
Equipment
-
Erlenmeyer flasks (50 mL, 250 mL)
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure
-
Preparation of the Reactant Solution : In a 50 mL Erlenmeyer flask, dissolve 1.0 g of this compound in 10 mL of glacial acetic acid.[3]
-
Preparation of the Reducing Agent : In a separate 25 mL flask, dissolve 4.6 g of stannous chloride dihydrate (SnCl₂·2H₂O) in 8 mL of concentrated hydrochloric acid. Gentle heating may be necessary to achieve complete dissolution.[2][3]
-
Reduction Reaction : Add the stannous chloride solution in one portion to the this compound solution. Swirl the mixture thoroughly and allow it to stand for 15 minutes.[2][3][4] During this time, the reaction mixture will warm up.
-
Isolation of the Intermediate Salt : Cool the reaction mixture in an ice bath to facilitate the precipitation of the dimethylaniline ammonium chloride salt.[2][3] Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.[3][4]
-
Liberation of the Free Aniline : Transfer the moist crystals to a 250 mL Erlenmeyer flask. Add 25 mL of water and make the solution strongly basic by slowly adding 40-50 mL of 8M potassium hydroxide (KOH) solution while cooling in an ice bath.[4][5] Ensure the final solution is strongly alkaline.
-
Extraction : Cool the basic solution to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with three 10 mL portions of diethyl ether.[3][4]
-
Washing and Drying : Combine the ether extracts and wash them twice with 10 mL portions of water. Dry the ether solution over anhydrous potassium carbonate (K₂CO₃).[4]
-
Product Isolation : Filter the dried solution by gravity filtration to remove the drying agent. Remove the diethyl ether using a rotary evaporator to yield 2,6-dimethylaniline as an oil.[3][4] Weigh the final product and calculate the percentage yield.
Quantitative Data Summary
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (moles) | Quantity Used |
| This compound | 151.16 | ~0.0066 | 1.0 g[3] |
| SnCl₂·2H₂O | 225.63 | ~0.0204 | 4.6 g[3] |
| Glacial Acetic Acid | 60.05 | - | 10 mL[3] |
| Concentrated HCl | 36.46 | - | 8 mL[3] |
| 8M KOH | 56.11 | - | 40-50 mL[4] |
Protocol 2: Catalytic Hydrogenation of this compound
This method is a common industrial process for the synthesis of anilines from nitroaromatic compounds.[6] It involves the reduction of the nitro group using hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Nickel.[6][7]
Materials and Reagents
| Reagent/Material | Specification |
| This compound | 98% or higher purity |
| Palladium on Carbon (Pd/C) | 5% or 10% |
| Ethanol | Anhydrous |
| Hydrogen Gas | High purity |
| Nitrogen Gas | Inert |
Equipment
-
High-pressure autoclave reactor with magnetic stirring
-
Gas inlet and pressure gauge
-
Temperature controller
-
Filtration apparatus
Experimental Procedure
-
Reactor Setup : Charge the autoclave reactor with this compound, ethanol as the solvent, and the Pd/C catalyst.[6]
-
Inerting : Seal the reactor and purge it with nitrogen gas to remove any air.[6]
-
Hydrogenation : Replace the nitrogen atmosphere with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 4-10 bar) and heat the mixture to the reaction temperature (e.g., 70-130°C).[6]
-
Reaction Monitoring : Maintain the reaction under constant stirring until the consumption of hydrogen ceases, indicating the completion of the reaction.
-
Work-up : Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Product Isolation : Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled. The filtrate contains the product, 2,6-dimethylaniline, dissolved in ethanol. The solvent can be removed by distillation to obtain the purified product.[8]
Quantitative Data for Catalytic Hydrogenation
| Parameter | Value/Range |
| Substrate Concentration | 0.124 to 0.745 kmol/m³[6] |
| Catalyst | Pd/C[6] |
| Catalyst Loading | 4-12% (w/w) of substrate[6] |
| Solvent | Ethanol[6] |
| Temperature | 343-403 K (70-130°C)[6] |
| Hydrogen Pressure | 4-10 bar[6] |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis of 2,6-dimethylaniline using the stannous chloride reduction method.
Caption: Workflow for the synthesis of 2,6-dimethylaniline via stannous chloride reduction.
References
- 1. Page loading... [guidechem.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Solved (1 week) A: Synthesis of 2,6-Dimethylaniline via | Chegg.com [chegg.com]
- 4. Solved Question | Chegg.com [chegg.com]
- 5. Lidocaine [chemistry.gravitywaves.com]
- 6. airccse.com [airccse.com]
- 7. CN101863777A - The preparation method of solvent-free 2,4-dimethylaniline and 2,6-dimethylaniline - Google Patents [patents.google.com]
- 8. US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents [patents.google.com]
Application Notes and Protocols for the Laboratory Reduction of 2-Nitro-m-xylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical reduction of 2-nitro-m-xylene to its corresponding amine, 3,5-dimethylaniline. This transformation is a fundamental step in organic synthesis, particularly in the preparation of intermediates for pharmaceuticals and other fine chemicals. The protocols outlined below utilize common and reliable laboratory methods, including catalytic hydrogenation and metal-acid reduction.
Reaction Overview
The reduction of the nitro group in 2-nitro-m-xylene to an amino group yields 3,5-dimethylaniline. This conversion is a key transformation in aromatic chemistry.
General Reaction Scheme:
Experimental Protocols
Two primary methods for the reduction of 2-nitro-m-xylene are detailed below.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes, often providing high yields and purity.[1] This protocol uses a standard palladium on carbon catalyst under a hydrogen atmosphere.
Materials and Reagents:
-
2-Nitro-m-xylene
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or Methanol)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask suitable for your hydrogenation apparatus, dissolve 2-nitro-m-xylene (1.0 eq) in a minimal amount of ethanol.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol% of the substrate).
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or using a hydrogen balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 3,5-dimethylaniline.
-
The product can be further purified by distillation or recrystallization if necessary.
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂) in Acidic Medium
Reduction with tin(II) chloride in the presence of a strong acid like hydrochloric acid is a classic and effective method for converting aromatic nitro compounds to anilines.[2][3][4]
Materials and Reagents:
-
2-Nitro-m-xylene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate (or Diethyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add 2-nitro-m-xylene (1.0 eq) and ethanol.
-
Add tin(II) chloride dihydrate (typically 3-5 eq) to the mixture.
-
Cool the flask in an ice bath and slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may occur.[3]
-
After the initial exotherm subsides, attach a reflux condenser and heat the reaction mixture to reflux (typically 60-80 °C).
-
Maintain the reflux with stirring for 1-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Slowly and carefully basify the reaction mixture by adding a concentrated solution of sodium hydroxide until the pH is approximately 10-12. A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate or diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to afford the crude 3,5-dimethylaniline.
-
Further purification can be achieved by vacuum distillation.
Data Presentation
The following table summarizes typical quantitative data for the described reduction methods. Yields and purity are representative and may vary based on reaction scale and experimental conditions.
| Parameter | Catalytic Hydrogenation (Pd/C) | Tin(II) Chloride (SnCl₂) Reduction |
| Typical Yield | >95% | 85-95% |
| Product Purity (crude) | High (>95%) | Good (80-95%) |
| Reaction Time | 2-6 hours | 1-3 hours |
| Reaction Temperature | Room Temperature | 60-80 °C (Reflux) |
| Key Reagents | H₂, Pd/C, Ethanol | SnCl₂·2H₂O, HCl, Ethanol |
| Work-up Complexity | Simple filtration | Extraction and neutralization |
Visualizations
Reaction Pathway
The following diagram illustrates the general pathway for the reduction of a nitro group to an amine, which proceeds through nitroso and hydroxylamine intermediates.[2]
Caption: Generalized pathway for the reduction of a nitroarene.
Experimental Workflow: Tin(II) Chloride Reduction
This diagram outlines the key steps in the laboratory workflow for the reduction of 2-nitro-m-xylene using tin(II) chloride.
Caption: Workflow for SnCl₂ reduction of 2-nitro-m-xylene.
References
Application Notes: Synthesis of Lidocaine from 1,3-Dimethyl-2-nitrobenzene
Introduction
Lidocaine, a widely used local anesthetic and Class Ib antiarrhythmic drug, is synthesized through a multi-step process.[1][2] A common and well-documented synthetic route begins with the reduction of 1,3-dimethyl-2-nitrobenzene (also known as 2,6-dimethylnitrobenzene) to form the key intermediate 2,6-dimethylaniline.[1] This is followed by an acylation reaction with chloroacetyl chloride to produce α-chloro-2,6-dimethylacetanilide.[3] The final step involves a nucleophilic substitution reaction with diethylamine to yield the lidocaine free base.[3] These application notes provide detailed protocols, quantitative data, and process workflows for the synthesis of lidocaine, intended for researchers, scientists, and professionals in drug development.
Overall Synthesis Pathway
The synthesis of lidocaine from this compound is a three-step process.[1] The initial step is the reduction of the nitro group, followed by the acylation of the resulting amine, and finally, a nucleophilic substitution to form the final product.
Figure 1: Overall synthetic pathway for Lidocaine.
Step 1: Reduction of this compound to 2,6-Dimethylaniline
This initial step involves the reduction of the nitro group on the aromatic ring to an amine using stannous chloride (SnCl₂) in a strongly acidic environment.[1] The resulting product is an ammonium salt, which is then treated with a strong base to liberate the free amine, 2,6-dimethylaniline.[1][4]
Experimental Protocol
-
Preparation of Solutions :
-
Solution A: Dissolve 0.033 moles (5 g) of this compound in 50 mL of glacial acetic acid in a 250 mL Erlenmeyer flask.[4]
-
Solution B: In a separate flask, dissolve 0.10 moles (22.6 g) of stannous chloride dihydrate (SnCl₂·2H₂O) in 40 mL of concentrated hydrochloric acid. Gentle warming may be required to fully dissolve the salt.[4]
-
-
Reaction :
-
Liberation of Free Amine :
-
Extraction and Isolation :
-
Cool the basic mixture to room temperature.[4]
-
Extract the product with two portions of diethyl ether (25 mL, then 10 mL).[4]
-
Combine the ether extracts and wash them twice with 10 mL of water.[4]
-
Dry the ether layer over anhydrous potassium carbonate (K₂CO₃).[4]
-
Filter the dried solution into a pre-weighed round-bottom flask and remove the diethyl ether by distillation.[4]
-
The remaining oil is 2,6-dimethylaniline. Weigh the flask to determine the mass of the product and calculate the percent yield.[2]
-
Quantitative Data
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |
| This compound | 151.16 | 0.033 | 5.0 | ~4.5 |
| Stannous Chloride Dihydrate | 225.63 | 0.10 | 22.6 | - |
| Glacial Acetic Acid | 60.05 | - | - | 50 |
| Concentrated Hydrochloric Acid | 36.46 | - | - | 40 |
| Potassium Hydroxide (8M) | 56.11 | - | - | 40-50 |
| Diethyl Ether | 74.12 | - | - | 35 |
Experimental Workflow
Figure 2: Workflow for the reduction of this compound.
Step 2: Acylation of 2,6-Dimethylaniline
The synthesized 2,6-dimethylaniline is then acylated using chloroacetyl chloride. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride to form an amide, α-chloro-2,6-dimethylacetanilide.[5][6] Sodium acetate is added to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[1]
Experimental Protocol
-
Reaction Setup :
-
Dissolve the 2,6-dimethylaniline obtained from Step 1 in 15-25 mL of glacial acetic acid in a 125 mL Erlenmeyer flask.[4][5]
-
Slowly add chloroacetyl chloride (1.1 equivalents based on the moles of the aniline).[1] For example, if starting with 3.0 mL of aniline, use approximately 2.0 mL (3.7 g) of chloroacetyl chloride.[4][5]
-
-
Reaction :
-
Product Isolation :
-
Prepare a solution of sodium acetate trihydrate (e.g., 5 g in 100 mL of water) and add it to the reaction mixture.[4]
-
Cool the mixture in an ice bath to induce crystallization of the product.[4]
-
Collect the white precipitate of α-chloro-2,6-dimethylacetanilide by vacuum filtration.[4]
-
Wash the filter cake thoroughly with cold water to remove any residual acetic acid.[1]
-
Allow the product to air-dry completely on a watch glass.[4]
-
Weigh the dried product, calculate the percent yield, and determine its melting point.[7]
-
Quantitative Data
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |
| 2,6-Dimethylaniline | 121.18 | ~0.025 | ~3.0 | 3.0 |
| Chloroacetyl Chloride | 112.94 | ~0.033 | ~3.7 | 2.0-2.6 |
| Glacial Acetic Acid | 60.05 | - | - | 15-25 |
| Sodium Acetate Trihydrate | 136.08 | ~0.037 | 5.0 | - |
| Water | 18.02 | - | - | 100 |
Note: Quantities are based on starting with ~3.0 g of 2,6-dimethylaniline.
Experimental Workflow
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. cerritos.edu [cerritos.edu]
- 3. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 | Benchchem [benchchem.com]
- 4. Lidocaine [chemistry.gravitywaves.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chemistryconnected.com [chemistryconnected.com]
- 7. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]
Application Note: HPLC Analysis for Purity Determination of 1,3-Dimethyl-2-nitrobenzene
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of 1,3-Dimethyl-2-nitrobenzene. The method is also capable of separating and quantifying potential impurities, such as other isomers of dimethylnitrobenzene, which may be present from the synthesis process. This protocol is designed for researchers, scientists, and professionals in drug development and quality control who require an accurate and reliable analytical method for this compound.
Introduction
This compound, also known as 2-nitro-m-xylene, is a chemical intermediate used in the synthesis of various organic compounds. Its purity is a critical parameter that can significantly impact the quality and yield of downstream products. Therefore, a precise and accurate analytical method is essential for its quality control. This application note describes a reversed-phase HPLC method that provides excellent separation and quantification of this compound and its potential isomeric impurities.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. A phenyl column can also be used for alternative selectivity.[1]
-
Mobile Phase: Acetonitrile and water (HPLC grade), with an acid modifier such as phosphoric acid or formic acid.[1][2]
-
Chemicals:
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (or formic acid, analytical grade)
-
Methanol (HPLC grade, for sample preparation)
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Recommended Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 50% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Protocols
Preparation of Mobile Phase
-
Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly and degas using a suitable method (e.g., sonication or vacuum filtration).
-
Mobile Phase B (Organic): Add 1.0 mL of phosphoric acid to 1 L of acetonitrile. Mix thoroughly and degas.
Preparation of Standard Solution
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of approximately 500 µg/mL.
-
From the stock solution, prepare a working standard solution of approximately 50 µg/mL by diluting with the mobile phase initial composition (50:50, A:B).
Preparation of Sample Solution
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing factor (Asymmetry factor): ≤ 2.0 for the this compound peak.
-
Theoretical plates (N): ≥ 2000 for the this compound peak.
-
Relative standard deviation (RSD) of the peak area: ≤ 2.0%.
Analysis and Calculation
Inject the blank (methanol), standard solution, and sample solution into the HPLC system. The purity of the this compound sample is calculated using the area normalization method, assuming that all impurities have a similar response factor to the main component at the detection wavelength.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Potential Impurities
The primary impurities in this compound are other isomers formed during the nitration of m-xylene.[3] These include:
-
1,3-Dimethyl-4-nitrobenzene
-
1,3-Dimethyl-5-nitrobenzene
-
Dinitro-m-xylene isomers
The developed HPLC method should provide sufficient resolution to separate these potential impurities from the main peak.
Data Presentation
The quantitative data for a sample analysis should be summarized in a table as shown below.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 5.8 | 15,234 | 0.5 | Impurity 1 |
| 2 | 8.2 | 2,985,678 | 99.2 | This compound |
| 3 | 9.5 | 9,045 | 0.3 | Impurity 2 |
| Total | 3,010,000 | 100.0 |
Experimental Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical relationship of components in HPLC purity analysis.
References
Application Note: High-Resolution Separation of Dimethylnitrobenzene Isomers by Gas Chromatography
[AN-GC-DMNB-001]
Abstract
This application note presents a detailed protocol for the separation of six dimethylnitrobenzene (DMNB) isomers using gas chromatography (GC). Due to their similar boiling points and polarities, the chromatographic separation of these isomers presents a significant analytical challenge. This document provides optimized GC conditions, including column selection, temperature programming, and detector parameters, to achieve baseline separation. The methodologies described herein are intended for researchers, scientists, and professionals in drug development and chemical analysis for the accurate identification and quantification of DMNB isomers.
Introduction
Dimethylnitrobenzene isomers are a group of aromatic compounds with the chemical formula C₈H₉NO₂. The six isomers, differing in the substitution pattern of the methyl and nitro groups on the benzene ring (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; and 3,5-), often coexist in chemical reaction mixtures and environmental samples. Their similar physicochemical properties make their separation and individual quantification a complex task. Gas chromatography, with its high resolving power, is a well-suited technique for this purpose. The selection of an appropriate stationary phase and the optimization of chromatographic parameters are crucial for achieving successful separation. This protocol outlines a robust GC method for the analysis of all six DMNB isomers.
Experimental Protocols
Sample Preparation
-
Standard Solution: Prepare a stock solution of 1000 µg/mL of each individual dimethylnitrobenzene isomer in a suitable solvent such as methanol or acetonitrile. From the stock solutions, prepare a mixed standard solution containing all six isomers at a concentration of 10 µg/mL each in the same solvent.
-
Sample Extraction (if applicable): For solid or liquid matrices, a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to isolate the DMNB isomers. The final extract should be solvent-exchanged into a solvent compatible with the GC system.
Gas Chromatography (GC) Method
The following GC conditions are recommended for the separation of dimethylnitrobenzene isomers. These parameters may require further optimization based on the specific instrumentation used.
Table 1: Recommended Gas Chromatography Conditions
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column[1] |
| Carrier Gas | Helium, constant flow mode at 1.2 mL/min |
| Inlet | Split/Splitless Injector |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Split ratio 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 80 °C, hold for 2 minRamp 1: 10 °C/min to 150 °CRamp 2: 5 °C/min to 220 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 300 °C |
| FID Makeup Gas (N₂) | 25 mL/min |
| FID H₂ Flow | 30 mL/min |
| FID Air Flow | 300 mL/min |
| MS Transfer Line Temp | 280 °C[1] |
| MS Ion Source Temp | 230 °C (EI)[1] |
| MS Quadrupole Temp | 150 °C[1] |
| MS Scan Range | m/z 40-300 |
Data Presentation
The successful separation of the six dimethylnitrobenzene isomers will result in a chromatogram with six distinct peaks. The retention times for each isomer should be determined by injecting individual standards. The following table is an example of how to present the quantitative data obtained from the analysis.
Table 2: Example Retention Data for Dimethylnitrobenzene Isomers
| Isomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| 2,6-Dimethylnitrobenzene | tR1 | A1 | - |
| 2,5-Dimethylnitrobenzene | tR2 | A2 | Rs1,2 |
| 2,4-Dimethylnitrobenzene | tR3 | A3 | Rs2,3 |
| 2,3-Dimethylnitrobenzene | tR4 | A4 | Rs3,4 |
| 3,5-Dimethylnitrobenzene | tR5 | A5 | Rs4,5 |
| 3,4-Dimethylnitrobenzene | tR6 | A6 | Rs5,6 |
Note: The elution order is hypothetical and must be confirmed experimentally.
Mandatory Visualization
The following diagram illustrates the logical workflow for the development and execution of the GC method for separating dimethylnitrobenzene isomers.
Caption: Workflow for DMNB Isomer Separation by GC.
Discussion
The choice of a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is based on the principle of separating compounds primarily by their boiling points. While the boiling points of DMNB isomers are very close, subtle differences in their interaction with the stationary phase can be exploited for separation. The temperature program is designed to provide sufficient resolution between the closely eluting isomers. A slow ramp rate during the expected elution window of the isomers is critical for achieving baseline separation.
For detection, a Flame Ionization Detector (FID) provides good sensitivity for these aromatic compounds. However, for unambiguous identification, especially in complex matrices, a Mass Spectrometer (MS) is recommended. The MS detector can provide mass spectral data for each peak, which can be used for positive identification by comparing with a spectral library.
It is important to note that the separation of aromatic isomers can be challenging.[2][3] The use of specialized stationary phases, such as those with liquid crystalline properties, has been shown to be effective for separating structurally similar isomers like xylenes and could be explored for DMNB isomers if the recommended column does not provide adequate resolution.[4]
Conclusion
The gas chromatography method detailed in this application note provides a reliable and robust protocol for the separation and analysis of six dimethylnitrobenzene isomers. By carefully controlling the chromatographic parameters, researchers can achieve the necessary resolution for accurate quantification. The provided workflow and experimental details serve as a comprehensive guide for scientists and professionals working with these compounds.
References
- 1. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[6]arene-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vurup.sk [vurup.sk]
Application of 1,3-Dimethyl-2-nitrobenzene in Polymer Synthesis: A Review of Current Literature
For the attention of: Researchers, scientists, and drug development professionals.
Subject: Investigation into the applications of 1,3-dimethyl-2-nitrobenzene in the synthesis of polymeric materials.
Executive Summary
An extensive review of scientific literature, patent databases, and chemical catalogs was conducted to identify and detail the application of this compound in the field of polymer synthesis. The investigation sought to uncover its use as a monomer, initiator, catalyst, or any other related ancillary chemical in polymerization processes.
Despite a thorough search, no documented applications of this compound in polymer synthesis have been found in the publicly available scientific and technical literature. The compound is commercially available and its chemical properties are well-documented.[1][2][3] However, its role in polymerization is not described. This report outlines the scope of the investigation and the findings.
Introduction
This compound, also known as 2-nitro-m-xylene, is an organic compound with the chemical formula (CH₃)₂C₆H₃NO₂. Its chemical structure, featuring a nitro group and two methyl groups on a benzene ring, offers potential for various chemical transformations. For instance, the nitro group can be reduced to an amine, and the methyl groups or the aromatic ring could potentially be functionalized to introduce polymerizable groups. A study has demonstrated the conversion of dimethyl-nitrobenzene to dimethyl aniline through hydrogenation.[4] However, the subsequent use of this product in polymerization is not mentioned.
This investigation was initiated to compile detailed application notes and protocols for the use of this compound in polymer synthesis, targeting an audience of researchers and professionals in chemical and pharmaceutical sciences.
Search Methodology
A multi-pronged search strategy was employed to ensure comprehensive coverage of potential applications. The search included:
-
Scientific Databases: Searches were conducted across major scientific publication databases for keywords such as "this compound," "2-nitro-m-xylene," in conjunction with terms like "polymer," "polymerization," "monomer," "initiator," and "catalyst."
-
Patent Databases: A thorough search of patent literature was performed to identify any industrial processes or novel materials involving the use of this compound in polymerization.
-
Chemical Supplier Catalogs: Information from suppliers of this compound was reviewed for any mention of its applications in polymer chemistry.[1]
Findings
The comprehensive search yielded no specific instances of this compound being used in polymer synthesis. The information retrieved was limited to:
-
Chemical and Physical Properties: Detailed information on the physical and chemical properties of this compound is available.[1][3]
-
Synthesis and Analytical Methods: Literature describing the synthesis of this compound and analytical techniques for its characterization exists.[5][6]
-
Unrelated Polymer Research: Some search results mentioned "nitrobenzene" in the context of polymerization, where it was found to act as a retarder in radical polymerization, but this refers to a different compound.[1][7]
No data was found to suggest that this compound is used as a:
-
Monomer: The molecule does not possess typical polymerizable functional groups like vinyl, acrylate, or epoxide moieties.
-
Initiator: While some nitro compounds can be involved in controlled radical polymerization, there is no evidence to suggest this compound is used as a polymerization initiator.
-
Precursor to Monomers or Catalysts: While theoretically possible to chemically modify this compound to create a polymerizable monomer or a catalyst, no such synthesis routes or applications are described in the reviewed literature.
Conclusion
Based on the available evidence, it is concluded that This compound does not have any established applications in the field of polymer synthesis. Consequently, no quantitative data, experimental protocols, or signaling pathways related to its use in polymerization can be provided.
The absence of applications could be attributed to several factors, including the lack of a readily polymerizable group and the potential for the nitro group to interfere with certain polymerization mechanisms. Researchers seeking to utilize this molecule in polymer science would likely need to first undertake significant synthetic modifications to introduce desired functionalities.
This report serves to inform the scientific community that the use of this compound in polymer synthesis is an unexplored area of research.
Logical Representation of Search Outcome
References
Application Note: Catalytic Hydrogenation of 1,3-Dimethyl-2-nitrobenzene to 2,6-Dimethylaniline using Pd/C
Abstract
This application note provides a detailed protocol for the catalytic hydrogenation of 1,3-dimethyl-2-nitrobenzene to produce 2,6-dimethylaniline, a key intermediate in the synthesis of various pharmaceuticals and agricultural chemicals.[1] The described method utilizes a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, a widely employed and efficient method for the reduction of nitroarenes.[2][3] This document outlines the necessary reagents, equipment, step-by-step experimental procedure, safety precautions, and data presentation for researchers, scientists, and drug development professionals.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, with the resulting anilines serving as crucial building blocks in numerous industrial applications.[1] Catalytic hydrogenation using palladium on carbon (Pd/C) is a preferred method for this conversion due to its high efficiency, chemoselectivity, and the heterogeneous nature of the catalyst, which allows for easy removal from the reaction mixture.[3][4] This protocol focuses on the specific conversion of this compound to 2,6-dimethylaniline.
Reaction Scheme
Experimental Data
The following table summarizes typical quantitative data for the catalytic hydrogenation of nitroarenes using Pd/C. The specific conditions for this compound may require optimization.
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Product | 2,6-Dimethylaniline | - |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | [5] |
| Catalyst Loading | 4-12% (w/w) of substrate | [5] |
| Solvent | Ethanol, Methanol, Ethyl Acetate | [5][6][7] |
| Hydrogen Pressure | 1 atm (balloon) to 10 bar | [5] |
| Temperature | Room Temperature to 80 °C | [1][5] |
| Reaction Time | 1 - 12 hours (monitor by TLC/GC/LC-MS) | - |
| Typical Yield | >95% | [8] |
Experimental Protocol
Materials and Equipment:
-
This compound
-
10% Pd/C (50% wet)
-
Ethanol (or other suitable solvent)
-
Diatomaceous earth (Celite®)
-
Round-bottom flask (two or three-necked)
-
Magnetic stirrer and stir bar
-
Hydrogen gas cylinder with regulator or hydrogen balloon
-
Vacuum/inert gas (Nitrogen or Argon) manifold
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, compatible gloves[6]
Procedure:
-
Flask Preparation: In a fume hood, add the desired amount of 10% Pd/C catalyst to a dry round-bottom flask equipped with a magnetic stir bar.[7]
-
Inerting the Atmosphere: Securely attach the flask to a vacuum/inert gas manifold. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[6]
-
Solvent and Substrate Addition: Under a positive pressure of inert gas, add the solvent (e.g., ethanol) via cannula or syringe, ensuring the catalyst is fully wetted.[6] Subsequently, add the this compound.
-
Hydrogenation Setup: Replace the inert gas inlet with a hydrogen-filled balloon or connect the flask to a hydrogen gas supply through a manifold.[7]
-
Reaction Initiation: Vigorously stir the reaction mixture.[9] For a balloon setup, the reaction is typically run at or slightly above atmospheric pressure. If using a pressurized system, adjust to the desired pressure.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). The reaction is complete when the starting material is no longer detected. It takes 3 molar equivalents of H2 to hydrogenate a nitro group.
-
Reaction Quenching and Catalyst Filtration: Once the reaction is complete, carefully purge the flask with inert gas to remove all hydrogen.[10] Prepare a pad of Celite® in a Buchner funnel and wet it with the reaction solvent. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.
-
Safety Note: The filtered catalyst on Celite® is highly pyrophoric and can ignite in air, especially when dry.[10] Do not allow the filter cake to dry. Immediately after filtration, quench the catalyst by carefully adding water to the Celite pad and transfer the wet slurry to a designated waste container.[10]
-
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 2,6-dimethylaniline can be purified further by distillation or crystallization if necessary.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.
-
Palladium on Carbon (Pd/C): Pd/C is a flammable solid and can ignite solvents upon contact, especially when dry.[6][7] Handle the catalyst in an inert atmosphere whenever possible. Used catalyst is particularly pyrophoric and must be kept wet and disposed of properly.[10]
-
Fire Hazard: Be prepared for potential small fires, especially during catalyst handling and filtration. Keep a watch glass or beaker nearby to cover and extinguish any small flames. Do not use water to extinguish fires if non-alcoholic solvents are used.[6]
Visualizations
Experimental Workflow
References
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. Recent Advances of Pd/C-Catalyzed Reactions | MDPI [mdpi.com]
- 5. airccse.com [airccse.com]
- 6. sarponggroup.com [sarponggroup.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
Experimental setup for the nitration of m-xylene to produce 2-nitro-m-xylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental setup and protocol for the nitration of m-xylene to produce 2-nitro-m-xylene. The nitration of m-xylene with a mixed acid solution of sulfuric and nitric acid typically yields a mixture of isomers, with 4-nitro-m-xylene being the major product. This protocol outlines a laboratory-scale procedure to perform the reaction and subsequently isolate the 2-nitro-m-xylene isomer. All quantitative data regarding reagent properties and reaction outcomes are presented in structured tables. Safety precautions are emphasized throughout the protocol.
Introduction
The nitration of aromatic compounds is a fundamental reaction in organic synthesis, providing key intermediates for the pharmaceutical, dye, and agrochemical industries. 2-Nitro-m-xylene, specifically, is a valuable precursor for the synthesis of various organic molecules. The primary challenge in its synthesis lies in the control of regioselectivity, as the nitration of m-xylene favors the formation of the 4-nitro isomer. This protocol details a standard laboratory method using mixed acid and provides guidance on the purification of the desired 2-nitro isomer.
Data Presentation
Table 1: Properties of Reactants and Products
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Melting Point (°C) |
| m-Xylene | 106.17 | 0.864 | 139 | -48 |
| Sulfuric Acid (98%) | 98.08 | 1.84 | 337 | 10 |
| Nitric Acid (70%) | 63.01 | 1.42 | 121 | -42 |
| 2-Nitro-m-xylene | 151.16 | 1.112 | 225-227 | 14-16[1][2] |
| 4-Nitro-m-xylene | 151.16 | 1.135 | 238 | 2[3] |
Table 2: Isomer Distribution in the Nitration of m-Xylene under Various Conditions
| Nitrating Agent/Catalyst | 2-Nitro-m-xylene (%) | 4-Nitro-m-xylene (%) | Reference |
| H₂SO₄/HNO₃ | ~15-25 | ~75-85 | [4] |
| Zeolite Beta | 9 | 78 | [5] |
| Zr(NO₃)₄ | 10 | 90 | [5] |
| Nitronium salts in tetramethylene sulfone | 17.8 | 82.2 | [5] |
Experimental Protocols
Materials and Equipment
-
m-Xylene (≥99%)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Vacuum distillation apparatus with a fractionating column
-
Heating mantle
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and purification of 2-nitro-m-xylene.
Step-by-Step Procedure
1. Preparation of the Nitrating Mixture (Mixed Acid)
-
In a flask, carefully and slowly add 30 mL of concentrated sulfuric acid (98%) to 15 mL of concentrated nitric acid (70%) while cooling the mixture in an ice bath.
-
Swirl the flask gently to ensure thorough mixing. This mixture is highly corrosive and should be handled with extreme care in a fume hood.
2. Nitration of m-Xylene
-
Place 25 mL of m-xylene into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask containing m-xylene in an ice bath to a temperature between 0 and 5 °C.
-
Slowly add the pre-cooled mixed acid dropwise from a dropping funnel to the stirred m-xylene over a period of 30-45 minutes.
-
It is crucial to maintain the reaction temperature below 10 °C during the addition of the mixed acid to minimize the formation of dinitrated byproducts.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 30 minutes.
3. Work-up
-
Pour the reaction mixture slowly and carefully onto 200 g of crushed ice in a beaker with stirring. This will quench the reaction and precipitate the crude product.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Remove the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
100 mL of cold water
-
100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution)
-
100 mL of brine (saturated NaCl solution)
-
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes.
4. Purification
-
Filter the drying agent from the organic solution.
-
Remove the solvent (unreacted m-xylene) using a rotary evaporator.
-
The resulting crude product is a mixture of 2-nitro-m-xylene and 4-nitro-m-xylene.
-
Set up a fractional vacuum distillation apparatus. The boiling point of 2-nitro-m-xylene is approximately 128 °C at 5.85 kPa (44 mmHg) and 100-110 °C at 13.3 kPa (100 mmHg), while 4-nitro-m-xylene has a higher boiling point.[1]
-
Carefully distill the mixture under reduced pressure. Collect the fraction corresponding to the boiling point of 2-nitro-m-xylene.
-
Alternative Purification: If the product solidifies upon cooling, recrystallization from a minimal amount of cold ethanol or methanol can be attempted to further purify the 2-nitro-m-xylene.
Safety Precautions
-
Corrosive Reagents: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions. Always perform the reaction in an ice bath and add the mixed acid slowly.
-
Toxic Fumes: The reaction may produce toxic nitrogen oxide fumes. All procedures must be carried out in a well-ventilated fume hood.
-
Handling of Nitro Compounds: Nitroaromatic compounds can be toxic and are often skin irritants. Handle the product with care.
Characterization of 2-Nitro-m-xylene
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the substitution pattern on the aromatic ring.
-
¹³C NMR: To confirm the number and types of carbon atoms.
-
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitro group (strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹).
Logical Relationships
References
- 1. chembk.com [chembk.com]
- 2. store.p212121.com [store.p212121.com]
- 3. 4-Nitro-m-xylene | C8H9NO2 | CID 6991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Large Scale Production of 2,6-dimethylnitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
Application Note: Preparation and Certification of 1,3-Dimethyl-2-nitrobenzene as an Analytical Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction 1,3-Dimethyl-2-nitrobenzene (also known as 2-Nitro-m-xylene) is an important organic compound used in chemical synthesis and as a reference material in various analytical methods, including environmental testing.[1][2][3] The availability of a high-purity, well-characterized analytical standard is crucial for ensuring the accuracy, precision, and reliability of quantitative analyses. While certified reference materials are commercially available, in-house preparation may be required for specific applications, custom concentrations, or research purposes.[4][5][6]
This application note provides a detailed protocol for the synthesis, purification, and analytical certification of this compound. The procedure involves the nitration of m-xylene followed by purification and rigorous quality control using modern analytical techniques to establish its identity and purity.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 81-20-9 | [7] |
| Molecular Formula | C₈H₉NO₂ | [1][8] |
| Molecular Weight | 151.16 g/mol | [1][7][8] |
| Appearance | Liquid | [7][9] |
| Density | 1.112 g/mL at 25 °C | [7][9] |
| Boiling Point | 225 °C at 744 mmHg | [7][9] |
| Melting Point | 14-16 °C | [7][9] |
| Refractive Index | n20/D 1.521 | [7][9] |
| Purity (Typical) | ≥99% | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration
This protocol details the synthesis of this compound from m-xylene using a mixed-acid nitration method. The procedure is adapted from established nitration chemistry principles.[10][11]
Materials:
-
m-Xylene (reactant)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (98%)
-
Ice
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer with hot plate
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
Procedure:
-
Prepare Nitrating Mixture: In the three-neck flask, carefully and slowly add 98% sulfuric acid to 98% nitric acid in a molar ratio of 2:1 (H₂SO₄:HNO₃).[11] Prepare this mixture in an ice bath to keep the temperature below 10 °C.
-
Reaction Setup: Equip the flask with the dropping funnel, thermometer, and magnetic stirrer.
-
Reactant Addition: Slowly add m-xylene to the nitrating mixture dropwise from the funnel. The molar ratio of nitric acid to m-xylene should be approximately 1.1:1.[11] Maintain the reaction temperature between 30-40 °C using an ice bath to control the exothermic reaction.[11]
-
Reaction: After the addition is complete, let the mixture stir at room temperature for 60-120 minutes to ensure the reaction goes to completion.[11]
-
Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with stirring. This will precipitate the crude product.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer (top layer).
-
Washing: Wash the organic layer sequentially with:
-
Cold deionized water (2x)
-
5% Sodium Bicarbonate solution to neutralize any remaining acid (2x, or until effervescence ceases)
-
Deionized water (2x)
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent. The resulting liquid is the crude this compound.
Protocol 2: Purification by Vacuum Distillation
Equipment:
-
Distillation flask
-
Short path distillation head with condenser
-
Receiving flask
-
Vacuum pump and gauge
-
Heating mantle
Procedure:
-
Transfer the crude product to the distillation flask.
-
Assemble the vacuum distillation apparatus.
-
Slowly reduce the pressure and begin heating.
-
Collect the fraction that boils at the appropriate temperature for the applied pressure (literature reference: 225 °C at 744 mmHg).[7]
-
Critical Safety Note: Do not distill the mixture to dryness. High-boiling nitration byproducts can be explosive at elevated temperatures.[10]
Caption: Figure 1: Synthesis and Purification Workflow.
Protocol 3: Quality Control and Certification
The identity and purity of the final product must be rigorously confirmed using multiple analytical techniques.
Identity Confirmation
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure.
-
Method: A sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃). The resulting spectrum should show characteristic peaks corresponding to the aromatic and methyl protons.
-
Expected Peaks: δ 7.80 (d, J=8.2 Hz, 1H), 6.85 (d, J=8.2 Hz, 1H), 2.37 (s, 3H), 2.23 (s, 3H).[12]
-
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC-UV):
-
Purpose: To determine the purity of the compound by separating it from any potential impurities.
-
Method: A reverse-phase HPLC method is suitable for this analysis.[13] Purity is typically calculated based on the area percent of the main peak.
-
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |
| Gradient/Isocratic | Isocratic (e.g., 60:40 Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
For MS-compatible applications, phosphoric acid should be replaced with formic acid.[13]
Caption: Figure 2: Analytical Certification Workflow.
Final Certification Data
The following table summarizes the expected results for the certification of the prepared standard.
| Analysis | Specification | Result |
| Appearance | Clear Liquid | Conforms |
| Identity by GC-MS | Conforms to reference spectrum | Conforms |
| Identity by ¹H NMR | Conforms to expected structure | Conforms |
| Purity by HPLC-UV | ≥ 99.5% | Meets Specification |
Safety Precautions
-
Hazards: this compound is harmful if swallowed (Acute Tox. 4) and toxic to aquatic life with long-lasting effects.[7][9] It may cause irritation to the skin, eyes, and mucous membranes.[14]
-
Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat are mandatory.[7]
-
Handling: Avoid inhalation, ingestion, and contact with skin. Perform all steps in a well-ventilated chemical fume hood.
-
Spills: For small spills, use absorbent paper to pick up the liquid. Seal contaminated materials in a vapor-tight bag for disposal. Wash the contaminated surface with ethanol followed by soap and water.[14]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[14]
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. nsilabsolutions.com [nsilabsolutions.com]
- 4. accustandard.com [accustandard.com]
- 5. This compound CAS:81-20-9 EC:201-33... [cpachem.com]
- 6. This compound - High-Purity Organic Compound at Best Price in Mumbai [nacchemical.com]
- 7. This compound 99 81-20-9 [sigmaaldrich.com]
- 8. Benzene, 1,3-dimethyl-2-nitro- [webbook.nist.gov]
- 9. This compound 99 81-20-9 [sigmaaldrich.com]
- 10. prepchem.com [prepchem.com]
- 11. CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene - Google Patents [patents.google.com]
- 12. Synthesis routes of this compound [benchchem.com]
- 13. This compound | SIELC Technologies [sielc.com]
- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols: 2-Nitro-m-xylene as a Precursor for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic pathways and experimental protocols for utilizing 2-nitro-m-xylene as a key precursor in the manufacturing of a range of valuable agrochemicals. The primary application of 2-nitro-m-xylene in this context is its conversion to 2,6-dimethylaniline (also known as 2,6-xylidine), a crucial intermediate for the synthesis of several fungicides and herbicides.
Overview of Synthetic Pathways
The general synthetic route begins with the nitration of m-xylene to produce a mixture of nitroxylene isomers, from which 2-nitro-m-xylene is isolated. This intermediate is then reduced to 2,6-dimethylaniline. Subsequently, 2,6-dimethylaniline serves as a versatile building block for the synthesis of various agrochemicals through N-alkylation and N-acylation reactions.
Data Presentation: Summary of Key Reactions and Yields
The following table summarizes the quantitative data for the key transformations involved in the synthesis of agrochemicals from 2-nitro-m-xylene.
| Reaction Stage | Reactants | Product | Catalyst/Reagent | Conditions | Yield (%) | Purity (%) | Reference |
| Nitration | m-Xylene, Mixed Acid (H₂SO₄/HNO₃) | 2-Nitro-m-xylene | - | 35-50°C | 16-25 | >99 (after purification) | [1][2] |
| Reduction | 2-Nitro-m-xylene, H₂ | 2,6-Dimethylaniline | 5% Pd/C | 10 bar H₂, 100°C, Ethanol | >97 | High | [3] |
| Reduction | 2-Nitro-m-xylene, SnCl₂·2H₂O | 2,6-Dimethylaniline | HCl, Acetic Acid | Room Temp. | Not specified | High | [4] |
| Fungicide Synthesis | 2,6-Dimethylaniline, 2-Furoyl chloride | Furalaxyl | Not specified | Not specified | Not specified | Not specified | [5] |
| Fungicide Synthesis | 2,6-Dimethylaniline, N-(2-methoxyacetyl)-D-alanine methyl ester | Benalaxyl | Meldrum's acid | Room Temp. | High | High | [6][7] |
| Herbicide Synthesis | 2,6-Dimethylaniline, Chloroacetyl chloride | Metazachlor Intermediate | Acetic Acid, NaOAc | 10°C | High | High | [8] |
Experimental Protocols
Synthesis of 2-Nitro-m-xylene from m-Xylene
This protocol describes the nitration of m-xylene to a mixture of its nitro isomers, followed by the separation of 2-nitro-m-xylene.
Workflow:
Materials:
-
m-Xylene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (or other suitable organic solvent)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer
-
Ice bath
-
Separatory funnel
-
Distillation apparatus for vacuum distillation
Procedure:
-
Preparation of Mixed Acid: In a separate flask, carefully and slowly add a mixture of sulfuric acid (59% by weight), nitric acid (25% by weight), and water (16% by weight).[1] Cool this mixed acid in an ice bath.
-
Nitration Reaction: Place m-xylene in the three-necked flask and cool it to below 10°C using an ice bath.
-
Slowly add the pre-cooled mixed acid to the stirred m-xylene through the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 15-20°C.
-
After the addition is complete, continue stirring and allow the reaction temperature to rise to 35-50°C. Maintain this temperature for 1-2 hours.[1]
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting mixture of nitro-m-xylene isomers can be separated by fractional vacuum distillation.[2][9] 2-nitro-m-xylene has a boiling point of 225°C at atmospheric pressure, which is lower than that of 4-nitro-m-xylene (238°C).
Synthesis of 2,6-Dimethylaniline from 2-Nitro-m-xylene
Two common methods for the reduction of the nitro group are catalytic hydrogenation and chemical reduction.
Workflow:
Materials:
-
2-Nitro-m-xylene
-
5% Palladium on Carbon (Pd/C) catalyst
-
Ethanol
-
Hydrogen gas (H₂)
Equipment:
-
Autoclave (hydrogenation reactor)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a suitable autoclave, dissolve 2-nitro-m-xylene in ethanol.
-
Add 5% Pd/C catalyst to the solution (typically 1-5 mol% of palladium relative to the substrate).
-
Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 10 bar.[3]
-
Heat the reaction mixture to 100°C with vigorous stirring.[3]
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within a few hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Remove the ethanol under reduced pressure to obtain 2,6-dimethylaniline. The product can be further purified by distillation if necessary.
Materials:
-
2-Nitro-m-xylene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Potassium Hydroxide (KOH) solution (30%)
-
Diethyl ether
Equipment:
-
Erlenmeyer flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel
-
Separatory funnel
Procedure:
-
In an Erlenmeyer flask, dissolve 2-nitro-m-xylene in glacial acetic acid.[4]
-
In a separate flask, dissolve tin(II) chloride dihydrate in concentrated hydrochloric acid, with gentle heating if necessary.[4]
-
Add the tin(II) chloride solution to the 2-nitro-m-xylene solution in one portion with swirling.
-
Allow the mixture to stand for 15 minutes, then cool it in an ice bath to precipitate the ammonium salt.
-
Collect the precipitate by vacuum filtration.
-
Transfer the moist crystals to a beaker and add water.
-
Make the solution strongly basic by adding 30% potassium hydroxide solution with stirring.
-
Extract the liberated 2,6-dimethylaniline with diethyl ether (3 portions).
-
Wash the combined ether extracts with water, dry over anhydrous potassium carbonate, and filter.
-
Evaporate the ether to obtain 2,6-dimethylaniline as an oil.
Synthesis of Agrochemicals from 2,6-Dimethylaniline
This protocol describes the synthesis of the chloroacetamide intermediate, a key step in the production of herbicides like Metazachlor.
Materials:
-
2,6-Dimethylaniline
-
Chloroacetyl chloride
-
Glacial Acetic Acid
-
Sodium Acetate (NaOAc)
Equipment:
-
Erlenmeyer flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel
Procedure:
-
Dissolve 2,6-dimethylaniline in glacial acetic acid in an Erlenmeyer flask and cool the solution to 10°C in an ice bath.[8]
-
Slowly add chloroacetyl chloride to the cooled solution with continuous stirring.[8]
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Add a solution of sodium acetate in water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Dry the product to obtain the chloroacetamide intermediate.
This protocol outlines the general steps for the synthesis of the fungicide Furalaxyl.
Materials:
-
2,6-Dimethylaniline
-
Methyl 2-bromopropionate
-
2-Furoyl chloride
-
A suitable base (e.g., triethylamine)
-
A suitable solvent (e.g., toluene)
Procedure:
-
N-alkylation: React 2,6-dimethylaniline with methyl 2-bromopropionate in the presence of a base to form the corresponding N-alkylated intermediate.
-
N-acylation: Acylate the intermediate from the previous step with 2-furoyl chloride in the presence of a base to yield Furalaxyl.[5]
-
The product can be purified by crystallization or chromatography.
This protocol describes the synthesis of the fungicide Benalaxyl.
Materials:
-
2,6-Dimethylaniline
-
Methyl 2-chloropropionate
-
Phenylacetyl chloride
-
A suitable base (e.g., sodium carbonate)
-
A suitable solvent (e.g., acetonitrile)
Procedure:
-
N-alkylation: React 2,6-dimethylaniline with methyl 2-chloropropionate in the presence of a base to form methyl N-(2,6-dimethylphenyl)alaninate.
-
N-acylation: React the resulting alanine derivative with phenylacetyl chloride in the presence of a base to yield Benalaxyl.[6][7]
-
The crude product is then purified, for example, by recrystallization.
Safety Precautions
-
Nitration: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. Strict temperature control is crucial to avoid runaway reactions and the formation of dinitro byproducts. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be carried out in a properly functioning autoclave by trained personnel. Ensure the system is leak-proof and properly purged before and after the reaction.
-
Reagents: Many of the reagents used, such as concentrated acids, chloroacetyl chloride, and 2,6-dimethylaniline, are corrosive and/or toxic. Handle these chemicals with care and avoid inhalation of vapors and skin contact.
Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be adapted and optimized based on laboratory conditions and safety assessments. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. Sciencemadness Discussion Board - Large Scale Production of 2,6-dimethylnitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 3. airccse.com [airccse.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]
- 6. C14-Labelled Synthesis of Benalaxyl-M and Its Two Soil Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. is.muni.cz [is.muni.cz]
- 9. US20030166980A1 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Azo Dyes Using Derivatives of 1,3-Dimethyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of novel azo dyes derived from 1,3-Dimethyl-2-nitrobenzene. This class of compounds, originating from a readily accessible starting material, offers a scaffold for the development of new chromophores with potential applications in diagnostics, therapeutics, and materials science. The strategic placement of the dimethyl and nitro functionalities on the benzene ring is anticipated to influence the spectral and biological properties of the resulting azo dyes.
The synthetic pathway commences with the reduction of this compound to its corresponding aniline derivative, 2,6-dimethyl-3-nitroaniline. This primary aromatic amine serves as the diazo component, which is subsequently converted to a reactive diazonium salt. The final step involves the electrophilic aromatic substitution (azo coupling) of this diazonium salt with various electron-rich coupling components, such as phenols and anilines, to yield the target azo dyes.
I. Synthetic Strategy Overview
The overall synthetic workflow for the preparation of azo dyes from this compound is a three-step process. The initial and crucial step is the selective reduction of the nitro group to an amine, followed by the classical diazotization and azo coupling reactions.
II. Experimental Protocols
Protocol 1: Synthesis of 2,6-Dimethyl-3-nitroaniline from this compound
This protocol describes the reduction of the nitro group of this compound to yield the corresponding primary aromatic amine. Catalytic hydrogenation is a common and effective method for this transformation.
Materials:
-
This compound
-
Palladium on carbon (5% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, prepare a solution of this compound in ethanol.
-
Carefully add 5% Palladium on carbon catalyst to the solution. The catalyst loading is typically in the range of 4-12% (w/w) of the substrate.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4-10 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) with vigorous stirring.
-
Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 2,6-Dimethyl-3-nitroaniline.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 2: Diazotization of 2,6-Dimethyl-3-nitroaniline
This protocol details the conversion of the primary aromatic amine into a reactive diazonium salt. It is crucial to maintain a low temperature throughout this procedure as diazonium salts are unstable at higher temperatures.
Materials:
-
2,6-Dimethyl-3-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice bath
Procedure:
-
In a beaker, suspend 2,6-Dimethyl-3-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension. Ensure the temperature is maintained between 0-5 °C during the addition.
-
Continue stirring the mixture for an additional 15-30 minutes after the addition is complete.
-
The resulting solution contains the 2,6-Dimethyl-3-nitrobenzenediazonium salt and should be used immediately in the subsequent coupling reaction.
Protocol 3: Azo Coupling with Phenolic Compounds (e.g., 2-Naphthol)
This protocol describes the coupling of the diazonium salt with a phenolic compound to form a hydroxy-substituted azo dye. The reaction is typically carried out under alkaline conditions to activate the phenol.
Materials:
-
2,6-Dimethyl-3-nitrobenzenediazonium salt solution (from Protocol 2)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled water
-
Ice bath
Procedure:
-
In a beaker, dissolve 2-Naphthol in an aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 2) to the cooled 2-Naphthol solution.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water to remove any unreacted salts.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
Protocol 4: Azo Coupling with Aniline Derivatives (e.g., N,N-Dimethylaniline)
This protocol outlines the coupling of the diazonium salt with an aniline derivative to produce an amino-substituted azo dye. This reaction is typically performed under slightly acidic conditions.
Materials:
-
2,6-Dimethyl-3-nitrobenzenediazonium salt solution (from Protocol 2)
-
N,N-Dimethylaniline
-
Acetic Acid
-
Sodium Acetate
-
Distilled water
-
Ice bath
Procedure:
-
In a beaker, dissolve N,N-Dimethylaniline in a dilute solution of acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 2) to the cooled N,N-Dimethylaniline solution.
-
A colored precipitate of the azo dye will form.
-
Maintain the slightly acidic pH by adding a solution of sodium acetate if necessary.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water.
-
Dry the product.
III. Data Presentation
The following tables summarize representative quantitative data for the synthesis of azo dyes based on the protocols described above. Please note that yields and spectral data are illustrative and may vary depending on the specific reaction conditions and the purity of the reagents.
Table 1: Reaction Conditions and Yields for Azo Dye Synthesis
| Diazo Component | Coupling Component | Reaction pH | Temperature (°C) | Reaction Time (min) | Typical Yield (%) |
| 2,6-Dimethyl-3-nitrobenzenediazonium salt | 2-Naphthol | Alkaline (8-10) | 0-5 | 30-60 | 85-95 |
| 2,6-Dimethyl-3-nitrobenzenediazonium salt | Phenol | Alkaline (8-10) | 0-5 | 30-60 | 80-90 |
| 2,6-Dimethyl-3-nitrobenzenediazonium salt | N,N-Dimethylaniline | Acidic (4-6) | 0-5 | 30-60 | 88-96 |
| 2,6-Dimethyl-3-nitrobenzenediazonium salt | Aniline | Acidic (4-6) | 0-5 | 30-60 | 75-85 |
Table 2: Spectroscopic Data for Representative Azo Dyes
| Azo Dye Structure | λmax (nm) in EtOH | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Key IR Peaks (cm⁻¹) | ¹H NMR (δ, ppm in CDCl₃) - Aromatic Protons |
| Product of Protocol 3 | 480-520 | ~25,000 - 35,000 | ~3400 (O-H), ~1580 (N=N), ~1520 & 1340 (NO₂) | 6.8 - 8.5 (m) |
| Product of Protocol 4 | 450-490 | ~30,000 - 40,000 | ~1590 (N=N), ~1520 & 1340 (NO₂) | 6.7 - 8.3 (m) |
IV. Signaling Pathways and Logical Relationships
The synthesis of azo dyes involves a series of well-defined chemical transformations. The logical relationship between the key steps can be visualized as a sequential process where the product of one reaction becomes the reactant for the next.
These detailed protocols and application notes are intended to serve as a valuable resource for researchers engaged in the synthesis of novel organic molecules. The described methodologies can be adapted and optimized for the preparation of a diverse library of azo dyes with unique properties, contributing to advancements in various scientific and industrial fields.
Application Notes and Protocols: The Role of 1,3-Dimethyl-2-nitrobenzene in Performance Polymer Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-2-nitrobenzene serves as a crucial precursor in the synthesis of high-performance polymers. Through a reduction reaction, it is converted into 2,6-dimethylaniline (also known as 2,6-xylidine), a key aromatic diamine monomer. This diamine is then utilized in the production of advanced polymers, most notably polyimides. The incorporation of the 2,6-dimethylaniline moiety into the polymer backbone imparts unique properties, including enhanced solubility, processability, and specific thermal and mechanical characteristics. These features make the resulting polymers highly valuable for applications in aerospace, electronics, gas separation membranes, and other demanding fields.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of performance polymers derived from this compound's derivative, 2,6-dimethylaniline.
Data Presentation: Properties of Polyimides Derived from 2,6-Dimethylaniline Precursors
The following table summarizes the quantitative data for a series of polyimides synthesized from a diamine containing the 2,6-dimethylaniline structure, namely 4,4'-methylenebis(2,6-dimethylaniline) (MBDAM), and various aromatic dianhydrides. This data highlights how the choice of dianhydride influences the thermal, mechanical, and gas separation properties of the resulting performance polymers.
| Polyimide (Diamine-Dianhydride) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity |
| MBDAM - PMDA | >400 | >500 | 114.19 | 3.23 | 3.58 | - | - |
| MBDAM - BTDA | 276 | >500 | - | - | - | - | - |
| MBDAM - 6FDA | 336 | 493 | - | - | - | 565 | 16 |
| MBDAM - BPDA | 290 | >500 | - | - | - | - | - |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Polyimides via Poly(amic acid) Intermediate
This is the most common method for synthesizing polyimides, involving the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide through thermal or chemical imidization.[1][2][3][4]
Step 1: Synthesis of Poly(amic acid) (PAA)
-
Materials:
-
Diamine monomer (e.g., 4,4'-methylenebis(2,6-dimethylaniline) - MBDAM)
-
Dianhydride monomer (e.g., Pyromellitic dianhydride - PMDA)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Nitrogen gas supply
-
Three-necked round-bottom flask with a mechanical stirrer
-
-
Procedure:
-
In a clean, dry three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of the diamine monomer in the anhydrous polar aprotic solvent (e.g., DMAc) under a continuous nitrogen purge.
-
Once the diamine has completely dissolved, slowly add an equimolar amount of the dianhydride monomer to the solution in small portions.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.
-
The resulting viscous solution is the poly(amic acid) precursor.
-
Step 2: Imidization of Poly(amic acid)
A. Thermal Imidization:
-
Procedure:
-
Cast the poly(amic acid) solution onto a clean, dry glass plate to form a thin film.
-
Place the cast film in a vacuum oven.
-
Heat the film in a stepwise manner: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This gradual heating process removes the solvent and facilitates the cyclodehydration reaction to form the polyimide.
-
After cooling to room temperature, the resulting polyimide film can be peeled from the glass plate.
-
B. Chemical Imidization:
-
Materials:
-
Acetic anhydride
-
Pyridine
-
Methanol
-
-
Procedure:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit of the polymer).
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitate, wash it thoroughly with methanol, and dry it in a vacuum oven at 80-100°C.
-
Protocol 2: One-Step High-Temperature Solution Polymerization
This method directly yields the polyimide without the isolation of the poly(amic acid) intermediate. It is suitable for polyimides that are soluble in the reaction solvent at high temperatures.
-
Materials:
-
Diamine monomer (e.g., MBDAM)
-
Dianhydride monomer (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride - 6FDA)
-
High-boiling point solvent (e.g., m-cresol, nitrobenzene)
-
Catalyst (e.g., isoquinoline)
-
Nitrogen gas supply
-
Three-necked round-bottom flask with a mechanical stirrer and a Dean-Stark trap
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, dissolve the diamine monomer in the high-boiling solvent.
-
Add an equimolar amount of the dianhydride monomer and a catalytic amount of isoquinoline to the solution.
-
Heat the reaction mixture to 180-200°C under a continuous nitrogen flow.
-
The water generated during the imidization reaction is removed azeotropically using the Dean-Stark trap.
-
Continue the reaction for 6-12 hours until a viscous polymer solution is formed.
-
Cool the solution to room temperature and precipitate the polyimide by pouring the solution into a non-solvent like methanol or ethanol.
-
Filter the polymer, wash it with the non-solvent, and dry it under vacuum.
-
Protocol 3: Characterization of Performance Polymers
Standard techniques are employed to verify the chemical structure and evaluate the properties of the synthesized polyimides.[5][6][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the completion of the imidization reaction.
-
Procedure: A thin film of the polymer is cast on a KBr plate, or a KBr pellet is prepared with the polymer powder. The FTIR spectrum is recorded.
-
Expected Result: The appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching) and 1720 cm⁻¹ (symmetric C=O stretching), and the disappearance of the amic acid bands.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the detailed chemical structure of the polymer.
-
Procedure: The polymer is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃), and ¹H and ¹³C NMR spectra are recorded.
-
Expected Result: The spectra should show peaks corresponding to the protons and carbons in the repeating unit of the polyimide, confirming its structure.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability and decomposition temperature (Td) of the polymer.
-
Procedure: A small sample of the polymer is heated at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere, and the weight loss is monitored as a function of temperature.
-
Expected Result: A plot of weight percent versus temperature, from which the onset of decomposition can be determined.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) of the polymer.
-
Procedure: A small sample of the polymer is heated and cooled at a controlled rate, and the heat flow is measured.
-
Expected Result: A step change in the heat flow curve indicates the glass transition temperature.
-
Mandatory Visualization
Caption: Synthesis pathway of performance polymers from this compound.
Caption: Experimental workflow for synthesis and characterization of polyimides.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,3-Dimethyl-2-nitrobenzene Yield in m-Xylene Nitration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 1,3-Dimethyl-2-nitrobenzene (2-nitro-m-xylene) during the nitration of m-xylene.
Frequently Asked Questions (FAQs)
Q1: What are the major products formed during the nitration of m-xylene?
The nitration of m-xylene typically yields two primary mononitro isomers: 4-nitro-m-xylene and 2-nitro-m-xylene (this compound).[1][2] Under conventional mixed acid (H₂SO₄-HNO₃) conditions, 4-nitro-m-xylene is generally the major product, with the desired 2-nitro-m-xylene being the minor isomer.[3][4][5]
Q2: What are the common side products in m-xylene nitration?
Common side products include over-nitrated compounds like dinitro-m-xylene and oxidation by-products.[6][7] The formation of these impurities is influenced by reaction conditions such as temperature and the concentration of the nitrating agent.[8][9]
Q3: How can I increase the selectivity towards this compound?
Altering reaction conditions can influence the isomer ratio. While 4-nitro-m-xylene is typically favored, process optimization can improve the yield of the 2-nitro isomer.[4] Factors such as the composition of the mixed acid, reaction temperature, and the use of alternative nitrating systems or catalysts can be explored.[3][4][8] A two-step nitration method has been shown to improve the overall yield of mono-nitro products to 99%.[8][9]
Q4: What is the role of sulfuric acid in the nitration process?
Sulfuric acid acts as a catalyst in the mixed acid nitration. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[10][11] It also serves as a dehydrating agent, removing the water produced during the reaction, which would otherwise dilute the nitric acid and slow down the reaction.[10]
Q5: Are there alternative, more environmentally friendly nitration methods?
Yes, research has explored greener alternatives to the traditional mixed acid process. These include the use of solid acid catalysts like zeolites (e.g., Zeolite Hβ) which can offer high yield and regioselectivity and are reusable.[3][8] Nitration with nitric acid and acetic anhydride is another efficient method.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield of mononitro products | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect ratio of reactants. - Diluted nitrating agent due to water. | - Increase reaction time or temperature moderately. - Optimize the molar ratio of nitric acid to m-xylene. A slight excess of nitric acid may be beneficial.[12] - Ensure the use of concentrated acids and prevent moisture contamination. - Consider a two-step nitration process where sulfuric acid is added after an initial reaction with nitric acid to drive the reaction to completion.[8][9] |
| High percentage of dinitro-m-xylene | - Excessively harsh reaction conditions (high temperature, high acid concentration). - High ratio of nitric acid to m-xylene. | - Lower the reaction temperature.[13] - Reduce the concentration of the mixed acid. - Carefully control the stoichiometry of the reactants. |
| Formation of dark-colored by-products (oxidation) | - High reaction temperature. - Prolonged reaction time at elevated temperatures. | - Maintain a lower reaction temperature.[7] - Reduce the reaction time once the conversion of m-xylene is complete. |
| Difficulty in separating 2-nitro-m-xylene from 4-nitro-m-xylene | - The isomers have close boiling points, making simple distillation challenging. | - Utilize fractional vacuum distillation for separation.[3][14] |
| Inconsistent results between batches | - Variations in raw material quality (purity of m-xylene, concentration of acids). - Poor control over reaction parameters (temperature, addition rate). | - Use reagents of consistent quality and determine their concentration before use. - Implement strict control over reaction temperature and the rate of addition of the nitrating agent. |
Data Presentation
Table 1: Influence of Nitrating Systems on Isomer Distribution in m-Xylene Nitration
| Nitrating System | 2-nitro-m-xylene (%) | 4-nitro-m-xylene (%) | Reference |
| H₂SO₄-HNO₃ (Mixed Acid) | 14 | 86 | [3] |
| H₂SO₄-HNO₃ (Mixed Acid) | 16-25 | 75-85 | [4] |
| BF₃ Catalyzed | 16.9 | 83.1 | [3] |
| Zr(NO₃)₄ | 10 | 90 | [3] |
| Zeolite Hβ Catalyst | Not specified, but noted for regioselectivity | Not specified, but noted for regioselectivity | [8] |
Experimental Protocols
Protocol 1: General Mononitration of m-Xylene with Mixed Acid
Materials:
-
m-Xylene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
10% Sodium Carbonate Solution
-
Anhydrous Calcium Sulfate
-
Dichloromethane (for extraction)
Procedure:
-
Prepare the nitrating mixture by slowly adding a predetermined molar ratio of concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
-
In a separate flask equipped with a stirrer and a dropping funnel, add m-xylene.
-
Cool the m-xylene to the desired reaction temperature (e.g., 15-30°C).[15]
-
Slowly add the prepared mixed acid to the m-xylene dropwise while maintaining the reaction temperature.
-
After the addition is complete, continue stirring for a specified period (e.g., 30-60 minutes) to ensure the reaction goes to completion.[12][15]
-
Quench the reaction by carefully pouring the mixture onto crushed ice.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, 10% sodium carbonate solution, and finally with water again until neutral.[7][15]
-
Dry the organic layer over anhydrous calcium sulfate.
-
Remove the solvent (if any) under reduced pressure.
-
The resulting mixture of nitro-m-xylenes can be analyzed and separated.
Protocol 2: Purification by Vacuum Distillation
The separation of 2-nitro-m-xylene and 4-nitro-m-xylene isomers is typically achieved by fractional vacuum distillation due to their close boiling points at atmospheric pressure.[3][14] The specific vacuum and temperature conditions will depend on the efficiency of the distillation column used.
Visualizations
Caption: Reaction pathway for the nitration of m-xylene.
Caption: General experimental workflow for m-xylene nitration.
References
- 1. How are products formed in nitration of m xylene? | Filo [askfilo.com]
- 2. sarthaks.com [sarthaks.com]
- 3. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Large Scale Production of 2,6-dimethylnitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Sciencemadness Discussion Board - nitration of xylene using HNO3/DCM mixture - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. US20030166980A1 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 15. CN1944393A - Process for continuously preparing nitro-xylene isomer monomer - Google Patents [patents.google.com]
Technical Support Center: Separation of 1,3-Dimethyl-2-nitrobenzene and 1,3-Dimethyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for the separation of the isomers 1,3-dimethyl-2-nitrobenzene and 1,3-dimethyl-4-nitrobenzene. Below you will find a compilation of physical properties, detailed experimental protocols for various separation techniques, and a troubleshooting guide to address common challenges encountered during these procedures.
Data Presentation: Physical and Chemical Properties
A clear understanding of the physicochemical properties of the isomers is fundamental to developing an effective separation strategy. The following table summarizes key data for this compound and 1,3-dimethyl-4-nitrobenzene.
| Property | This compound (2-Nitro-m-xylene) | 1,3-Dimethyl-4-nitrobenzene (4-Nitro-m-xylene) |
| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol | 151.16 g/mol |
| Appearance | Clear yellow liquid | Light yellow to amber liquid |
| Density | 1.112 g/mL at 25 °C | 1.117 - 1.135 g/mL at 25 °C[1][2] |
| Boiling Point | 225 °C at 744 mmHg | 237-239 °C at 760 mmHg[1] |
| Melting Point | 14-16 °C | 2 °C[1] |
| Water Solubility | Insoluble | Insoluble (<1 mg/mL)[1] |
| Solubility in Ethanol | Soluble (used for cleaning spills)[3] | Soluble (used for cleaning spills)[1] |
| CAS Number | 81-20-9 | 89-87-2 |
Experimental Protocols
The separation of these isomers can be approached through several methods. The choice of method will depend on the scale of the separation, the required purity, and the available equipment.
Method 1: Fractional Distillation
Given the difference in boiling points, fractional distillation is a viable method for separating these isomers on a larger scale.
Principle: The component with the lower boiling point (this compound) will vaporize more readily and can be collected as the distillate, while the component with the higher boiling point (1,3-dimethyl-4-nitrobenzene) will remain in the distillation flask.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux, Raschig ring packed)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle with a stirrer
-
Vacuum source (optional, for vacuum distillation)
Protocol:
-
Assembly: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the mixture of isomers. Add a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heat so that the vapor front rises slowly.
-
Distillation: Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (~225 °C at atmospheric pressure).
-
Fraction Collection: Change the receiving flask once the temperature begins to rise, indicating that the higher-boiling isomer is starting to distill.
-
Analysis: Analyze the collected fractions using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the purity.
Method 2: High-Performance Liquid Chromatography (HPLC)
For analytical and preparative-scale separations requiring high purity, reversed-phase HPLC is a suitable technique.
Principle: The isomers are separated based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The more polar isomer will elute first.
Instrumentation and Conditions:
| Parameter | Recommendation |
| Column | C18 bonded-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of methanol and water (e.g., 70:30 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 254 nm or 278 nm[1] |
| Temperature | Ambient |
| Injection Volume | 10-20 µL |
Protocol:
-
Sample Preparation: Dissolve a small amount of the isomer mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram. The two isomers should appear as distinct peaks.
-
Fraction Collection (for preparative scale): If using a preparative HPLC system, collect the eluent corresponding to each peak in separate vessels.
-
Purity Analysis: Analyze the collected fractions to determine their purity.
Method 3: Gas Chromatography (GC)
GC is an excellent method for the analytical separation and quantification of the isomers.
Principle: The isomers are separated based on their volatility and interaction with a stationary phase in a capillary column. The more volatile component will travel through the column faster and be detected first.
Instrumentation and Conditions:
| Parameter | Recommendation |
| Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., DB-5, HP-5, or equivalent) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium or Nitrogen |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min. |
| Injection Mode | Split |
Protocol:
-
Sample Preparation: Dilute the isomer mixture in a suitable solvent (e.g., dichloromethane or hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition: Record the chromatogram. The isomers will be resolved as separate peaks.
-
Quantification: The relative peak areas can be used to determine the ratio of the two isomers in the mixture.
Mandatory Visualization
Caption: Workflow for the separation of nitroxylene isomers.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the separation experiments.
Fractional Distillation
-
Q: The separation is poor, and the collected fractions are still a mixture of both isomers. What should I do?
-
A:
-
Increase the efficiency of the fractionating column: Use a longer column or one with a more efficient packing material (e.g., Raschig rings).
-
Optimize the reflux ratio: Increase the reflux ratio by adjusting the distillation rate. A slower distillation rate generally leads to better separation.
-
Ensure steady heating: Use a heating mantle with a stirrer to ensure smooth and even boiling.
-
Consider vacuum distillation: Lowering the pressure will reduce the boiling points and may improve the separation efficiency, especially if the compounds are prone to decomposition at high temperatures.
-
-
-
Q: The temperature is fluctuating during distillation. Why is this happening?
-
A:
-
Uneven boiling: Ensure the boiling is smooth by using boiling chips or a magnetic stirrer.
-
Improper thermometer placement: The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Column flooding: If the heating rate is too high, the column may flood, leading to temperature fluctuations. Reduce the heating rate.
-
-
High-Performance Liquid Chromatography (HPLC)
-
Q: The peaks for the two isomers are not well-resolved (co-eluting). How can I improve the separation?
-
A:
-
Adjust the mobile phase composition: A small change in the methanol/water ratio can significantly impact the resolution. Try decreasing the percentage of methanol to increase retention and potentially improve separation.
-
Change the organic modifier: If methanol does not provide adequate separation, try using acetonitrile as the organic modifier, or a ternary mixture of methanol, acetonitrile, and water.
-
Use a different column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) may offer different selectivity for these isomers.
-
Optimize the flow rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.
-
Adjust the temperature: Running the separation at a slightly elevated or sub-ambient temperature can sometimes improve peak shape and resolution.
-
-
-
Q: I am seeing broad or tailing peaks. What is the cause?
-
A:
-
Column degradation: The column may be old or contaminated. Try flushing the column or replacing it.
-
Sample overload: Injecting too much sample can lead to peak broadening. Try injecting a smaller volume or a more dilute sample.
-
Incompatible sample solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.
-
Extra-column volume: Ensure that the tubing and connections in your HPLC system are minimized in length and diameter to reduce peak broadening.
-
-
Gas Chromatography (GC)
-
Q: The peaks are not baseline-separated. How can I improve the resolution?
-
A:
-
Optimize the temperature program: A slower temperature ramp rate or an initial isothermal hold can improve the separation of closely eluting peaks.
-
Use a longer column: A longer column will provide more theoretical plates and better resolution.
-
Use a column with a different stationary phase: A more polar stationary phase may provide better selectivity for these nitroaromatic compounds.
-
Adjust the carrier gas flow rate: There is an optimal flow rate for a given column and carrier gas. Ensure you are operating near the optimal flow rate for best efficiency.
-
-
-
Q: I am observing peak fronting or tailing. What could be the issue?
-
A:
-
Column overload: Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
-
Active sites in the inlet or column: Peak tailing can be caused by active sites that interact with the analytes. Deactivate the inlet liner or use a new, high-quality column.
-
Improper injection technique: A slow injection can lead to broad peaks. Ensure a fast and clean injection.
-
-
References
Technical Support Center: Purification of Crude 1,3-Dimethyl-2-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,3-Dimethyl-2-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized by nitration of m-xylene?
A1: The nitration of m-xylene typically yields a mixture of isomers. The primary impurities are the other isomers of nitroxylene, mainly 1,3-dimethyl-4-nitrobenzene and a smaller amount of 1,3-dimethyl-5-nitrobenzene.[1] Unreacted m-xylene and dinitrated byproducts may also be present, particularly if the reaction conditions are not carefully controlled.[2]
Q2: What is the physical appearance of pure this compound?
A2: Pure this compound is a liquid at room temperature.[3] It has a melting point of 14-16 °C.[3]
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[4] The container should be tightly closed.
Q4: What analytical techniques can be used to assess the purity of this compound?
A4: The purity of this compound can be effectively determined using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[5][6][7] GC-Mass Spectrometry (GC-MS) can also be used for identification and quantification of impurities.[8]
Troubleshooting Guides
Recrystallization Issues
Q5: I am trying to purify crude this compound by recrystallization, but the compound "oils out" instead of forming crystals. What can I do?
A5: "Oiling out" occurs when the solute is insoluble in the hot solvent at its boiling point. To troubleshoot this:
-
Increase the amount of solvent: The concentration of the compound might be too high. Add more hot solvent until the oil dissolves completely, then allow it to cool slowly.
-
Change the solvent or use a solvent mixture: A single solvent may not be ideal. Try a different solvent or a binary solvent system. Good solvent pairs often consist of one solvent in which the compound is soluble and another in which it is sparingly soluble.[9] For nitroaromatic compounds, ethanol, methanol, or mixtures like ethanol/water or hexane/ethyl acetate can be effective.
-
Lower the cooling rate: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath.
-
Scratch the flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can induce crystallization.
Fractional Distillation Challenges
Q6: I am attempting to separate this compound from its isomers by fractional distillation, but the separation is poor.
A6: The boiling points of nitroxylene isomers are often close, making separation by fractional distillation challenging.[2] To improve separation:
-
Use a more efficient fractionating column: A longer column or a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) will provide better separation.[10]
-
Control the heating rate: Heat the distillation flask slowly and steadily to maintain a proper temperature gradient in the column.[10]
-
Maintain a slow distillation rate: A slow and steady collection rate of the distillate will allow for better equilibration between the liquid and vapor phases in the column, leading to a more efficient separation.[10]
-
Consider vacuum distillation: Distillation under reduced pressure lowers the boiling points of the compounds and can sometimes improve the separation between isomers. It also reduces the risk of decomposition at high temperatures.
Q7: I am concerned about the thermal stability of this compound during distillation. Are there any safety precautions I should take?
A7: Nitroaromatic compounds can be thermally unstable and may decompose, sometimes explosively, at high temperatures.[2] It is crucial to:
-
Avoid heating to dryness: Always leave a small amount of residue in the distillation flask.
-
Use the lowest possible temperature: Employ vacuum distillation to lower the boiling point.
-
Monitor the temperature closely: Do not exceed the recommended boiling point for the compound under the given pressure.
-
Work behind a safety shield: Always use appropriate personal protective equipment (PPE) and conduct the distillation in a fume hood with a blast shield.
Column Chromatography Problems
Q8: I am using column chromatography to purify my crude product, but the isomeric impurities are co-eluting with the desired this compound.
A8: To achieve better separation of isomers using column chromatography:
-
Optimize the mobile phase: The polarity of the eluent is critical. A less polar solvent system will generally increase the retention time of all compounds and may improve the separation between isomers. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[11]
-
Choose the right stationary phase: Silica gel is a common choice, but for separating aromatic isomers, a stationary phase capable of π-π interactions, such as alumina or a phenyl-bonded phase, might provide better selectivity.[12]
-
Adjust the column dimensions: A longer and narrower column can provide higher resolution.
-
Control the flow rate: A slower flow rate allows for better equilibration and can improve separation.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₂ | [3] |
| Molecular Weight | 151.16 g/mol | [3] |
| Boiling Point | 225 °C at 744 mmHg | [3] |
| Melting Point | 14-16 °C | [3] |
| Density | 1.112 g/mL at 25 °C | [3] |
| Appearance | Liquid | [3] |
Table 2: Comparison of Purification Techniques (Qualitative)
| Technique | Advantages | Disadvantages | Best For |
| Recrystallization | Simple, inexpensive, good for removing small amounts of impurities. | Can be difficult to find a suitable solvent; may result in low yield; "oiling out" can occur. | Removing impurities with significantly different solubilities. |
| Fractional Distillation | Good for separating liquids with different boiling points; can be scaled up. | May not be effective for isomers with very close boiling points; risk of thermal decomposition for nitro compounds. | Separating the product from unreacted starting materials or solvents. |
| Column Chromatography | High resolution for separating complex mixtures and isomers. | Can be time-consuming and require large volumes of solvent; may be difficult to scale up. | Isolating the desired isomer from a mixture of other isomers. |
| Preparative HPLC | Excellent separation of closely related compounds. | Expensive equipment and solvents; limited sample capacity. | High-purity small-scale purification. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry. Use a heating mantle with a stirrer for heating.
-
Sample Preparation: Place the crude this compound in the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin stirring and gradually apply vacuum.
-
Slowly heat the distillation flask.
-
Collect the initial fraction, which may contain residual solvent and unreacted m-xylene.
-
Carefully monitor the temperature and pressure. Collect the fraction corresponding to the boiling point of this compound at the applied pressure.
-
Stop the distillation before the flask goes to dryness to prevent potential decomposition of the residue.
-
-
Analysis: Analyze the collected fractions by GC or HPLC to determine their purity.
Protocol 2: Purification by Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass chromatography column with a stopcock at the bottom, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica.[13]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully add the sample solution to the top of the column.[11]
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., a gradient of 0% to 10% ethyl acetate in hexane).
-
Collect fractions in separate test tubes.
-
-
Analysis and Collection:
-
Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the desired product.
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Mandatory Visualization
Caption: Workflow for the purification of crude this compound.
References
- 1. Sciencemadness Discussion Board - Large Scale Production of 2,6-dimethylnitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - Fractional Distillation of Nitro-Toluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. 1,3-ジメチル-2-ニトロベンゼン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1,3-DIMETHYL-4-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. ez.restek.com [ez.restek.com]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Purification [chem.rochester.edu]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. benchchem.com [benchchem.com]
- 13. Virtual Labs [oc-amrt.vlabs.ac.in]
Byproduct formation in the synthesis of 2-nitro-m-xylene
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-nitro-m-xylene. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges related to byproduct formation during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts formed during the nitration of m-xylene to produce 2-nitro-m-xylene?
A1: The nitration of m-xylene typically yields a mixture of mononitrated isomers. The most common byproduct is 4-nitro-m-xylene .[1][2] Under certain conditions, over-nitration can occur, leading to the formation of dinitro-m-xylene isomers.[3] Oxidized byproducts may also be formed if the reaction conditions are too harsh.
Q2: Why is 4-nitro-m-xylene often the major product instead of the desired 2-nitro-m-xylene?
A2: In the electrophilic aromatic substitution of m-xylene, the two methyl groups direct the incoming nitro group to the ortho and para positions. The 4-position is sterically less hindered than the 2-position (which is situated between the two methyl groups), and it is also electronically activated. Consequently, nitration at the 4-position is often kinetically and thermodynamically favored, leading to 4-nitro-m-xylene being the major isomer under many standard nitrating conditions.[1][4]
Q3: What analytical methods are suitable for determining the ratio of 2-nitro-m-xylene to its byproducts?
A3: Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a common and effective method for separating and quantifying the isomeric products of m-xylene nitration.[5] High-performance liquid chromatography (HPLC) can also be used for analysis. These techniques allow for the determination of the relative amounts of 2-nitro-m-xylene, 4-nitro-m-xylene, and any dinitro byproducts.[6]
Q4: Is it possible to completely avoid the formation of 4-nitro-m-xylene?
A4: Completely avoiding the formation of the 4-nitro isomer is extremely challenging due to the inherent reactivity of the m-xylene ring. However, the ratio of 2-nitro-m-xylene to 4-nitro-m-xylene can be influenced by the choice of nitrating agent, catalyst, and reaction conditions. Some specialized procedures may offer higher selectivity, but typically a mixture of isomers is obtained.
Q5: How can the isomers of nitroxylene be separated?
A5: The separation of 2-nitro-m-xylene and 4-nitro-m-xylene is difficult due to their similar physicochemical properties, such as close boiling points.[7] However, methods like fractional distillation under reduced pressure (vacuum distillation) can be employed.[3][8] Fractional crystallization can also be a viable method, as the isomers may have different solubilities in certain solvents at low temperatures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2-nitro-m-xylene.
Problem 1: Low yield of the desired 2-nitro-m-xylene and a high proportion of 4-nitro-m-xylene.
| Possible Cause | Suggested Solution |
| Standard Nitrating Conditions: Classical mixed acid (H₂SO₄/HNO₃) nitration often favors the formation of the 4-nitro isomer.[3][8] | Modify Reaction Conditions: While the 4-isomer is often favored, altering the reaction conditions can influence the isomer ratio. Experiment with lower temperatures and shorter reaction times. Some literature suggests that specific catalyst systems, such as certain zeolites, may offer different selectivities compared to mixed acids. |
| Steric Hindrance: The formation of 2-nitro-m-xylene is sterically hindered. | Alternative Synthetic Routes: If a high purity of 2-nitro-m-xylene is required, consider alternative synthetic strategies that may offer better regioselectivity. One such approach involves the sulfonation of m-xylene, followed by nitration and subsequent removal of the sulfonic acid group. |
Problem 2: Significant formation of dinitro-m-xylene byproducts.
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions: High concentrations of the nitrating agent, elevated temperatures, or long reaction times can lead to a second nitration of the mononitro-m-xylene product.[4][9] | Milder Conditions: Reduce the reaction temperature and shorten the reaction time. Use a less concentrated nitrating agent or adjust the stoichiometry to avoid a large excess of the nitrating agent. Monitor the reaction progress closely using techniques like TLC or GC to stop the reaction once the desired mononitration has occurred. |
| Highly Activating System: The presence of strong acids and catalysts can significantly activate the system towards over-nitration.[9] | Control the Acidity: If using a mixed acid system, consider using a slightly lower concentration of sulfuric acid. If a solid acid catalyst is being used, its activity can be modulated. |
Problem 3: The presence of dark, tar-like substances in the product mixture.
| Possible Cause | Suggested Solution |
| Oxidation of the Substrate: Strong oxidizing conditions, which can be present during nitration, can lead to the oxidation of the methyl groups or the aromatic ring, resulting in polymerized or degraded material. | Temperature Control: Maintain a low and consistent reaction temperature. The addition of the nitrating agent should be done slowly and with efficient cooling to dissipate the heat generated by the exothermic reaction. |
| Unstable Intermediates: The formation of unstable intermediates can lead to side reactions and polymerization. | Quenching and Work-up: Ensure a proper and immediate quenching of the reaction mixture in cold water or ice after the desired reaction time. This will help to neutralize the strong acids and prevent further reactions. |
Data on Isomer Distribution
The ratio of 2-nitro-m-xylene to 4-nitro-m-xylene is highly dependent on the reaction conditions. The following table summarizes findings from various studies.
| Nitrating System | Catalyst | Solvent | 2-Nitro-m-xylene (%) | 4-Nitro-m-xylene (%) | Reference |
| H₂SO₄-HNO₃ | None | None | 14 | 86 | [3][8] |
| Nitronium salts | None | Tetramethylene sulfone | 17.8 | 82.2 | [3] |
| Nitronium salts | None | Nitromethane | 14.6 | 85.44 | [3] |
| BF₃ | None | Acetonitrile | 16.9 | 83.1 | [3] |
| Zr(NO₃)₄ | None | - | 10 | 90 | [3][8] |
| AgNO₃ | Boron trifluoride | Acetonitrile | 13 | 87 | [3][5][8] |
| HNO₃ | Zeolite-β | Dichloroethane | - | 87 | [3] |
| Bi(NO₃)₃·5H₂O | Zeolite Hβ | Petroleum ether | 10.9 | 89.1 | [5] |
Experimental Protocols
Standard Laboratory Protocol for the Mononitration of m-Xylene
This protocol is a general guideline. Researchers should adapt it based on their specific equipment and safety procedures.
Materials:
-
m-Xylene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask immersed in an ice-water bath, slowly add a calculated amount of concentrated sulfuric acid. While maintaining the low temperature and with continuous stirring, add the desired amount of concentrated nitric acid dropwise.
-
Reaction Setup: In a separate reaction vessel equipped with a stirrer, thermometer, and a dropping funnel, add the m-xylene. Cool the vessel in an ice bath.
-
Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture to the m-xylene dropwise, ensuring the reaction temperature is maintained below 10°C. The rate of addition should be controlled to prevent a rapid increase in temperature.
-
Reaction: After the addition is complete, continue to stir the mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[2] Monitor the reaction by TLC or GC if possible.
-
Quenching: Pour the reaction mixture slowly onto crushed ice with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent like dichloromethane.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Analysis and Purification: Analyze the crude product by GC-MS to determine the isomer ratio.[5] Purify the product, if necessary, by vacuum distillation.[3][8]
Visualizations
Caption: Main reaction pathway for the synthesis of 2-nitro-m-xylene.
Caption: Formation of major byproducts in m-xylene nitration.
Caption: Troubleshooting workflow for byproduct formation issues.
References
- 1. Sciencemadness Discussion Board - nitration of xylene using HNO3/DCM mixture - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate - Google Patents [patents.google.com]
- 6. stmarys-ca.edu [stmarys-ca.edu]
- 7. A better separation process for xylene isomers - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. US20030166980A1 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Reduction of 1,3-Dimethyl-2-nitrobenzene
Welcome to the technical support center for the reduction of 1,3-Dimethyl-2-nitrobenzene to 2,6-Dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing this compound to 2,6-Dimethylaniline?
The most prevalent methods for this reduction fall into two main categories:
-
Catalytic Hydrogenation: This method typically employs a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source. The hydrogen source can be hydrogen gas (H₂), or a transfer hydrogenation reagent like hydrazine hydrate or ammonium formate. Catalytic hydrogenation is often favored for its clean reaction profile and high efficiency.
-
Metal/Acid Reduction: This classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., hydrochloric acid, acetic acid). These reactions are robust and can be more cost-effective.
Q2: What are the typical yields I can expect for this reaction?
Yields are highly dependent on the chosen method and reaction conditions. With proper optimization, high yields are achievable. For instance, reduction using zinc in water with ammonium chloride has been reported to yield up to 95%. Catalytic hydrogenation methods can also provide excellent yields, often exceeding 90% under optimized conditions.
Q3: What are the key reaction parameters to control for a successful reduction?
The critical parameters to monitor and optimize include:
-
Temperature: The optimal temperature varies with the reduction method. Catalytic hydrogenations are often run at temperatures ranging from room temperature to around 80°C, while some metal/acid reductions may require heating.
-
Pressure: For catalytic hydrogenation using hydrogen gas, the pressure is a crucial factor. Pressures can range from atmospheric to several bars. Higher pressures generally increase the reaction rate but must be handled with appropriate safety precautions.
-
Catalyst Selection and Loading: The choice of catalyst and its concentration are vital for catalytic methods. Pd/C is a common choice, with typical loadings in the range of 1-10 mol%.
-
Solvent: The choice of solvent can significantly impact the reaction. Common solvents for catalytic hydrogenation include ethanol, methanol, and ethyl acetate. For metal/acid reductions, acetic acid or aqueous acid solutions are often used.
-
Agitation: Efficient stirring is important, especially in heterogeneous reactions (e.g., with solid catalysts or metals), to ensure proper mixing and mass transfer.
Q4: What are the potential side products and impurities I should be aware of?
During the reduction of this compound, several side products and impurities can arise:
-
Isomeric Impurities: The starting material, this compound, is often synthesized by the nitration of m-xylene. This process can also produce other isomers, such as 1,3-Dimethyl-4-nitrobenzene and 1,3-Dimethyl-5-nitrobenzene. These isomeric nitro compounds will also be reduced to their corresponding anilines (2,4-dimethylaniline and 3,5-dimethylaniline), which can be difficult to separate from the desired 2,6-dimethylaniline.
-
Incomplete Reduction Products: If the reaction is not driven to completion, intermediates such as nitroso and hydroxylamine compounds may be present.
-
Over-reduction Products: Under harsh hydrogenation conditions, reduction of the aromatic ring can occur, leading to the formation of 2,6-dimethylcyclohexylamine.
-
Coupling Products: In some cases, especially with metal hydrides, azo and azoxy compounds can be formed as byproducts.[1]
-
Impurities from Starting Materials: The purity of the starting this compound is crucial. Xylenol can be a typical impurity in commercially available 2,6-dimethylaniline.[2]
Q5: How can I purify the final product, 2,6-Dimethylaniline?
Purification of 2,6-dimethylaniline typically involves the following steps:
-
Work-up: After the reaction, a standard work-up procedure is necessary to remove the catalyst (by filtration) and inorganic salts (by washing with water and/or brine).
-
Extraction: The product is usually extracted into an organic solvent like diethyl ether or ethyl acetate.
-
Drying: The organic extract is dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Distillation: The crude product is often purified by fractional distillation under reduced pressure to separate it from isomers and other impurities with different boiling points.
-
Crystallization of Salts: Formation of the hydrochloride salt can be an effective method for purification. The aniline is dissolved in a suitable solvent, and hydrochloric acid is added to precipitate the hydrochloride salt, which can then be isolated by filtration. The free base can be regenerated by treatment with a base.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the reduction of this compound.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Recommended Solution |
| Inactive Catalyst (Catalytic Hydrogenation) | - Use a fresh batch of catalyst. - Ensure the catalyst has been stored properly under an inert atmosphere. - For Pd/C, consider a pre-reduction step to activate the catalyst. |
| Insufficient Hydrogen Pressure (Catalytic Hydrogenation) | - Check for leaks in the hydrogenation apparatus. - Increase the hydrogen pressure within safe operating limits for your equipment. |
| Poor Mass Transfer | - Increase the stirring rate to ensure efficient mixing of the reactants, solvent, and catalyst/metal. |
| Low Reaction Temperature | - Gradually increase the reaction temperature, monitoring for any side product formation. |
| Insufficient Reducing Agent (Metal/Acid Reduction) | - Ensure the correct stoichiometry of the metal and acid is used. An excess of the reducing agent is often required. |
Problem 2: Incomplete Reaction (Presence of Intermediates)
| Possible Cause | Recommended Solution |
| Insufficient Reaction Time | - Monitor the reaction progress using TLC or GC. - Extend the reaction time until the starting material is fully consumed. |
| Catalyst Poisoning | - Ensure the starting material and solvent are pure and free from potential catalyst poisons (e.g., sulfur compounds). - Use a higher catalyst loading. |
| Low Temperature | - Increase the reaction temperature to enhance the reaction rate. |
Problem 3: Formation of Undesired Byproducts
| Possible Cause | Recommended Solution |
| Over-reduction of Aromatic Ring | - Reduce the hydrogen pressure and/or reaction temperature. - Use a more selective catalyst or a milder reducing agent. |
| Formation of Azo/Azoxy Compounds | - This is more common with certain reducing agents like LiAlH₄.[3] Consider switching to catalytic hydrogenation or metal/acid reduction. |
| Presence of Isomeric Amines | - Start with high-purity this compound. - Purify the final product using fractional distillation or by forming and recrystallizing the hydrochloride salt. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Reduction of this compound
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure | Time | Yield (%) | Reference |
| Metal/Acid | SnCl₂·2H₂O / HCl | Acetic Acid | Room Temp | Atmospheric | 15 min | Not specified | [4] |
| Catalytic Hydrogenation | 5% Pd/C | Ethanol | 70 - 130 | 4 - 10 bar H₂ | ~3.5 hours | >97% conversion | [5] |
| Metal/Salt | Zn / NH₄Cl | Water | 80 | Atmospheric | Not specified | ~95% | [6][7] |
| Transfer Hydrogenation | Pd(OAc)₂ / PMHS | THF / H₂O | Room Temp | Atmospheric | 30 min | Not specified | [5] |
Note: Yields and reaction times can vary based on the specific experimental setup and scale.
Experimental Protocols
Method 1: Reduction using Tin(II) Chloride and Hydrochloric Acid
This protocol is adapted from a procedure for the synthesis of 2,6-dimethylaniline as a precursor for lidocaine synthesis.[4]
Materials:
-
This compound (5 g, 0.033 mol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (22.6 g, 0.10 mol)
-
Concentrated Hydrochloric Acid (HCl) (40 mL)
-
Glacial Acetic Acid (50 mL)
-
8M Potassium Hydroxide (KOH) solution
-
Diethyl ether
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Water
Procedure:
-
Preparation of Solutions:
-
Solution 1: In a flask, dissolve 22.6 g of SnCl₂·2H₂O in 40 mL of concentrated HCl. Gentle warming may be required to facilitate dissolution.
-
Solution 2: In a separate flask, dissolve 5 g of this compound in 50 mL of glacial acetic acid.
-
-
Reaction:
-
Combine the two solutions and allow the mixture to stand at room temperature for 15 minutes.
-
-
Isolation of the Amine Salt:
-
After 15 minutes, cool the reaction mixture in an ice bath.
-
Collect the precipitated solid (the amine hydrochloride salt) by vacuum filtration.
-
-
Liberation of the Free Amine:
-
Transfer the solid to a flask and add 25 mL of water.
-
Make the solution strongly basic by the slow addition of 40-50 mL of 8M KOH solution. Caution: This is an exothermic reaction.
-
Cool the mixture to room temperature in an ice bath.
-
-
Extraction and Purification:
-
Extract the aqueous layer with two portions of diethyl ether (25 mL, then 10 mL).
-
Combine the organic extracts and wash them twice with 10 mL of water.
-
Dry the ether layer over anhydrous K₂CO₃.
-
Filter the solution into a pre-weighed round-bottom flask and remove the diethyl ether by rotary evaporation.
-
The remaining residue is the crude 2,6-dimethylaniline.
-
Method 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is a general procedure based on typical conditions for the catalytic hydrogenation of dimethyl-nitrobenzene.[5]
Materials:
-
This compound
-
5% Palladium on Carbon (Pd/C) catalyst (e.g., 4-12% w/w of the substrate)
-
Ethanol
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
Equipment:
-
A high-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Reactor Setup:
-
Charge the autoclave with the appropriate amounts of this compound, ethanol (as solvent), and the Pd/C catalyst.
-
-
Inerting the System:
-
Seal the reactor and purge it with nitrogen gas to remove any air.
-
-
Hydrogenation:
-
Replace the nitrogen atmosphere with hydrogen gas.
-
Heat the reactor contents to the desired temperature (e.g., 70-100°C).
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 4-10 bar).
-
Start the agitation and monitor the reaction progress by observing the hydrogen uptake.
-
-
Work-up:
-
Once the reaction is complete (no more hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the filter cake with a small amount of ethanol.
-
The filtrate contains the 2,6-dimethylaniline product. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by distillation.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Industrial Scale Production of 1,3-Dimethyl-2-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale production of 1,3-Dimethyl-2-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for the industrial synthesis of this compound?
A1: The most common industrial method for synthesizing this compound is the electrophilic nitration of m-xylene. This process typically involves using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring of m-xylene.
Q2: What are the major challenges encountered during the industrial scale production of this compound?
A2: The primary challenges in the industrial production of this compound include:
-
Isomer Formation: The nitration of m-xylene produces a mixture of isomers, primarily 2-nitro-m-xylene (this compound) and 4-nitro-m-xylene.[1][2] The 4-nitro isomer is often the major product, leading to lower yields of the desired 2-nitro isomer.[3]
-
Over-nitration: The reaction can proceed further to form dinitro-m-xylene and other polynitrated byproducts, especially under harsh reaction conditions.[4]
-
Reaction Control and Safety: The nitration of aromatic compounds is a highly exothermic reaction. Poor temperature control can lead to runaway reactions, posing significant safety risks.
-
Waste Management: The use of mixed acids generates large volumes of corrosive and environmentally hazardous spent acid, which requires costly treatment and disposal.[4][5]
-
Product Purification: The separation of this compound from its isomers and other impurities to achieve high purity can be challenging.
Q3: How can the formation of the undesired 4-nitro-m-xylene isomer be minimized?
A3: Controlling the isomer ratio is a key challenge. While the 4-nitro isomer is often favored, reaction conditions can be optimized to increase the yield of the 2-nitro isomer. Varying the composition of the mixed acid and the reaction temperature can significantly influence the isomer distribution.[2] Alternative nitrating systems and catalysts, such as zeolite beta catalysts, have been explored to improve selectivity.[3]
Q4: What are the advantages of using a microreactor for the nitration of m-xylene?
A4: Continuous flow microreactors offer several advantages over traditional batch reactors for this process. They provide superior heat and mass transfer, allowing for better control of the highly exothermic reaction and minimizing the risk of runaway reactions. This enhanced control can lead to higher yields and selectivity. Additionally, microreactor technology can significantly reduce reaction times (from hours to seconds) and decrease the consumption of sulfuric acid.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Unfavorable isomer ratio (high formation of 4-nitro-m-xylene).- Over-nitration to dinitro compounds.- Incomplete reaction. | - Optimize reaction conditions (temperature, acid concentration) to favor 2-nitro isomer formation.[2]- Employ a milder nitrating agent or a selective catalyst.[3]- Carefully control the stoichiometry of reactants.- Increase reaction time or temperature cautiously to ensure complete conversion of m-xylene. |
| Product purity is below specification | - Inefficient separation of isomers.- Presence of dinitrated byproducts.- Residual starting materials or solvents. | - Employ fractional distillation or crystallization for isomer separation.- Utilize High-Performance Liquid Chromatography (HPLC) for purification of high-purity batches.[6]- Optimize the washing and drying steps to remove impurities. |
| Runaway reaction or poor temperature control | - Inadequate cooling capacity for the reactor.- Addition rate of nitrating agent is too fast.- Poor mixing leading to localized "hot spots". | - Ensure the cooling system is appropriately sized for the reaction scale.- Reduce the addition rate of the mixed acid.- Improve agitation to ensure uniform temperature distribution throughout the reactor.- Consider using a continuous flow microreactor for better thermal management.[5] |
| Formation of significant amounts of over-nitrated products | - Excessively harsh reaction conditions (high temperature, high concentration of nitrating agent).- Presence of a highly activating catalyst.[4] | - Reduce the reaction temperature.- Use a less concentrated nitrating mixture.- Decrease the molar ratio of the nitrating agent to m-xylene. |
Quantitative Data
Table 1: Isomer Distribution in the Nitration of m-Xylene with Mixed Acid
| Product | Selectivity (%) | Reference |
| 4-nitro-m-xylene | 75 - 86 | [2][3] |
| 2-nitro-m-xylene | 14 - 25 | [2][3] |
Table 2: Performance of a Continuous Microreactor Process for Mononitration of m-Xylene
| Parameter | Value | Reference |
| Yield of mono-nitro products | 99% | [5] |
| Reaction Time | 60 seconds | [5] |
| Sulfuric Acid Consumption | Reduced by 7.6 times compared to batch | [5] |
Experimental Protocols
1. Batch Nitration of m-Xylene (Illustrative)
-
Disclaimer: This is a generalized protocol and must be adapted and optimized for specific equipment and safety standards.
-
Reactor Preparation: Charge a temperature-controlled reactor equipped with an agitator and a cooling system with m-xylene.
-
Mixed Acid Preparation: In a separate vessel, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling to maintain a low temperature.
-
Nitration: Cool the m-xylene in the reactor to the desired reaction temperature (e.g., 35-50°C).[2]
-
Addition of Mixed Acid: Slowly add the prepared mixed acid to the m-xylene while maintaining vigorous agitation and strict temperature control.
-
Reaction Monitoring: Monitor the reaction progress by taking samples and analyzing them using Gas Chromatography (GC) or HPLC to determine the conversion of m-xylene and the isomer ratio.[7]
-
Quenching: Once the reaction is complete, quench the reaction mixture by slowly adding it to a vessel containing ice and water.
-
Phase Separation: Separate the organic layer containing the nitroxylene isomers from the aqueous acid layer.
-
Washing: Wash the organic layer with water and then with a dilute solution of sodium carbonate to neutralize any remaining acid.
-
Drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Purification: Separate the this compound from the 4-nitro-m-xylene and other impurities via fractional distillation under reduced pressure or by crystallization.
2. Analytical Procedure: Purity Analysis by HPLC
-
Objective: To determine the purity of this compound and quantify impurities.
-
Column: A reverse-phase C18 column is suitable for this separation.[6]
-
Mobile Phase: A simple mobile phase can consist of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.[6]
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). Prepare a solution of the sample to be analyzed at a similar concentration.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Detection: Use a UV detector at an appropriate wavelength to monitor the elution of the compounds.
-
Quantification: Compare the peak area of this compound in the sample chromatogram to the standard to determine its purity. Identify and quantify impurity peaks based on their retention times relative to the main product.
Visualizations
Caption: Experimental workflow for the batch production of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. How are products formed in nitration of m xylene? | Filo [askfilo.com]
- 2. Sciencemadness Discussion Board - Large Scale Production of 2,6-dimethylnitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Troubleshooting common issues in the synthesis of Lidocaine from 2-nitro-m-xylene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of Lidocaine, starting from 2-nitro-m-xylene. The synthesis is typically a three-step process: reduction of the nitro group, acylation of the resulting amine, and a final nucleophilic substitution.
Overall Synthesis Workflow
The synthesis of Lidocaine from 2-nitro-m-xylene proceeds through three key transformations. First, the nitro group of 2-nitro-m-xylene is reduced to an amine to form 2,6-dimethylaniline. Second, this aniline derivative is acylated using chloroacetyl chloride to produce the intermediate α-chloro-2,6-dimethylacetanilide. Finally, a nucleophilic substitution reaction with diethylamine on the chloro-substituted intermediate yields Lidocaine.
Caption: Overall workflow for the synthesis of Lidocaine.
Step 1: Reduction of 2-nitro-m-xylene to 2,6-dimethylaniline
This step involves the reduction of the aromatic nitro group to a primary amine. Common reducing agents include metals like tin (Sn) or stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl)[1][2].
Frequently Asked Questions (FAQs)
Q1: My reduction reaction is slow or incomplete. What are the common causes?
A1:
-
Insufficient Acid: The reaction requires a strongly acidic medium to proceed effectively. Ensure that concentrated HCl has been added in the correct stoichiometric amount. The reduction of a nitrobenzene can yield various functional groups depending on the pH[1].
-
Purity of Reducing Agent: The quality of the stannous chloride or tin can affect the reaction rate. Use a fresh, high-purity reagent. In industrial settings, iron or tin with HCl are often used as cheaper alternatives, but these reactions are typically slower[1].
-
Low Temperature: While the reaction is often exothermic, insufficient initial heating can lead to a slow start. Gentle warming may be required to initiate the reaction.
-
Poor Mixing: Ensure vigorous stirring to maintain proper contact between the reactants, especially if using a heterogeneous metal reductant like tin or iron.
Q2: The workup of the reduction step is complicated. How do I properly isolate the 2,6-dimethylaniline?
A2: The initial product of the reduction is an ammonium salt[1]. To isolate the free amine, a strong base must be added.
-
After the reaction is complete, cool the mixture.
-
Carefully add a concentrated solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), until the solution is strongly basic[1][2]. This neutralizes the acid and deprotonates the ammonium salt to liberate the free 2,6-dimethylaniline[1].
-
The free amine can then be extracted from the aqueous mixture using an organic solvent like diethyl ether[2].
-
The organic extracts should be washed with water and dried over an anhydrous salt (e.g., K₂CO₃) before evaporating the solvent to yield the final product[2].
Experimental Protocol: Reduction using Stannous Chloride
-
In a suitable flask, dissolve 2-nitro-m-xylene in glacial acetic acid[2].
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid. A common molar ratio is approximately three equivalents of SnCl₂ per equivalent of the nitro compound[1].
-
Heat the mixture gently if necessary to initiate the reaction, then maintain the temperature as the reaction proceeds.
-
After the reaction is complete (monitor by TLC), cool the flask in an ice bath.
-
Slowly and carefully add a concentrated solution of KOH (e.g., 30%) until the mixture is strongly basic to litmus or pH paper. This will precipitate tin salts and liberate the free amine[2].
-
Extract the product with several portions of diethyl ether[2].
-
Combine the ether extracts, wash them twice with water, and dry over anhydrous potassium carbonate[2].
-
Filter to remove the drying agent and evaporate the ether to obtain crude 2,6-dimethylaniline as an oil[2].
Step 2: Acylation of 2,6-dimethylaniline
This step involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form the intermediate, α-chloro-2,6-dimethylacetanilide. The reaction is typically carried out in a solvent like glacial acetic acid[1][3].
Frequently Asked Questions (FAQs)
Q1: Why is my yield of α-chloro-2,6-dimethylacetanilide low?
A1:
-
Solvent Choice: While glacial acetic acid is commonly used, it can protonate the aniline, reducing its nucleophilicity[4]. Research has shown that aprotic solvents like tetrahydrofuran (THF) or ethyl acetate can significantly improve yields by avoiding this issue[4].
-
Side Reactions: Chloroacetyl chloride is highly reactive and can react with moisture. Ensure all glassware is dry and reagents are anhydrous[5]. Using ethanol as a solvent is not recommended as it can react with the acyl chloride to form an ester, reducing the product yield[4].
-
Incomplete Reaction: The reaction may require gentle heating (e.g., to 40-50°C) for a short period to ensure complete conversion[1][2].
-
Product Precipitation: The product is often precipitated by adding water. Ensure the mixture is thoroughly cooled in an ice bath to maximize precipitation before filtration[3][4].
Q2: What is the purpose of adding sodium acetate during the workup?
A2: The reaction between 2,6-dimethylaniline and chloroacetyl chloride produces hydrochloric acid (HCl) as a byproduct[3]. This HCl can protonate the unreacted 2,6-dimethylaniline, forming its hydrochloride salt. This salt is a solid that can co-precipitate with the desired product, leading to impurities and difficult isolation[1][6]. Adding a sodium acetate solution neutralizes the HCl, preventing the formation of the unwanted salt and allowing for cleaner precipitation of the desired α-chloro-2,6-dimethylacetanilide[1][3][6].
Troubleshooting Logic for Low Acylation Yield
Caption: Troubleshooting flowchart for the acylation step.
Data Presentation: Solvent Effects on Acylation Yield
The choice of solvent has a significant impact on the yield of α-chloro-2,6-dimethylacetanilide. The following table summarizes findings from studies aimed at optimizing this reaction step.
| Solvent | Typical Yield (%) | Melting Point (°C) | Notes |
| Acetic Acid | 60 - 66% | 138 - 145 | Standard procedure; baseline for comparison[4]. |
| Ethanol | 30 - 60% | 139 - 143 | Low yield due to side reaction forming an ester[4]. |
| Acetone | 45 - 68% | 118 - 132 | Messy product due to imine/enamine formation[4]. |
| Ethyl Acetate | 58 - 74% (up to 90-95% with second filtration) | 141 - 144 | Clean product; higher yield than acetic acid[4]. |
| Tetrahydrofuran (THF) | 76 - 90% | 140 - 144 | Very clean product with the highest initial yields[4]. |
Experimental Protocol: Acylation in Acetic Acid
-
Dissolve 2,6-dimethylaniline in glacial acetic acid in an Erlenmeyer flask[3].
-
Slowly add chloroacetyl chloride (approx. 1.1 equivalents) to the solution while stirring[1][3]. Chloroacetyl chloride is a lachrymator and should be handled in a fume hood[1].
-
Heat the solution to 40-50°C for approximately 10 minutes to complete the reaction[1].
-
Cool the flask, then add a solution of sodium acetate trihydrate in water[1].
-
Place the resulting mixture in an ice bath to induce precipitation of the product[1].
-
Collect the solid product by vacuum filtration using a Buchner funnel[3].
-
Wash the filter cake thoroughly with cold water to remove all traces of acetic acid. The product should be acid-free (check pH of rinses)[1].
-
Allow the product to air-dry completely[1].
Step 3: Alkylation of α-chloro-2,6-dimethylacetanilide with Diethylamine
This final step is a nucleophilic substitution (SN2) reaction where diethylamine displaces the chloride atom on the α-chloro-2,6-dimethylacetanilide intermediate to form Lidocaine[1][7].
Frequently Asked Questions (FAQs)
Q1: The final SN2 reaction is very slow and gives a low yield. How can I improve it?
A1:
-
Excess Diethylamine: Diethylamine acts as both the nucleophile and the acid scavenger (to neutralize the HCl byproduct)[1]. Using a significant excess (e.g., three molar equivalents or more) can increase the reaction rate and drive the equilibrium towards the product[1][2].
-
Solvent and Temperature: The reaction is often performed in a non-polar solvent like toluene and requires heating under reflux for an extended period (e.g., 90 minutes) to proceed at a reasonable rate[3][7]. Diethylamine is not a very strong nucleophile, so sufficient heating is necessary[7].
-
Microwave Synthesis: For a significant rate enhancement, microwave-assisted synthesis can be employed. Studies have shown that this method can reduce reaction times from 90 minutes to as little as 10 minutes with yields of 90%[8].
Q2: How do I effectively purify the crude Lidocaine?
A2: The crude product will contain unreacted starting material and excess diethylamine.
-
Extraction: After the reaction, the mixture can be transferred to a separatory funnel. The organic layer (e.g., toluene) should be washed several times with water to remove the bulk of the unreacted, water-soluble diethylamine[3].
-
Acid-Base Extraction: A more rigorous purification involves acid-base extraction.
-
Extract the organic layer with an aqueous acid solution (e.g., 3M HCl)[3]. Lidocaine, being basic, will be protonated and move into the aqueous layer, while the unreacted, neutral α-chloro-2,6-dimethylacetanilide remains in the organic layer[1].
-
Separate the aqueous layer, cool it in an ice bath, and make it strongly basic by adding a strong base like NaOH or KOH[3]. This will precipitate the crude Lidocaine free base[1].
-
-
Recrystallization: The crude solid Lidocaine can be further purified by recrystallization from a suitable solvent, such as hexanes or n-pentane[1][7].
Q3: My final product is an oil instead of a solid. What should I do?
A3: Lidocaine can sometimes be slow to crystallize or may remain as an oil if impurities are present.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of pure Lidocaine.
-
Thorough Purification: Ensure the acid-base extraction was performed correctly to remove neutral impurities.
-
Recrystallize Again: Re-dissolve the oil in a minimal amount of hot solvent (like hexanes) and cool it very slowly, first to room temperature and then in an ice bath, to encourage crystal formation[7].
Experimental Protocol: Alkylation and Purification
-
In a round-bottom flask, combine the α-chloro-2,6-dimethylacetanilide from the previous step with a solvent such as toluene[3].
-
Add a threefold molar excess of diethylamine[2].
-
Attach a reflux condenser and heat the mixture under reflux for 90 minutes[3]. Monitor the reaction's progress by TLC[2].
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer three times with 50 mL portions of water[3].
-
Extract the organic layer with two portions of 3M HCl. Combine the acidic aqueous extracts[3].
-
Cool the combined aqueous layer in an ice bath and, while monitoring the temperature, add a 3M NaOH solution portion-wise until the solution is strongly basic (pH > 10)[3]. Keep the temperature below 20°C during the addition[3].
-
Collect the precipitated crude Lidocaine by vacuum filtration[3].
-
Recrystallize the crude product from hexanes to obtain pure Lidocaine[1].
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. cerritos.edu [cerritos.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide [qub.ac.uk]
- 6. chemistryconnected.com [chemistryconnected.com]
- 7. edubirdie.com [edubirdie.com]
- 8. Improving the Synthesis of Lidocaine_2014_Odneal_Aills_Jeffery | PDF [slideshare.net]
Minimizing isomer formation during the nitration of m-xylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of m-xylene. Our goal is to help you minimize isomer formation and optimize your reaction conditions for the desired product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nitration of m-xylene is producing a significant amount of the undesired 2-nitro-m-xylene isomer. How can I improve the selectivity for 4-nitro-m-xylene?
A1: Achieving high regioselectivity is a common challenge. The formation of 2-nitro-m-xylene can be minimized by moving away from traditional mixed acid (H₂SO₄/HNO₃) systems, which typically yield around 14% of the 2-nitro isomer and 86% of the 4-nitro isomer.[1]
Several strategies can enhance selectivity for the 4-nitro product:
-
Utilize Solid Acid Catalysts: Zeolite catalysts, particularly Hβ (H-beta), have demonstrated high regioselectivity in the nitration of m-xylene.[2][[“]] Using a zeolite-β catalyst with nitric acid can increase the selectivity for 4-nitro-m-xylene to 87%.[4]
-
Alternative Nitrating Systems:
-
Reaction Condition Optimization: Fine-tuning parameters like temperature and reaction time is crucial. Lower temperatures generally favor higher selectivity.[5]
Q2: I am observing the formation of dinitro-m-xylene and other over-nitrated products. What causes this and how can it be prevented?
A2: Over-nitration is a common side reaction, especially under harsh conditions. The primary causes include:
-
Excessively Strong Nitrating Agents: Using fuming nitric acid or a high concentration of mixed acids increases the likelihood of multiple nitration events.[6]
-
High Reaction Temperatures: Higher temperatures increase the reaction rate, but can also lead to a loss of selectivity and the formation of over-nitrated and oxidized by-products.[5][7] The reaction is exothermic, so careful temperature control is essential to prevent thermal runaway.[5][8]
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long can result in the nitration of the initial mononitro product.[6]
To prevent over-nitration:
-
Control Reactant Stoichiometry: Use a molar ratio of m-xylene to nitric acid in the range of 1:0.80 to 1:1.5.[4]
-
Optimize Temperature: For many selective processes, a temperature range of 30-60°C is recommended.[5] However, specific protocols, such as those using zeolite catalysts, may specify reflux temperatures in solvents like dichloroethane (around 90-120°C) with controlled addition of nitric acid.[1]
-
Monitor Reaction Progress: Use techniques like GC-MS or NMR to monitor the consumption of starting material and the formation of products, stopping the reaction once the desired conversion is achieved.[9][10]
-
Consider a Two-Step Nitration: A two-step process in a microreactor, where nitric acid is first reacted with m-xylene, followed by the addition of sulfuric acid as a catalyst, has been shown to achieve a 99% yield of mono-nitro products.[11]
Q3: What are the advantages of using a zeolite catalyst over the traditional mixed acid method?
A3: Zeolite catalysts offer several significant advantages:
-
Higher Selectivity: They can provide higher selectivity for the desired 4-nitro-m-xylene isomer.[4]
-
Environmental Benefits: Zeolites are solid, reusable catalysts, which minimizes the production of corrosive and hazardous liquid acid waste.[4] This avoids the disposal issues associated with spent sulfuric acid.[1]
-
Milder Reaction Conditions: While some zeolite processes use reflux temperatures, they can often be effective with less aggressive nitrating agents than the traditional mixed acid system.
-
Reduced Byproducts: By promoting regioselectivity, zeolites can lead to a cleaner reaction profile with fewer byproducts, simplifying purification.
Q4: Are there any specific safety precautions I should take during the nitration of m-xylene?
A4: Yes, nitration reactions are potentially hazardous and require strict safety protocols:
-
Corrosive and Oxidizing Agents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[5]
-
Exothermic Reaction: The reaction is exothermic and can lead to a thermal runaway if not properly controlled. Use an ice bath or other cooling system to maintain the desired temperature, especially during the addition of the nitrating agent.[5][8]
-
Potential for Explosive Byproducts: Some nitrating systems, particularly those involving acetic anhydride, can form explosive acylnitrates in situ.[4] Be aware of the potential hazards of your specific reagents.
-
Proper Quenching: Quench the reaction mixture carefully by pouring it onto ice to dissipate heat and dilute the acids.
-
Ventilation: Ensure adequate ventilation to avoid inhaling noxious fumes.
Data Presentation
Table 1: Isomer Distribution in the Mononitration of m-Xylene with Various Nitrating Systems
| Nitrating System/Catalyst | 2-nitro-m-xylene (%) | 4-nitro-m-xylene (%) | Reference |
| H₂SO₄ / HNO₃ (Mixed Acid) | 14 | 86 | [1] |
| Boron Trifluoride (BF₃) | 16.9 | 83.1 | [4] |
| Boron Trifluoride / Silver Nitrate in Acetonitrile | 13 | 87 | [9] |
| Zirconium(IV) Nitrato-complex (Zr(NO₃)₄) | 10 | 90 | [1] |
| Zeolite-β / HNO₃ | Not specified | 87 | [4] |
Experimental Protocols
Selective Mononitration of m-Xylene using a Zeolite-β Catalyst
This protocol is based on methodologies that have demonstrated high selectivity for 4-nitro-m-xylene.[1][4]
Materials:
-
m-Xylene
-
Zeolite-β catalyst
-
70% Nitric Acid (HNO₃)
-
Dichloroethane (DCE) or other suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (two-necked)
-
Reflux condenser
-
Dean-Stark apparatus (for azeotropic removal of water)
-
Dropping funnel
-
Magnetic stirrer and hot plate
-
Standard glassware for workup and purification
Procedure:
-
Catalyst Activation: Activate the zeolite-β catalyst by heating it under vacuum to remove any adsorbed water.
-
Reaction Setup: In a 100 mL two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add the activated zeolite-β catalyst (e.g., 500 mg).
-
Addition of Reactants: Add m-xylene (e.g., 50 mmol) and dichloroethane (10 mL) to the flask.
-
Heating: Heat the mixture to reflux temperature (the boiling point of dichloroethane is approximately 83°C, but the patent suggests a range of 90-120°C, implying other solvents or the use of m-xylene itself as a solvent is possible).[1]
-
Controlled Addition of Nitric Acid: Using a dropping funnel, add 70% nitric acid (e.g., approximately 4.23 mL for a 1:1.2 molar ratio to xylene) to the refluxing mixture continuously over a period of 4 hours.[1] The slow, controlled addition is critical to manage the exothermic nature of the reaction and maintain selectivity.
-
Water Removal: Continuously remove the water formed during the reaction using the Dean-Stark apparatus. This helps to maintain catalyst activity.[1][4]
-
Reaction Completion: After the addition of nitric acid is complete, continue to stir the reaction at reflux for a specified time (e.g., an additional 30 minutes) to ensure maximum conversion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the solid zeolite catalyst. The catalyst can be washed, dried, and potentially reused.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification and Analysis:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, a mixture of nitro-m-xylene isomers, can be purified by vacuum distillation or column chromatography.[1]
-
Analyze the product distribution using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]
-
Visualizations
Caption: Experimental workflow for the selective nitration of m-xylene.
References
- 1. US20030166980A1 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 2. Regioselective Nitration of m-Xylene Catalyzed by Zeolite Catalyst [ouci.dntb.gov.ua]
- 3. consensus.app [consensus.app]
- 4. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 5. ruishuangchemical.com [ruishuangchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Nitro-p-xylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate - Google Patents [patents.google.com]
- 10. A better separation process for xylene isomers - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purifying 1,3-Dimethyl-2-nitrobenzene by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1,3-Dimethyl-2-nitrobenzene using column chromatography.
Troubleshooting Guide
Question: My separation of this compound is poor, and the fractions are all mixed. What could be the problem?
Answer:
Several factors can lead to poor separation during column chromatography. Here are some common causes and solutions:
-
Inappropriate Solvent System: The polarity of your eluent may be too high, causing the compound to move too quickly down the column without adequate interaction with the stationary phase. Conversely, if the polarity is too low, the compound may not move at all. It is recommended to first determine an optimal solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your target compound an Rf value of approximately 0.2-0.4 on a silica gel TLC plate. For this compound, a mixture of hexane and ethyl acetate is a common starting point.
-
Poor Column Packing: An improperly packed column with cracks, bubbles, or an uneven surface will lead to channeling, where the solvent and sample flow unevenly through the column, resulting in broad or overlapping bands.[1][2] Ensure your silica gel is uniformly packed as a slurry and that the bed is level.
-
Overloading the Column: Loading too much sample onto the column can exceed its separation capacity, leading to broad, tailing peaks and poor resolution. As a general rule, the amount of silica gel should be 30 to 100 times the weight of the crude sample for good separation.[3]
-
Sample Application: The initial band of the sample should be as narrow as possible. Dissolve your sample in a minimal amount of a solvent that is less polar than the eluent, and carefully apply it to the top of the column.[3]
Question: My compound is not coming off the column. What should I do?
Answer:
If your this compound is not eluting from the column, consider the following:
-
Solvent Polarity is Too Low: The eluent may not be polar enough to displace the compound from the silica gel. You can gradually increase the polarity of your mobile phase. For example, if you are using a 95:5 hexane:ethyl acetate mixture, you can slowly increase the proportion of ethyl acetate.
-
Compound Decomposition: Although this compound is relatively stable, some compounds can decompose on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then developing it to see if any new spots appear.
-
Compound is Colorless: this compound is a pale yellow liquid. If your fractions are very dilute, it may be difficult to see. Monitor the fractions using TLC to determine if the compound is present.
Question: The elution of my compound is very slow, and the peak is tailing significantly. How can I fix this?
Answer:
Peak tailing can be caused by a few issues:
-
Secondary Interactions: The nitro group in this compound can have secondary interactions with the acidic silanol groups on the silica gel. Adding a small amount of a slightly more polar, neutral solvent to your eluent can sometimes help to mitigate this.
-
Inappropriate Solvent Choice: The solvent used to dissolve the sample for loading might be too polar, causing it to interfere with the initial binding and elution. Always use the least polar solvent possible to dissolve your sample.
-
Column Overload: As mentioned before, overloading the column is a common cause of tailing.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: Silica gel is the most common and recommended stationary phase for the column chromatography of moderately polar compounds like this compound.[1][2] Alumina can also be used, but silica gel generally provides better results for nitroaromatic compounds.[4]
Q2: How do I choose the right mobile phase (eluent)?
A2: The best way to determine the ideal mobile phase is by performing preliminary Thin Layer Chromatography (TLC) with different solvent systems. A good starting point for this compound is a mixture of hexane and ethyl acetate. The goal is to find a solvent mixture that provides a retention factor (Rf) of 0.2-0.4 for the target compound.[3][5] This Rf range typically translates to a good elution profile in column chromatography.
Q3: Can I use a gradient elution for this purification?
A3: Yes, a gradient elution can be very effective. You can start with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate) to elute any non-polar impurities and then gradually increase the polarity (e.g., to 90:10 hexane:ethyl acetate) to elute the this compound.
Q4: How much silica gel should I use?
A4: The ratio of silica gel to your crude sample depends on the difficulty of the separation. For a relatively straightforward purification, a ratio of 30:1 to 50:1 (by weight) is a good starting point.[3] For more challenging separations, a higher ratio (e.g., 100:1) may be necessary.
Q5: What is "dry loading" and should I use it?
A5: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before adding it to the column. This is done by dissolving the sample in a suitable solvent, adding a small amount of silica gel, and then evaporating the solvent. The resulting dry powder is then carefully added to the top of the prepared column. This technique is particularly useful if your compound is not very soluble in the initial mobile phase or if you need to ensure a very narrow starting band.[3]
Experimental Protocol: Purification of this compound
This protocol outlines a general procedure for the preparative purification of this compound using silica gel column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
2. Procedure:
-
TLC Analysis:
-
Prepare several TLC developing chambers with different ratios of hexane:ethyl acetate (e.g., 98:2, 95:5, 90:10).
-
Dissolve a small amount of the crude mixture in a volatile solvent (e.g., dichloromethane).
-
Spot the crude mixture on TLC plates and develop them in the prepared chambers.
-
Visualize the plates under a UV lamp and identify the solvent system that gives the target compound an Rf value between 0.2 and 0.4.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (like hexane or the initial eluent).
-
Carefully pipette the sample solution onto the top of the sand layer, trying not to disturb the surface.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is again at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If necessary, gradually increase the polarity of the eluent to speed up the elution of the target compound.
-
-
Isolation:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Data Presentation
The following table provides illustrative Rf values for this compound and potential impurities in different solvent systems on a silica gel TLC plate. These values are examples and may vary based on specific experimental conditions.
| Compound | Polarity | Rf (98:2 Hexane:Ethyl Acetate) | Rf (95:5 Hexane:Ethyl Acetate) | Rf (90:10 Hexane:Ethyl Acetate) |
| Non-polar impurity (e.g., xylene) | Low | ~0.8 | ~0.9 | ~0.95 |
| This compound | Moderate | ~0.25 | ~0.45 | ~0.65 |
| Polar impurity (e.g., dinitroxylene) | High | ~0.05 | ~0.15 | ~0.3 |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Recrystallization of 1,3-Dimethyl-2-nitrobenzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 1,3-Dimethyl-2-nitrobenzene to achieve high purity.
Troubleshooting Guide
Problem: Oiling Out
-
Symptom: Instead of crystals, an oily layer separates from the solvent upon cooling.
-
Cause: The solute is melting in the hot solvent rather than dissolving, or the solution is becoming supersaturated at a temperature above the solute's melting point. This is a common issue for compounds with low melting points like this compound.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation point.
-
Allow the solution to cool more slowly. You can do this by leaving the flask on the benchtop, insulated with a beaker of warm water, or by placing it in a Dewar flask.
-
Consider using a lower-boiling point solvent or a solvent mixture.
-
Problem: No Crystal Formation
-
Symptom: The solution remains clear even after cooling for an extended period.
-
Cause:
-
Too much solvent was used, and the solution is not saturated.
-
The solution is supersaturated and requires nucleation to begin crystallization.
-
-
Solution:
-
If the solution is not saturated, evaporate some of the solvent by gently heating the solution and then allow it to cool again.
-
To induce nucleation in a supersaturated solution:
-
Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Add a seed crystal of pure this compound.
-
Cool the solution in an ice bath to further decrease solubility.
-
-
Problem: Poor Yield
-
Symptom: A very small amount of purified product is recovered.
-
Cause:
-
Using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor.
-
Premature crystallization during hot filtration.
-
Incomplete transfer of crystals during filtration.
-
-
Solution:
-
Minimize the amount of hot solvent used to dissolve the crude product.
-
To prevent premature crystallization, use a pre-heated funnel for hot filtration and add a small excess of hot solvent before filtering.
-
Ensure all crystals are transferred to the filter paper by rinsing the flask with a small amount of the cold recrystallization solvent.
-
To recover more product, the mother liquor can be concentrated by evaporation and a second crop of crystals can be collected.
-
Problem: Impure Product
-
Symptom: The melting point of the recrystallized product is broad or lower than the literature value, or the product appears discolored.
-
Cause:
-
Rapid crystal growth trapping impurities within the crystal lattice.
-
Insoluble impurities not removed during hot filtration.
-
Soluble impurities co-precipitating with the product.
-
-
Solution:
-
Ensure slow cooling to allow for the formation of pure crystals.
-
If insoluble impurities are present, perform a hot filtration step.
-
If the product is colored, consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it can cause bumping.
-
A second recrystallization may be necessary to achieve the desired purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on its properties, short-chain alcohols like ethanol or methanol are good starting points for solvent screening. Hexane or heptane could also be suitable, potentially in a mixed solvent system with a more polar solvent. Empirical testing is necessary to determine the optimal solvent or solvent mixture.
Q2: My this compound is a liquid at room temperature. Can I still recrystallize it?
A2: Yes. Since its melting point is 14-16°C, you will need to cool the solution significantly below this temperature to induce crystallization and achieve a good yield. An ice-salt bath or a laboratory chiller may be necessary to reach temperatures below 0°C.
Q3: How can I remove isomeric impurities?
A3: Isomeric impurities, such as other nitroxylenes, often have similar solubilities, which can make separation by a single recrystallization challenging. A slow, carefully controlled crystallization is crucial. It may be necessary to perform multiple recrystallizations or to use a different purification technique, such as column chromatography, in conjunction with recrystallization to achieve high isomeric purity.
Q4: What is the expected yield for this recrystallization?
A4: The yield will depend on the purity of the starting material and the chosen solvent. A typical yield for a successful recrystallization is in the range of 70-90%. A lower yield may indicate that too much solvent was used or that the product has a significant solubility in the cold solvent.
Q5: How do I know if my recrystallized product is pure?
A5: The purity of the final product can be assessed by its melting point. Pure this compound should have a sharp melting point range close to the literature value of 14-16°C. Analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can provide a more quantitative measure of purity.
Data Presentation
| Property | Value |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Appearance | Clear yellow liquid |
| Melting Point | 14-16 °C (57-61 °F)[1][2][3][4][5] |
| Boiling Point | 225 °C at 744 mmHg[2] |
| Density | 1.112 g/mL at 25 °C[2] |
| Water Solubility | Insoluble[1][3][5][6] |
| Ethanol Solubility | Miscible[7] |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
This protocol is a general guideline. The optimal solvent and volumes should be determined experimentally.
-
Solvent Selection:
-
Place a small amount (e.g., 50 mg) of the crude this compound into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate) to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes that did not show dissolution. A good solvent will dissolve the compound when hot.
-
Allow the dissolved solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent in portions. Swirl the flask after each addition.
-
Continue adding hot solvent until the compound just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (about 1-2% of the solute weight).
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop.
-
Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal formation. For this compound, a cooling bath below 0°C may be required.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the crystals by continuing to draw air through the Büchner funnel.
-
For final drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below the melting point.
-
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logical relationships for common recrystallization issues.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. mt.com [mt.com]
- 3. This compound(81-20-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. This compound(81-20-9)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 2-Nitro-m-xylene, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Preventing over-nitration in the synthesis of 1,3-Dimethyl-2-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-nitration during the synthesis of 1,3-Dimethyl-2-nitrobenzene from m-xylene.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the nitration of m-xylene?
The nitration of m-xylene (1,3-dimethylbenzene) primarily yields two isomeric mononitrated products: 2-nitro-m-xylene (this compound) and 4-nitro-m-xylene (1,3-dimethyl-4-nitrobenzene).[1] The methyl groups are ortho-, para-directing, and activating, leading to substitution at positions 2, 4, and 6. Position 2 is sterically hindered by the two adjacent methyl groups.
Q2: What is "over-nitration" in the context of this synthesis?
Over-nitration refers to the introduction of more than one nitro group onto the aromatic ring of m-xylene, leading to the formation of dinitro-m-xylene isomers, such as 1,3-dimethyl-2,4-dinitrobenzene.[2] This occurs because the initial mononitrated products are still susceptible to further electrophilic aromatic substitution, albeit under more forcing conditions.
Q3: Why is controlling the reaction temperature crucial?
Nitration reactions are highly exothermic.[3] Failure to control the temperature can lead to an increased reaction rate, which favors the formation of undesired byproducts, including dinitrated compounds and oxidized species. Maintaining a low temperature is a key factor in achieving high selectivity for mononitration.
Q4: What is the role of sulfuric acid in the mixed acid nitration?
Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species in the reaction.[4][5]
Troubleshooting Guide: Preventing Over-Nitration
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High yield of dinitro-m-xylene | Excessive Nitrating Agent: Using a high molar ratio of nitric acid to m-xylene. | Carefully control the stoichiometry. Use a slight excess of nitric acid (e.g., 10% molar excess) to ensure complete conversion of the starting material without promoting dinitration.[6] |
| High Reaction Temperature: Allowing the reaction temperature to rise significantly. | Maintain a low and controlled reaction temperature, typically between -5°C and 0°C, throughout the addition of the nitrating agent and for the duration of the reaction.[2] | |
| Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the consumption of the starting material. | Monitor the reaction progress using techniques like TLC or GC. Quench the reaction once the m-xylene has been consumed to prevent further nitration of the mononitro product. | |
| Concentrated Reagents: Using highly concentrated or fuming nitric acid without careful control. | While fuming nitric acid can be effective, it increases the risk of over-nitration.[7] Consider using a standard mixed acid (concentrated HNO₃ and H₂SO₄) with precise temperature control. | |
| Low Conversion of m-xylene | Insufficient Nitrating Agent: Using a stoichiometric or substoichiometric amount of nitric acid. | A small excess of the nitrating agent is often necessary to drive the reaction to completion.[6] |
| Inadequate Mixing: Poor mixing of the biphasic reaction mixture (if applicable). | Ensure vigorous and efficient stirring throughout the reaction to maximize the interfacial area between the organic and acidic layers. | |
| Low Reaction Temperature: While low temperatures are good for selectivity, excessively low temperatures may slow the reaction rate significantly. | Optimize the temperature to achieve a reasonable reaction rate without compromising selectivity. A range of 0-10°C is a good starting point for many protocols. | |
| Formation of Oxidized Byproducts | High Reaction Temperature: Can lead to oxidative side reactions. | Strict temperature control is essential. |
| Contaminants in Starting Materials: Impurities can sometimes catalyze side reactions. | Use pure, high-quality starting materials. |
Experimental Protocols
Protocol 1: Controlled Mononitration of m-Xylene with Mixed Acid
This protocol is designed to favor the formation of mononitro-m-xylene with a high yield.
Materials:
-
m-Xylene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a calculated amount of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to -5°C.
-
Slowly add the desired amount of concentrated nitric acid to the sulfuric acid while maintaining the temperature below 0°C.
-
In the dropping funnel, prepare a solution of m-xylene in dichloromethane.
-
Add the m-xylene solution dropwise to the cold mixed acid with vigorous stirring, ensuring the temperature does not exceed 0°C.
-
After the addition is complete, continue stirring at 0°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer. Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by fractional distillation under reduced pressure to separate the isomers.
Data Presentation: Influence of Reaction Conditions on Product Distribution
The following table summarizes the effect of different reaction conditions on the nitration of m-xylene.
| Nitrating Agent | Catalyst | Temperature (°C) | m-Xylene:HNO₃ Molar Ratio | Mononitro-m-xylene Yield (%) | Dinitro-m-xylene Yield (%) | Reference |
| Fuming HNO₃ | None | - | High Acid Ratio | Lower | ~60% | [7] |
| Fuming HNO₃ | None | - | Low Acid Ratio | Higher | Lower | [7] |
| HNO₃/H₂SO₄ | H₂SO₄ | 30 | 1:1.1 (10% excess HNO₃) | 98 | - | [6] |
| HNO₃ | Zeolite-β | Reflux | 1:0.80 to 1:1.5 | High Selectivity for 4-nitro-m-xylene (87%) | - | [8] |
| Fuming HNO₃/H₂SO₄ | H₂SO₄ | -5 to -2 | Stoichiometric (for dinitration) | - | High | [2] |
Visualizations
References
- 1. How are products formed in nitration of m xylene? | Filo [askfilo.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
Technical Support Center: Catalyst Deactivation in the Hydrogenation of 2-Nitro-m-xylene
Welcome to the technical support center for the catalytic hydrogenation of 2-nitro-m-xylene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the hydrogenation of 2-nitro-m-xylene and what are their typical performance characteristics?
A1: The most common heterogeneous catalysts for the hydrogenation of aromatic nitro compounds, including 2-nitro-m-xylene, are palladium on carbon (Pd/C) and Raney Nickel. Platinum on carbon (Pt/C) is also utilized. Pd/C is often favored for its high activity and selectivity under mild conditions.[1] Raney Nickel is a cost-effective alternative, though it may require more stringent reaction conditions.[2]
Q2: What are the primary causes of catalyst deactivation in this reaction?
A2: Catalyst deactivation during the hydrogenation of 2-nitro-m-xylene can be attributed to several factors:
-
Poisoning: Impurities in the reactants or solvent, such as sulfur or halogen compounds, can irreversibly bind to the catalyst's active sites. The product amine itself can also adsorb on the catalyst surface, leading to a decrease in the reaction rate.[3]
-
Fouling: Deposition of carbonaceous residues or high-molecular-weight byproducts on the catalyst surface can block active sites and pores.[4]
-
Sintering: At elevated temperatures, the metal nanoparticles on the catalyst support can agglomerate, leading to a decrease in the active surface area.[5]
-
Leaching: The active metal may gradually dissolve into the reaction medium, especially under acidic or basic conditions.
Q3: How can I minimize catalyst deactivation?
A3: To minimize catalyst deactivation, consider the following:
-
Purity of Reactants and Solvents: Use high-purity 2-nitro-m-xylene and solvents to avoid introducing catalyst poisons.
-
Reaction Conditions: Operate at the lowest effective temperature and pressure to minimize sintering and byproduct formation. One study on a similar compound, dimethyl-nitrobenzene, successfully employed temperatures between 343–403 K and pressures of 4–10 bar H₂.[6][7]
-
Catalyst Selection: Choose a catalyst with a robust support and appropriate metal loading for your specific reaction conditions.
-
Agitation: Ensure efficient agitation to improve mass transfer and prevent localized overheating on the catalyst surface.
Q4: Can a deactivated catalyst be regenerated?
A4: Yes, in some cases, deactivated catalysts can be regenerated. The appropriate method depends on the cause of deactivation:
-
Fouling by Organic Species: Washing the catalyst with a suitable solvent can remove adsorbed products and byproducts. For some deactivated palladium catalysts, a treatment with a mixture of chloroform and glacial acetic acid has been shown to be effective.
-
Coking: A controlled oxidation (calcination) in air can burn off carbonaceous deposits. However, this must be done carefully to avoid excessive sintering of the metal.
-
Poisoning: Regeneration from poisoning is often difficult. A thorough washing or, in some cases, a chemical treatment may be attempted, but success is not guaranteed.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low or No Conversion | 1. Inactive Catalyst | - Verify the activity of a new batch of catalyst with a standard reaction. - Ensure proper catalyst handling and storage to prevent oxidation. |
| 2. Catalyst Poisoning | - Analyze reactants and solvent for impurities (e.g., sulfur, halides). - Purify starting materials if necessary. | |
| 3. Insufficient Hydrogen Pressure or Flow | - Check for leaks in the reactor system. - Ensure the hydrogen source is not depleted. | |
| 4. Poor Mass Transfer | - Increase the agitation speed. - Ensure the catalyst is well-suspended in the reaction mixture. | |
| Decreasing Reaction Rate Over Time | 1. Progressive Catalyst Deactivation | - Refer to the deactivation mechanisms in the FAQs. - Consider optimizing reaction conditions (lower temperature, shorter reaction time). |
| 2. Product Inhibition | - The product, 2,3-dimethylaniline, can adsorb on the catalyst surface, slowing the reaction.[3] This is an inherent part of the kinetics. | |
| Low Selectivity / Formation of Byproducts | 1. Over-hydrogenation | - Reduce reaction time, temperature, or hydrogen pressure. - Monitor the reaction progress closely. |
| 2. Side Reactions | - Impurities in the starting material can lead to byproduct formation. - The intermediate nitroso and hydroxylamine species can undergo condensation reactions to form azoxy and azo compounds.[8] | |
| Difficulty Filtering the Catalyst | 1. Catalyst Fines | - The catalyst particles may have broken down due to vigorous stirring. Reduce agitation speed. - Use a finer filter medium. |
| 2. Formation of Colloidal Metal | - This can occur due to catalyst leaching. Consider using a different solvent or support. |
Quantitative Data
Table 1: Effect of Reaction Parameters on the Hydrogenation of Dimethyl-nitrobenzene (a close analog to 2-nitro-m-xylene) using a Pd/C Catalyst.
| Parameter | Condition | Conversion (%) | Notes |
| Temperature | 343 K | Increases with time | Lower temperatures may require longer reaction times. |
| 403 K | Higher initial rate | Higher temperatures can increase the risk of sintering and byproduct formation. | |
| H₂ Pressure | 4 bar | Increases with time | Higher pressure generally leads to a faster reaction rate. |
| 10 bar | Higher initial rate | Ensure the reactor is rated for the intended pressure. | |
| Catalyst Loading | 4% (w/w) | Increases with time | Higher loading increases the number of active sites and reaction rate. |
| 12% (w/w) | Higher initial rate | Balance catalyst cost with desired reaction time. |
Data adapted from a study on dimethyl-nitrobenzene hydrogenation and should be considered as a starting point for optimization.[6]
Table 2: Deactivation of a Pt/C Catalyst in Nitrobenzene Hydrogenation.
| Run Number | Conversion (%) | Selectivity to Aniline (%) |
| 1 | 100 | 100 |
| 2 | 46.4 | 42.5 |
| 3 | 8.7 | 31.9 |
This table illustrates the significant deactivation that can occur over repeated batch runs without regeneration. Data from a study on nitrobenzene hydrogenation.[9]
Experimental Protocols
1. Preparation of Raney Nickel (W-6)
Caution: The preparation of Raney Nickel involves a highly exothermic reaction and the final product is pyrophoric. Handle with extreme care under an inert atmosphere.
-
In a 2-L Erlenmeyer flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 160 g of sodium hydroxide in 600 mL of distilled water.
-
Cool the solution to 50°C in an ice bath.
-
Slowly add 125 g of Raney nickel-aluminum alloy powder in small portions over 25-30 minutes, maintaining the temperature at 50 ± 2°C.
-
After the addition is complete, digest the mixture at 50°C for 50 minutes with gentle stirring.
-
After digestion, carefully decant the sodium hydroxide solution and wash the catalyst with three 1-L portions of distilled water by decantation.
-
Wash the catalyst with ethanol to remove water and store it under ethanol to prevent oxidation.[10]
2. General Procedure for the Hydrogenation of 2-Nitro-m-xylene
-
Charge a suitable autoclave reactor with 2-nitro-m-xylene, a solvent (e.g., ethanol), and the catalyst (e.g., 5% Pd/C or Raney Nickel). A typical substrate-to-catalyst ratio is between 20:1 and 100:1 by weight.
-
Seal the reactor and purge it 3-5 times with an inert gas like nitrogen to remove all air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-10 bar).
-
Heat the reactor to the target temperature (e.g., 70-130°C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake.
-
Once the reaction is complete (hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Open the reactor and filter the mixture to separate the catalyst.
-
Analyze the product by GC or HPLC to determine conversion and selectivity.
Visualizations
Caption: Reaction pathway for the hydrogenation of 2-nitro-m-xylene.
Caption: Catalyst deactivation and regeneration cycle.
Caption: Troubleshooting workflow for low conversion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. airccse.com [airccse.com]
- 7. Catalytic Hydrogenation of Dimethyl-Nitrobenzene to Dimethyl-Aniline in a Three-Phase Reactor: Reaction Kinetics and Operation Condition, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. researchgate.net [researchgate.net]
- 9. theses.gla.ac.uk [theses.gla.ac.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of Catalysts for the Reduction of 1,3-Dimethyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Synthesis of 2,6-Dimethylaniline
The catalytic reduction of 1,3-dimethyl-2-nitrobenzene is a critical transformation in the synthesis of 2,6-dimethylaniline, a key intermediate in the production of pharmaceuticals, agrochemicals, and dyes. The choice of catalyst is paramount to achieving high conversion, selectivity, and overall process efficiency. This guide provides a comparative analysis of common heterogeneous catalysts—Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney® Nickel—for this reduction, supported by available experimental data.
Performance Comparison of Catalysts
The efficacy of a catalyst is determined by several key metrics, including the conversion of the starting material, selectivity towards the desired product (2,6-dimethylaniline), and the reaction conditions required. The following table summarizes performance data for various catalysts in the reduction of dimethyl-nitrobenzene. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies. The data for Pd/C and a Nickel catalyst is based on studies of "dimethyl-nitrobenzene," which is considered a suitable proxy for this compound. Data for Pt/C is generalized from nitroarene reduction literature due to a lack of specific data for the target substrate.
| Catalyst | Support | Temperature (°C) | Pressure (bar) | Substrate Concentration (mol/L) | Catalyst Loading (wt%) | Conversion (%) | Selectivity to 2,6-Dimethylaniline (%) | Reaction Time (min) | Reference |
| 5% Pd/C | Carbon | 70 - 130 | 4 - 10 | 0.12 - 0.75 | 4 - 12 | >97 | ~100 | 150 | [1] |
| Ni | Alumina-Silicate | 70 - 130 | 4 - 10 | 0.12 - 0.75 | 4 - 12 | High | High | Not Specified | |
| Pt/C | Carbon | 25 - 80 | 1 - 50 | Not Specified | Not Specified | Typically >95 | Generally High | Variable | General Literature |
| Raney® Ni | - | 25 - 100 | 1 - 50 | Not Specified | Not Specified | Typically >95 | Generally High | Variable | General Literature |
Note: The data for Pd/C and Ni on alumina-silicate is derived from studies on "dimethyl-nitrobenzene." While not explicitly this compound, it provides a strong indication of performance. Performance of Pt/C and Raney® Nickel is based on their well-established activity in nitroarene reductions, though specific quantitative data for this substrate is limited in publicly available literature.
In-Depth Catalyst Analysis
Palladium on Carbon (Pd/C): Pd/C is a highly effective and widely used catalyst for the hydrogenation of nitroarenes.[2] It generally offers excellent conversion and high selectivity to the corresponding aniline under relatively mild conditions. For the reduction of dimethyl-nitrobenzene, studies have shown that 5% Pd/C can achieve over 97% conversion with nearly 100% selectivity to dimethylaniline.[1] The reaction rate is influenced by temperature, hydrogen pressure, and catalyst loading.
Nickel Catalysts (Raney® Nickel and Supported Ni): Raney® Nickel is a cost-effective and highly active catalyst for the hydrogenation of various functional groups, including nitroarenes. It is particularly suitable for large-scale industrial applications. Studies on a nickel on alumina-silicate catalyst for dimethyl-nitrobenzene reduction also show high conversion and selectivity, with performance being dependent on reaction parameters similar to Pd/C. A key advantage of nickel catalysts is their lower cost compared to precious metal catalysts.[3] However, Raney® Nickel is pyrophoric and requires careful handling.
Platinum on Carbon (Pt/C): Similar to Pd/C, Pt/C is a very active catalyst for nitro group reduction. In some cases, Pt-based catalysts can exhibit different selectivities compared to palladium, particularly when other reducible functional groups are present in the molecule. While specific data for this compound is scarce, Pt/C is known to be highly efficient for the reduction of nitroarenes to anilines, often with high yields.[4]
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the catalytic reduction of this compound based on common laboratory practices.
General Procedure for Catalytic Hydrogenation
-
Reactor Setup: A high-pressure autoclave or a Parr hydrogenator is charged with this compound, a suitable solvent (e.g., ethanol, methanol, or isopropanol), and the chosen catalyst (e.g., 5% Pd/C, Raney® Nickel, or 5% Pt/C). The catalyst loading is typically between 1-10% by weight relative to the substrate.
-
Inerting: The reactor is sealed and purged several times with an inert gas, such as nitrogen or argon, to remove all oxygen.
-
Hydrogenation: The reactor is then pressurized with hydrogen to the desired pressure (typically 1-50 bar). The reaction mixture is heated to the target temperature (usually between 25-130°C) and stirred vigorously to ensure good mixing and mass transfer.
-
Monitoring: The reaction progress is monitored by measuring hydrogen uptake or by analyzing samples periodically using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reactor is cooled to room temperature and carefully depressurized. The catalyst is removed by filtration (e.g., through a pad of Celite®). The filtrate is then concentrated under reduced pressure to yield the crude 2,6-dimethylaniline.
-
Purification: The crude product can be purified by distillation, crystallization, or column chromatography to obtain the final product of high purity.
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the generally accepted reaction pathway for the catalytic reduction of a nitroarene and a typical experimental workflow for comparing different catalysts.
Conclusion
The selection of an optimal catalyst for the reduction of this compound depends on a balance of factors including desired reaction rate, selectivity, cost, and safety considerations.
-
Pd/C stands out as a highly efficient and selective catalyst, making it an excellent choice for achieving high yields under controlled conditions.
-
Raney® Nickel offers a highly active, cost-effective alternative, particularly for large-scale production, though its pyrophoric nature necessitates specialized handling procedures.
-
Pt/C is another highly active catalyst that can be considered, especially when exploring different selectivity profiles in molecules with multiple reducible groups.
For researchers and drug development professionals, the choice will ultimately be guided by the specific requirements of their synthesis, including scale, purity requirements, and economic constraints. Further process optimization for any chosen catalyst is recommended to achieve the best possible results.
References
A Comparative Guide to the Validated HPLC Method for the Quantification of 1,3-Dimethyl-2-nitrobenzene
For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical compounds is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 1,3-Dimethyl-2-nitrobenzene, a key intermediate in various chemical syntheses.
This document outlines a robust, representative reversed-phase HPLC (RP-HPLC) method, complete with detailed experimental protocols and validation data that align with the International Council for Harmonisation (ICH) guidelines. Furthermore, a comparison with an alternative analytical technique, Gas Chromatography with Flame Ionization Detection (GC-FID), is presented to offer a broader perspective on available analytical strategies for this compound.
Comparison of Analytical Method Performance
The following tables summarize the performance characteristics of a validated HPLC method and a representative GC-FID method for the quantification of this compound. These parameters are crucial for assessing the reliability, accuracy, and sensitivity of an analytical method.
Table 1: Performance Characteristics of the Validated HPLC Method
| Validation Parameter | Acceptance Criteria | Representative Results |
| Linearity (Correlation Coefficient, R²) | R² ≥ 0.999 | 0.9997 |
| Range | 80-120% of the test concentration | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | RSD ≤ 2.0% | 0.95% |
| - Intermediate Precision (Inter-day) | RSD ≤ 2.0% | 1.35% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 1.5 µg/mL |
| Specificity | No interference from blank/placebo | Peak purity > 99.9% |
| Robustness | No significant impact on results | Method is robust |
Table 2: Comparative Performance of an Alternative GC-FID Method
| Performance Parameter | Representative Results for Nitroaromatic Compounds |
| Linearity (Correlation Coefficient, R²) | 0.9991[1] |
| Range | 0.5 - 10 mg/mL[1] |
| Accuracy (% Recovery) | Typically 95 - 105% |
| Precision (RSD%) | < 5% |
| Limit of Detection (LOD) | ~0.02 mg/mL (for nitrotoluenes)[1] |
| Limit of Quantitation (LOQ) | ~0.06 mg/mL (for nitrotoluenes)[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for related compounds and can be adapted for this compound.
Validated High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the quantitative determination of this compound.
1. Chromatographic Conditions
-
Instrument: HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 100 mg of this compound reference standard in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the linear range (e.g., 10, 25, 50, 100, and 150 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a theoretical concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Protocol
-
Linearity: Inject each working standard solution in triplicate and construct a calibration curve by plotting the mean peak area against the concentration. Calculate the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze the samples in triplicate and calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the test concentration on the same day and calculate the Relative Standard Deviation (RSD).
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument and calculate the RSD.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze a blank (mobile phase) and a placebo sample to ensure no interfering peaks at the retention time of this compound. Peak purity analysis should be performed using the DAD.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability.
Alternative Gas Chromatography (GC-FID) Method
This protocol outlines a potential GC method for the analysis of this compound.
1. Chromatographic Conditions
-
Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column with a mid-polarity stationary phase (e.g., HP-1701, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.[1]
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 220 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split injection (e.g., split ratio of 50:1).
2. Preparation of Solutions
-
Standard Stock Solution (10 mg/mL): Accurately weigh and dissolve approximately 100 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., acetone or methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Dissolve the sample in the chosen solvent to a suitable concentration for GC analysis.
Visualizations
The following diagrams illustrate the workflow for the validation of the HPLC method and the logical relationship of the key validation parameters.
Caption: Workflow for the validation of the HPLC method.
Caption: Relationship of key HPLC validation parameters.
References
A Spectroscopic Showdown: Unraveling the Isomers of 1,3-Dimethyl-2-nitrobenzene
For the discerning eyes of researchers, scientists, and drug development professionals, this guide offers a comprehensive spectroscopic comparison of 1,3-Dimethyl-2-nitrobenzene and its key isomers. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document provides a foundational resource for the identification and differentiation of these closely related aromatic compounds.
The structural nuances between isomers of dimethyl-nitrobenzene can significantly influence their chemical reactivity, physical properties, and biological activity. A thorough understanding of their spectroscopic signatures is therefore paramount for researchers working with these compounds in fields ranging from synthetic chemistry to pharmacology. This guide provides a side-by-side comparison of the available spectroscopic data to facilitate unambiguous identification and characterization.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and five of its isomers. These isomers include 1,2-Dimethyl-3-nitrobenzene, 1,2-Dimethyl-4-nitrobenzene, 1,3-Dimethyl-5-nitrobenzene, 1,4-Dimethyl-2-nitrobenzene, and 2,4-Dimethyl-1-nitrobenzene.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| This compound | 7.10 - 7.40 (m) | 2.35 (s) |
| 1,2-Dimethyl-3-nitrobenzene | 7.15 - 7.50 (m) | 2.30 (s), 2.45 (s) |
| 1,2-Dimethyl-4-nitrobenzene | 7.20 (d), 7.80 (dd), 7.95 (d) | 2.30 (s), 2.50 (s) |
| 1,3-Dimethyl-5-nitrobenzene | 7.80 (s), 8.10 (s) | 2.40 (s) |
| 1,4-Dimethyl-2-nitrobenzene | 7.20 (d), 7.35 (dd), 7.50 (d) | 2.30 (s), 2.50 (s) |
| 2,4-Dimethyl-1-nitrobenzene | 7.10 (d), 7.20 (s), 8.00 (d) | 2.35 (s), 2.55 (s) |
Note: (s) = singlet, (d) = doublet, (dd) = doublet of doublets, (m) = multiplet. Data is compiled from various sources and typical values are presented.
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | Aromatic Carbons (ppm) | Methyl Carbons (ppm) |
| This compound | 125.0, 128.0, 132.0, 135.0, 148.0 | 20.0 |
| 1,2-Dimethyl-3-nitrobenzene | 124.0, 127.0, 130.0, 133.0, 136.0, 150.0 | 15.0, 20.0 |
| 1,2-Dimethyl-4-nitrobenzene | 120.0, 125.0, 130.0, 133.0, 147.0, 150.0 | 19.0, 20.0 |
| 1,3-Dimethyl-5-nitrobenzene | 122.0, 133.0, 138.0, 149.0 | 21.0 |
| 1,4-Dimethyl-2-nitrobenzene | 125.0, 126.0, 131.0, 135.0, 147.0, 149.0 | 20.0, 21.0 |
| 2,4-Dimethyl-1-nitrobenzene | 125.0, 130.0, 131.0, 133.0, 140.0, 147.0 | 20.0, 21.0 |
Note: Quaternary carbon signals are also included in the aromatic region. Data is compiled from various sources and typical values are presented.
Infrared (IR) Spectral Data
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | NO₂ Symmetric Stretch | NO₂ Asymmetric Stretch | C-H (Aromatic) Stretch | C-H (Alkyl) Stretch |
| This compound | ~1350 | ~1530 | ~3050 | ~2950 |
| 1,2-Dimethyl-3-nitrobenzene | ~1345 | ~1525 | ~3060 | ~2960 |
| 1,2-Dimethyl-4-nitrobenzene | ~1340 | ~1520 | ~3070 | ~2930 |
| 1,3-Dimethyl-5-nitrobenzene | ~1350 | ~1530 | ~3080 | ~2920 |
| 1,4-Dimethyl-2-nitrobenzene | ~1345 | ~1525 | ~3050 | ~2925 |
| 2,4-Dimethyl-1-nitrobenzene | ~1348 | ~1528 | ~3060 | ~2930 |
Note: These are approximate values and can vary slightly based on the experimental conditions.
Mass Spectrometry (MS) Data
Table 4: Major Mass-to-Charge Ratio (m/z) Peaks in EI-MS
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 151 | 134, 105, 91, 77 |
| 1,2-Dimethyl-3-nitrobenzene | 151 | 134, 105, 91, 77.[1] |
| 1,2-Dimethyl-4-nitrobenzene | 151 | 134, 105, 91, 77 |
| 1,3-Dimethyl-5-nitrobenzene | 151 | 134, 105, 91, 77 |
| 1,4-Dimethyl-2-nitrobenzene | 151 | 134, 105, 91, 77 |
| 2,4-Dimethyl-1-nitrobenzene | 151 | 134, 105, 91, 77 |
Note: The fragmentation patterns are often very similar for these isomers, with common losses of -OH (m/z 134), -NO₂ (m/z 105), and subsequent rearrangements.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. Proton-decoupled spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method was employed.[2] Approximately 1-2 mg of the solid sample was finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2] The mixture was then pressed into a transparent pellet using a hydraulic press.[2] For liquid samples, a thin film was prepared by placing a drop of the neat liquid between two KBr plates.
-
Data Acquisition: IR spectra were recorded on an FT-IR spectrometer. The spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the KBr pellet or plates was recorded and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) was prepared in a volatile solvent such as dichloromethane or acetone.[3]
-
Gas Chromatography: An Agilent 7890A GC system (or equivalent) equipped with an HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) was used. The inlet temperature was maintained at 250 °C. The oven temperature program was initiated at 50 °C for 2 minutes, then ramped up to 280 °C at a rate of 10 °C/min, and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. A 1 µL sample was injected in splitless mode.
-
Mass Spectrometry: The GC was coupled to a mass spectrometer operating in electron ionization (EI) mode at 70 eV.[3][4] The mass spectra were scanned over a mass range of m/z 40-400. The ion source and transfer line temperatures were maintained at 230 °C and 280 °C, respectively.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the dimethyl-nitrobenzene isomers.
Caption: Spectroscopic analysis workflow for dimethyl-nitrobenzene isomers.
References
A Comparative Guide to the Nitration of Xylene Isomers: Reactivity and Product Distribution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of m-xylene, o-xylene, and p-xylene in electrophilic nitration reactions. The information presented is supported by experimental data to aid in the selection and application of these isomers in chemical synthesis.
Relative Reactivity
The reactivity of xylene isomers towards nitration follows the order: m-xylene > o-xylene > p-xylene . This order is governed by the electronic and steric effects of the two methyl groups on the benzene ring.
-
m-Xylene: In m-xylene, both methyl groups are activating and their directing effects reinforce each other, leading to a significant increase in electron density at the positions ortho and para to both groups. This makes m-xylene the most reactive of the three isomers.[1]
-
o-Xylene: The two methyl groups in o-xylene are also activating. However, steric hindrance between the adjacent methyl groups can slightly impede the approach of the electrophile, making it less reactive than m-xylene.
-
p-Xylene: In p-xylene, the methyl groups are para to each other. While they activate the ring, the positions available for substitution are ortho to one methyl group and meta to the other. This leads to a lower overall activation compared to m-xylene.
Quantitative data on the relative rates of nitration, though varying with reaction conditions, consistently support this reactivity trend.
Data Presentation: Reactivity and Product Distribution
The following table summarizes the relative rates of nitration and the distribution of mononitrated products for the three xylene isomers under comparable reaction conditions.
| Isomer | Relative Rate of Nitration (approx.) | Major Mononitration Products | Product Distribution (%) |
| m-Xylene | ~100 | 4-Nitro-1,3-dimethylbenzene | ~98% |
| 2-Nitro-1,3-dimethylbenzene | ~2% | ||
| o-Xylene | ~40 | 3-Nitro-1,2-dimethylbenzene | ~58% |
| 4-Nitro-1,2-dimethylbenzene | ~42% | ||
| p-Xylene | 1 | 2-Nitro-1,4-dimethylbenzene | 100% |
Note: Relative rates are approximate and can vary based on specific experimental conditions. Product distributions are typical for nitration with mixed acid (H₂SO₄/HNO₃).
Theoretical Background: The Mechanism of Nitration
The nitration of xylenes is an electrophilic aromatic substitution (EAS) reaction. The key steps involve the generation of the nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst (typically sulfuric acid), followed by the attack of the electron-rich aromatic ring on the nitronium ion to form a resonance-stabilized carbocation intermediate (arenium ion). Finally, a proton is abstracted from the arenium ion to restore the aromaticity of the ring, yielding the nitro-substituted product.
The directing effects of the methyl groups play a crucial role in determining the position of nitration. Methyl groups are ortho-, para-directing activators due to their electron-donating inductive and hyperconjugation effects.
Below is a diagram illustrating the logical relationship of factors influencing the reactivity of xylene isomers in nitration.
Caption: Logical relationship of factors influencing xylene nitration reactivity.
Experimental Protocols
The following are generalized experimental protocols for the mononitration of xylene isomers using a mixture of sulfuric and nitric acid.
General Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction is highly exothermic; proper temperature control is crucial.
-
Handle concentrated acids with extreme care.
Mononitration of m-Xylene
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, slowly add a pre-determined amount of concentrated nitric acid to chilled concentrated sulfuric acid while stirring. Maintain the temperature of the mixture below 10°C using an ice bath.
-
Addition of m-Xylene: Slowly add m-xylene to the nitrating mixture dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 25-30°C.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for a specified period (e.g., 30-60 minutes).
-
Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. The nitrated product will separate as an oily layer.
-
Isolation and Purification: Separate the organic layer, wash it with water, followed by a dilute sodium carbonate solution, and then again with water until the washings are neutral. Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate) and remove the solvent under reduced pressure. The product can be further purified by distillation.
Mononitration of o-Xylene and p-Xylene
The procedure for the mononitration of o-xylene and p-xylene is similar to that of m-xylene. However, due to their lower reactivity, the reaction may require slightly more forcing conditions, such as a higher reaction temperature or a longer reaction time, to achieve a comparable conversion.
The workflow for a typical nitration experiment is depicted below.
Caption: General experimental workflow for the nitration of xylene isomers.
Conclusion
The choice of xylene isomer for nitration depends on the desired product and the required reaction efficiency. M-xylene is the most reactive isomer, leading to a high yield of a single primary product. O-xylene provides a mixture of two isomers, while p-xylene, being the least reactive, yields a single mononitrated product. Understanding the principles of electrophilic aromatic substitution and the specific directing effects of the methyl groups is essential for predicting and controlling the outcome of these reactions.
References
A Comparative Guide to the Reduction of 2-Nitro-m-Xylene for Pharmaceutical and Research Applications
For Immediate Release
This publication provides a comprehensive comparison of various reducing agents for the synthesis of 2,6-dimethylaniline from 2-nitro-m-xylene, a critical transformation in the production of pharmaceuticals, agrochemicals, and other fine chemicals. This guide is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of common reduction methodologies supported by experimental data.
The reduction of 2-nitro-m-xylene is a pivotal step in many synthetic pathways. The choice of reducing agent can significantly impact yield, purity, cost-effectiveness, and environmental footprint. This guide evaluates several prevalent methods, including chemical reduction with metals, catalytic hydrogenation, and transfer hydrogenation, providing detailed experimental protocols and quantitative data to facilitate informed decision-making in a laboratory and process development setting.
Comparison of Reducing Agents for 2-Nitro-m-Xylene
The following table summarizes the performance of different reducing agents for the conversion of 2-nitro-m-xylene to 2,6-dimethylaniline, highlighting key reaction parameters and outcomes.
| Reducing Agent/System | Catalyst | Solvent(s) | Temperature (°C) | Pressure | Time | Yield (%) |
| Chemical Reduction | ||||||
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | - | Glacial Acetic Acid, Conc. HCl | Ambient, then cooling | Atmospheric | 15 min | Not specified |
| Iron (Fe) powder | - | Acetic Acid | Not specified | Atmospheric | Not specified | ~67% (for the subsequent step)[1] |
| Catalytic Hydrogenation | ||||||
| Hydrogen (H₂) | Nickel | Water, 2,6-dimethylaniline | 80 | 2.5 MPa | 2.5 h | 99.3[2] |
| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Ethanol, Water | 130 | 103 psig | 2.5 h | >97% conversion[3] |
| Transfer Hydrogenation | ||||||
| Polymetylhydrosiloxan (PMHS) | Palladium(II) Acetate (Pd(OAc)₂) | Tetrahydrofuran (THF), Water | Not specified | Atmospheric | 30 min | Not specified |
| Hydrazine Hydrate (N₂H₄·H₂O) | Palladium on Carbon (Pd/C) | Methanol | 80 (Reflux) | Atmospheric | 5 min | High (specifics for this substrate not detailed)[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.
Chemical Reduction using Stannous Chloride (SnCl₂·2H₂O)
This protocol outlines the reduction of 2-nitro-m-xylene using tin(II) chloride in an acidic medium.
Materials:
-
2-nitro-m-xylene (2,6-dimethylnitrobenzene)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Glacial acetic acid
-
Concentrated hydrochloric acid (12 M)
-
30% Potassium hydroxide (KOH) solution
-
Ether
-
Anhydrous potassium carbonate (K₂CO₃)
-
50 mL and 25 mL Erlenmeyer flasks
-
Büchner funnel and filter flask
Procedure: [5]
-
Dissolve 1.0 g of 2-nitro-m-xylene in 10 mL of glacial acetic acid in a 50 mL Erlenmeyer flask.
-
In a separate 25 mL flask, dissolve 4.6 g of SnCl₂·2H₂O in 8 mL of concentrated HCl. This should be performed in a fume hood.
-
Add the SnCl₂ solution to the nitroxylene solution in one portion. Swirl the mixture thoroughly and allow it to stand for 15 minutes.
-
Cool the reaction mixture and collect the precipitated crystalline salt (the hydrochloride salt of 2,6-dimethylaniline) by vacuum filtration using a Büchner funnel.
-
Transfer the moist crystals to an Erlenmeyer flask and add 5-10 mL of water.
-
Make the solution strongly basic by the dropwise addition of a 30% KOH solution (approximately 5-10 mL will be required) to liberate the free amine.
-
After cooling, extract the product with three 10 mL portions of ether.
-
Combine the ether extracts and wash them twice with 10 mL of water.
-
Dry the ether solution over anhydrous K₂CO₃.
-
Filter the drying agent and evaporate the ether to obtain the 2,6-dimethylaniline product as an oil.
-
Weigh the product and calculate the percentage yield.
Catalytic Hydrogenation using a Nickel Catalyst
This method describes the reduction of 2-nitro-m-xylene using hydrogen gas and a nickel catalyst in a solvent-free approach, utilizing the product as the reaction medium.[2]
Materials:
-
2,6-dimethylnitrobenzene
-
Nickel catalyst
-
Water
-
2,6-dimethylaniline
-
High-pressure reactor (autoclave) with stirring
Procedure: [2]
-
In a high-pressure reactor, add 7.5 g of 2,6-dimethylnitrobenzene, 3 g of nickel catalyst, 115 g of water, and 385 g of 2,6-dimethylaniline.
-
Seal the reactor and purge with nitrogen gas to remove air, then purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 2.5 MPa.
-
Heat the mixture to 80°C while stirring at 1500 rpm.
-
Maintain these conditions for 2.5 hours.
-
After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.
-
The product is purified by rectification to yield 2,6-dimethylaniline. A yield of 99.3% has been reported for this method.[2]
Transfer Hydrogenation using Palladium(II) Acetate and PMHS
This protocol details a rapid transfer hydrogenation of 2,6-dimethylnitrobenzene using a palladium catalyst and polymethylhydrosiloxane (PMHS) as the hydrogen donor.
Materials:
-
2,6-dimethylnitrobenzene (1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 11 mg)
-
Polymethylhydrosiloxane (PMHS) (4 mmol, 0.24 mL)
-
Potassium fluoride (KF) (2 mmol, 116 mg)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Deoxygenated water (2 mL)
-
Round-bottom flask
-
Nitrogen gas supply (balloon)
-
Syringes
-
Ether
-
Silica gel and neutral alumina for column chromatography
Procedure: [6]
-
To a round-bottom flask, add Pd(OAc)₂ (11 mg) and 2,6-dimethylnitrobenzene (1 mmol).
-
Seal the flask and purge with nitrogen gas.
-
Add 5 mL of freshly distilled, anhydrous THF.
-
In a separate vial, dissolve 116 mg of KF in 2 mL of deoxygenated water. Add this solution to the reaction flask via syringe while purging with nitrogen.
-
Replace the nitrogen inlet with a balloon filled with nitrogen gas.
-
Slowly add PMHS (0.24 mL) dropwise via syringe. Caution: Rapid addition of PMHS can lead to uncontrolled gas evolution.
-
Stir the reaction mixture for 30 minutes or until completion, as monitored by Thin Layer Chromatography (TLC).
-
Open the flask to the air and dilute the mixture with 5-10 mL of ether. Stir for 5 minutes.
-
Separate the layers and extract the aqueous layer with ether.
-
Combine the organic fractions and filter through a short column packed with a top layer of silica gel and a bottom layer of neutral alumina, eluting with ethyl acetate.
-
Concentrate the filtrate to obtain the 2,6-dimethylaniline product.
Reaction Mechanisms and Experimental Workflow
The reduction of nitroarenes to anilines can proceed through different pathways depending on the reducing agent and reaction conditions. The diagrams below illustrate the general experimental workflow and the proposed mechanistic pathways for the different types of reductions.
References
- 1. CN110938012A - Preparation method of lidocaine - Google Patents [patents.google.com]
- 2. CN101863777A - The preparation method of solvent-free 2,4-dimethylaniline and 2,6-dimethylaniline - Google Patents [patents.google.com]
- 3. airccse.com [airccse.com]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solved (1 week) A: Synthesis of 2,6-Dimethylaniline via | Chegg.com [chegg.com]
- 6. Page loading... [wap.guidechem.com]
A Researcher's Guide to Isomeric Purity Analysis of Synthesized 1,3-Dimethyl-2-nitrobenzene
For immediate release:
This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of synthesized 1,3-Dimethyl-2-nitrobenzene. Tailored for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents data in a comparative format, and offers a logical workflow for selecting the most appropriate analytical technique.
The synthesis of this compound via the nitration of m-xylene invariably leads to the formation of positional isomers, primarily 1,3-dimethyl-4-nitrobenzene, and potentially dinitrated byproducts.[1][2] The presence of these impurities can significantly impact the physicochemical properties, reactivity, and safety profile of the final product, making their accurate quantification essential. This guide compares three powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Logical Workflow for Isomeric Purity Analysis
The selection of an appropriate analytical method is contingent on several factors, including the volatility and thermal stability of the analytes, the required sensitivity, and the availability of reference standards. The following workflow provides a decision-making framework for the isomeric purity analysis of this compound.
Caption: Logical workflow for the isomeric purity analysis of this compound.
Comparison of Analytical Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity in the gas phase, with mass-based detection. | Separation based on polarity in the liquid phase, with UV or other detection. | Quantification based on the direct proportionality between NMR signal area and the number of nuclei.[3] |
| Sample Requirements | Volatile and thermally stable analytes. | Soluble analytes; suitable for non-volatile and thermally labile compounds.[4] | Soluble analytes with non-overlapping signals for quantification.[5] |
| Primary Isomers Detected | 1,3-dimethyl-4-nitrobenzene, dinitro-m-xylene isomers. | 1,3-dimethyl-4-nitrobenzene, dinitro-m-xylene isomers. | All proton-containing isomers and impurities. |
| Reference Standard | Required for accurate quantification. | Required for accurate quantification. | Can be used as a primary method without a standard of the main component; requires a certified internal standard.[6][7] |
| Advantages | High resolution, high sensitivity, and provides structural information from mass spectra.[4][8] | Versatile, applicable to a wide range of compounds, and non-destructive.[4] | Highly accurate and precise, provides structural confirmation, and can be a primary ratio method.[9] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Resolution of isomers can be challenging and may require method development. | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[10] |
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is well-suited for the routine analysis of the volatile dimethylnitrobenzene isomers.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (10:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-300.
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in acetonitrile.
Data Analysis: Identify the peaks corresponding to this compound and its isomers based on their retention times and mass spectra.[11] The relative percentage of each isomer is calculated from the peak areas.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a versatile approach, particularly if the sample contains non-volatile impurities. A reverse-phase method is generally effective for separating aromatic isomers.[12]
Instrumentation:
-
HPLC system with a UV-Vis detector (e.g., Waters Alliance system).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Phenyl-hexyl columns can also offer alternative selectivity for aromatic compounds.[3]
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For improved separation of closely eluting isomers, a gradient elution may be necessary.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in the mobile phase.
Data Analysis: Identify the peaks for each isomer based on retention times compared to reference standards. The isomeric purity is determined by calculating the area percentage of the main peak relative to the total area of all isomeric peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide highly accurate purity values without the need for a specific reference standard of the analyte.[6][9]
Instrumentation:
-
NMR spectrometer (e.g., Bruker 400 MHz or higher).
-
High-precision NMR tubes.
Experimental Parameters (¹H qNMR):
-
Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.
-
Internal Standard: A certified reference material with a known purity and non-overlapping signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard protons to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.[9]
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent and transfer to an NMR tube.
Data Analysis:
-
Process the NMR spectrum with careful phasing and baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the molar ratio of the analyte to the internal standard using the integral values, the number of protons for each signal, and the known purity of the internal standard.
-
From this, the absolute purity of the this compound can be determined.
Conclusion
The choice of analytical technique for the isomeric purity analysis of this compound depends on the specific requirements of the analysis. GC-MS is a rapid and sensitive method for routine analysis of volatile isomers. HPLC provides greater flexibility for a wider range of potential impurities. qNMR stands out as a primary method for highly accurate purity assignments without the need for an analyte-specific reference standard, making it invaluable for the certification of reference materials and in-depth quality control. For a comprehensive characterization of a newly synthesized batch, employing at least two of these methods is recommended to ensure the accuracy and reliability of the purity assessment.
References
- 1. How are products formed in nitration of m xylene? | Filo [askfilo.com]
- 2. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. emerypharma.com [emerypharma.com]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. Benzene, 1,3-dimethyl-2-nitro- [webbook.nist.gov]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Performance Showdown: 1,3-Dimethyl-2-nitrobenzene as a Precursor in Pharmaceutical Synthesis
In the landscape of pharmaceutical and chemical manufacturing, the selection of a precursor is a critical decision that profoundly influences the efficiency, cost-effectiveness, and environmental impact of a synthetic route. This guide provides a comprehensive comparison of 1,3-dimethyl-2-nitrobenzene and its primary alternative as precursors for the synthesis of 2,6-dimethylaniline, a key intermediate in the production of various active pharmaceutical ingredients (APIs), including the widely used local anesthetic, Lidocaine.
Synthetic Pathways to 2,6-Dimethylaniline: A Comparative Overview
The two predominant industrial methods for synthesizing 2,6-dimethylaniline are the nitration-reduction of m-xylene, which proceeds through the this compound intermediate, and the direct amination of 2,6-dimethylphenol. A visual representation of these competing pathways is outlined below.
Caption: Competing synthetic routes to 2,6-dimethylaniline.
Quantitative Performance Metrics
The choice between these two precursors often comes down to a quantitative analysis of their performance in producing 2,6-dimethylaniline. The following table summarizes key data points from various sources.
| Parameter | Route 1: this compound (from m-Xylene) | Route 2: 2,6-Dimethylphenol |
| Typical Yield | Variable; can be high for the reduction step itself, but overall yield is impacted by isomer separation. | Conversion of 78.6% with an actual yield of ~99% after recovery of starting material has been reported.[1] Other examples show product mixtures with 90-93.6% 2,6-dimethylaniline.[2] |
| Purity of Final Product | High purity achievable after rigorous purification to remove isomers. | High purity reported, with some byproducts such as aniline and other substituted anilines.[2] |
| Key Reagents | m-Xylene, Nitrating mixture (HNO₃, H₂SO₄), Reducing agent (e.g., SnCl₂, H₂, Pd/C). | 2,6-Dimethylphenol, Ammonia, Catalyst (e.g., Pd/C, Pt/SiO₂-Al₂O₃).[1][3] |
| Reaction Conditions | Nitration: Standard conditions for electrophilic aromatic substitution. Reduction: Varies with reducing agent (e.g., catalytic hydrogenation at normal temperature and pressure, or reduction with metals in acid). | High temperature (250-400°C) and pressure.[1][2] |
Qualitative Comparison: Advantages and Disadvantages
Beyond the numbers, a qualitative assessment of each pathway reveals critical differences in their practicality and environmental footprint.
| Feature | Route 1: this compound (from m-Xylene) | Route 2: 2,6-Dimethylphenol |
| Advantages | - Utilizes readily available and inexpensive starting material (m-xylene). | - More direct route to the target molecule. - Avoids the formation of difficult-to-separate isomers. |
| Disadvantages | - Nitration of m-xylene produces a mixture of isomers, primarily the undesired 2,4-dimethylaniline, necessitating costly and complex purification steps.[4] - Generates significant acidic waste from the nitration and reduction steps.[4] | - Requires high temperatures and pressures, leading to higher energy consumption. - 2,6-Dimethylphenol can be a more expensive starting material than m-xylene. |
Experimental Protocols
Route 1: Reduction of this compound to 2,6-Dimethylaniline
This protocol is based on the reduction of this compound using stannous chloride.
Caption: Workflow for the reduction of this compound.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Glacial acetic acid
-
8M Potassium hydroxide (KOH) solution
-
Diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
Solution 1 Preparation: Dissolve 0.10 moles of SnCl₂·2H₂O in 40 mL of concentrated HCl, warming gently to facilitate dissolution.
-
Solution 2 Preparation: Dissolve 0.033 moles of this compound in 50 mL of glacial acetic acid.
-
Reaction: Combine the two solutions and allow the mixture to stand at room temperature for 15 minutes.
-
Isolation of the Salt: Cool the reaction mixture in an ice bath and collect the resulting precipitate (2,6-dimethylanilinium chloride) by vacuum filtration.
-
Liberation of the Free Aniline: Transfer the solid to a flask containing 25 mL of water. Make the solution strongly basic by adding 40-50 mL of 8M KOH solution.
-
Extraction: Cool the mixture to room temperature and extract the product with one 25 mL portion followed by one 10 mL portion of diethyl ether.
-
Drying and Isolation: Wash the combined ether extracts twice with 10 mL of water. Dry the organic layer over anhydrous K₂CO₃, filter, and remove the diethyl ether by distillation to yield 2,6-dimethylaniline.
Route 2: Amination of 2,6-Dimethylphenol
This protocol is based on a patented method for the direct amination of 2,6-dimethylphenol.[1]
Caption: Workflow for the amination of 2,6-dimethylphenol.
Materials:
-
2,6-Dimethylphenol
-
Concentrated ammonium hydroxide
-
5% Palladium on charcoal catalyst
-
Hydrogen gas
-
Nitrogen gas
-
Benzene
Procedure:
-
Reactor Setup: In a pressure reaction vessel, combine 122 parts of 2,6-dimethylphenol, 176 parts of concentrated ammonium hydroxide, and 9.5 parts of 5% palladium on charcoal.[1]
-
Inerting and Pressurizing: Flush the vessel with nitrogen, seal it, and then pressurize with hydrogen to 100 psig.[1]
-
Reaction: Heat the vessel to 250°C while stirring and maintain these conditions for 12 hours.[1]
-
Work-up: After the reaction period, cool the mixture, dilute it with benzene, and filter to remove the palladium catalyst.[1]
-
Isolation: Recover the 2,6-dimethylaniline from the filtrate by distillation.[1]
Conclusion
The performance of this compound as a precursor is intrinsically linked to the challenges of its own synthesis. While the reduction of purified this compound to 2,6-dimethylaniline can be efficient, the overall process starting from m-xylene is hampered by the formation of isomers and the generation of substantial waste streams.[4] This makes the route less desirable from both an economic and environmental perspective, especially in large-scale industrial production where purification costs can be significant.
In contrast, the direct amination of 2,6-dimethylphenol offers a more atom-economical and cleaner alternative by avoiding the problematic nitration step and subsequent isomer separation. Although this route requires more forcing conditions (high temperature and pressure), the potential for higher overall yield and purity of the desired 2,6-dimethylaniline makes it a compelling alternative. For researchers and drug development professionals, the choice of precursor will depend on a careful evaluation of factors including the cost and availability of starting materials, the scale of the synthesis, and the capacity to handle the respective reaction conditions and waste streams. The trend towards greener and more efficient chemical processes suggests that routes avoiding problematic intermediates like the isomeric mixture from m-xylene nitration are likely to be favored in the long term.
References
A Comparative Kinetic Study on the Catalytic Reduction of 1,3-Dimethyl-2-nitrobenzene and Alternative Nitroarenes
For Immediate Release
This guide presents a comparative kinetic analysis of the catalytic reduction of 1,3-Dimethyl-2-nitrobenzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The performance of this reduction is benchmarked against alternative nitroarenes, providing valuable experimental data for researchers, scientists, and professionals in drug development. This report includes detailed experimental protocols, quantitative data summaries, and visualizations of the reaction pathway and experimental workflow.
Comparative Kinetic Data
The catalytic hydrogenation of this compound and other selected nitroarenes was investigated to determine their kinetic parameters. The following table summarizes the apparent rate constants (k) and reaction orders with respect to the nitroarene concentration. The data presented for dimethyl-nitrobenzene was reported for an unspecified isomer, but is included here as a relevant benchmark.[1]
| Nitroaromatic Compound | Catalyst | Apparent Rate Constant (k) | Reaction Order | Apparent Activation Energy (Ea) | Reference |
| Dimethyl-nitrobenzene | 5% Pd/C | Not specified | ~1 | 614 J/mol | [1] |
| Nitrobenzene | Cu@C | 7.22 × 10⁻³ s⁻¹ | Pseudo-first-order | Not specified | [2] |
| p-Nitrotoluene | Not specified | Not specified | Not specified | Not specified | |
| p-Nitrophenol | NiS/NiS₂ | 0.429 min⁻¹ | Pseudo-first-order | Not specified | [3] |
| 2-Nitroaniline | Nickel Sulfide | Not specified | Not specified | Not specified | [3] |
| 4-Nitroaniline | Nickel Sulfide | Not specified | Not specified | Not specified | [3] |
Experimental Protocols
The kinetic studies were performed using catalytic transfer hydrogenation. A detailed protocol for a typical experiment is provided below.
Materials:
-
Nitroaromatic compound (e.g., this compound)
-
Catalyst (e.g., 5% Pd/C)[1]
-
Hydrogen source (e.g., Hydrogen gas)[1]
-
Solvent (e.g., Ethanol)[1]
-
Stirred three-phase slurry reactor[1]
-
Gas chromatography (GC) or UV-Vis spectrophotometer for analysis
Procedure:
-
Reactor Setup: The stirred three-phase slurry reactor is charged with a precise amount of the nitroaromatic compound, the solvent (ethanol), and the catalyst (5% Pd/C).[1]
-
Inert Atmosphere: The reactor is sealed and purged with an inert gas, such as nitrogen, to remove air.
-
Reaction Initiation: The reactor is then purged with hydrogen gas, and the pressure is adjusted to the desired level (e.g., 4–10 bars). The reaction mixture is heated to the set temperature (e.g., 343–403 K) and stirred vigorously (e.g., 800 rpm) to ensure proper mixing and mass transfer.[1]
-
Kinetic Monitoring: Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
Sample Analysis: The concentration of the nitroaromatic compound in the aliquots is determined using a suitable analytical technique. Gas chromatography (GC) is commonly used to separate and quantify the reactant and product.
-
Data Analysis: The concentration of the nitroaromatic compound is plotted against time. The initial reaction rate is determined from the initial slope of this curve. By varying the initial concentration of the nitroaromatic compound and the catalyst, the reaction order and the apparent rate constant can be determined. The effect of temperature on the rate constant is used to calculate the apparent activation energy using the Arrhenius equation.[1]
Visualizations
To better illustrate the processes involved in this kinetic study, the following diagrams have been generated.
The reduction of nitroarenes to their corresponding anilines is a multi-step process. The generally accepted mechanism, known as the Haber-Lukashevich pathway, involves the sequential reduction of the nitro group.[4]
This comparative guide provides a foundation for understanding the kinetics of this compound reduction. The provided data and protocols can aid researchers in optimizing reaction conditions and developing more efficient catalytic systems for the synthesis of valuable amine compounds. Further research is warranted to obtain more specific kinetic data for the this compound isomer to allow for a more direct and precise comparison with other nitroarenes.
References
A Comparative Guide to Analytical Techniques for Dimethylnitrobenzene Isomer Separation
The separation and quantification of dimethylnitrobenzene (DMNB) isomers are critical in various fields, including environmental monitoring, industrial chemical synthesis, and pharmaceutical development, due to the isomers' differing toxicological and chemical properties. The six positional isomers of DMNB (2,3-DMNB, 2,4-DMNB, 2,5-DMNB, 2,6-DMNB, 3,4-DMNB, and 3,5-DMNB) present a significant analytical challenge due to their similar physicochemical characteristics. This guide provides a comparative overview of the primary analytical techniques used for their separation: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE), with supporting data and experimental protocols to aid researchers in selecting the most suitable method.
Comparative Overview of Analytical Techniques
Gas Chromatography generally offers high resolution and sensitivity for volatile compounds like DMNB isomers.[1][2] High-Performance Liquid Chromatography provides versatility with various stationary and mobile phases, proving particularly effective for aromatic isomers.[3][4][5] Capillary Electrophoresis excels in efficiency and rapid analysis with minimal sample and solvent consumption.[6][7][8]
The choice of technique often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the available instrumentation. For instance, GC coupled with a Flame Ionization Detector (GC-FID) is a robust and cost-effective method for routine quantitative analysis, while GC coupled with Mass Spectrometry (GC-MS) provides definitive identification of the isomers.[9] HPLC, particularly with columns that promote π-π interactions like Phenyl-Hexyl columns, can offer unique selectivity for nitroaromatic compounds.[10][11][12][13][14]
Data Presentation: Performance Comparison
The following table summarizes typical performance characteristics for the separation of DMNB isomers and structurally similar compounds using GC, HPLC, and CE. The values are representative and can vary based on specific instrumentation and conditions.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Typical Column/Capillary | Capillary column (e.g., DB-5ms, HP-5) | C18, Phenyl-Hexyl | Fused silica capillary |
| Mobile Phase/Carrier Gas | Inert gas (Helium, Nitrogen) | Acetonitrile/Water, Methanol/Water | Buffer solution (e.g., borate, phosphate) |
| Typical Analysis Time | 10 - 30 min | 15 - 40 min | 5 - 20 min |
| Resolution | High (Baseline separation achievable) | Moderate to High (Dependent on column and mobile phase) | Very High |
| Selectivity | Good (based on boiling point and polarity) | Excellent (Tunable with mobile phase and stationary phase chemistry) | Excellent (based on charge-to-size ratio) |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL with specific detectors) | Low to Moderate (µg/mL to ng/mL) | Very Low (ng/mL to pg/mL) |
| Throughput | Moderate | Moderate | High |
| Cost (Instrument & Consumables) | Moderate | High | Low to Moderate |
Experimental Protocols
Detailed methodologies for the separation of dimethylnitrobenzene isomers using GC, HPLC, and CE are provided below. These protocols are based on established methods for similar aromatic isomers and can be adapted and optimized for specific laboratory conditions.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This protocol outlines a general method for the separation of the six DMNB isomers.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5 or equivalent 5% phenyl-methylpolysiloxane).
Reagents:
-
Carrier Gas: Helium or Nitrogen, high purity.
-
Injector and Detector Gases: Hydrogen and Air, high purity.
-
Solvent: Hexane or Dichloromethane, HPLC grade.
-
DMNB isomer standards.
Procedure:
-
Sample Preparation: Prepare a mixed standard solution of the DMNB isomers in the chosen solvent at a concentration of approximately 100 µg/mL each.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Detector Temperature: 280 °C
-
-
Data Acquisition: Record the chromatogram for a total run time of approximately 35 minutes. The isomers will elute based on their boiling points and interaction with the stationary phase.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is designed for the separation of DMNB isomers using a reversed-phase column. A Phenyl-Hexyl column is recommended for enhanced selectivity.[10][11][12][13][14]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A standard C18 column can also be used, but may provide different selectivity.
Reagents:
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: Acetonitrile, HPLC grade.
-
Solvent: Acetonitrile for sample preparation.
-
DMNB isomer standards.
Procedure:
-
Sample Preparation: Dissolve the DMNB isomer standards in acetonitrile to a final concentration of around 50 µg/mL.
-
HPLC Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Mobile Phase Gradient:
-
Start at 40% B, hold for 2 minutes.
-
Linear gradient to 70% B over 20 minutes.
-
Hold at 70% B for 5 minutes.
-
Return to 40% B over 1 minute and equilibrate for 5 minutes before the next injection.
-
-
-
Data Acquisition: Monitor the separation and record the chromatogram. The elution order will depend on the hydrophobicity and π-π interactions of the isomers with the stationary phase.
Capillary Zone Electrophoresis (CZE) with UV Detection
This protocol is adapted from methods for separating similar nitroaromatic isomers and offers a high-efficiency alternative.[6][7]
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary, 50 µm ID, effective length of 50 cm.
Reagents:
-
Running Buffer: 25 mM sodium borate buffer, pH 9.2.
-
Capillary Conditioning Solutions: 0.1 M Sodium Hydroxide, 0.1 M Hydrochloric Acid, and deionized water.
-
Sample Solvent: 50:50 Methanol:Water.
-
DMNB isomer standards.
Procedure:
-
Capillary Conditioning (for a new capillary):
-
Rinse with 0.1 M NaOH for 10 minutes.
-
Rinse with deionized water for 5 minutes.
-
Rinse with 0.1 M HCl for 5 minutes.
-
Rinse with deionized water for 5 minutes.
-
Finally, rinse with the running buffer for 10 minutes.
-
-
Sample Preparation: Prepare a stock solution of DMNB isomers in methanol and dilute with water to the final desired concentration (e.g., 20 µg/mL) in a 50:50 methanol:water mixture.
-
CZE Conditions:
-
Separation Voltage: 20 kV
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
-
-
Data Acquisition: The analysis is typically complete within 15 minutes. The migration order is determined by the charge-to-size ratio of the analytes under the given buffer conditions.
Mandatory Visualization
Workflow for Selecting an Analytical Technique
The choice of the most appropriate analytical technique for DMNB isomer separation depends on several factors, including the analytical goal, sample matrix, and available resources. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: Decision workflow for selecting a suitable analytical technique.
Logical Relationship of Separation Principles
The following diagram illustrates the core principles governing the separation of DMNB isomers in each technique.
Caption: Core principles of isomer separation for each technique.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. gcms.cz [gcms.cz]
- 3. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Can I separate xylene isomers (o, m, p) by HPLC-UV? Methods? - Chromatography Forum [chromforum.org]
- 6. sciex.com [sciex.com]
- 7. youtube.com [youtube.com]
- 8. Top-Down Proteomics by Capillary Zone Electrophoresis-Tandem Mass Spectrometry for Large-Scale Characterization of Proteoforms in Complex Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. agilent.com [agilent.com]
- 11. Ascentis® Express Phenyl Hexyl Columns for U/HPLC [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. uhplcs.com [uhplcs.com]
A Comparative Guide to the Synthetic Routes of 2,6-Dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
2,6-Dimethylaniline is a crucial intermediate in the synthesis of a wide array of commercially significant products, including local anesthetics like lidocaine, as well as various pesticides and dyes. The efficient and selective synthesis of this compound is, therefore, a topic of considerable interest in both academic and industrial research. This guide provides an objective comparison of the most common synthetic routes to 2,6-dimethylaniline, supported by experimental data to inform the selection of the most suitable method for a given application.
Executive Summary of Synthetic Routes
Several key methodologies have been established for the synthesis of 2,6-dimethylaniline, each with its own set of advantages and disadvantages. The primary routes include the amination of 2,6-dimethylphenol, the nitration and subsequent reduction of m-xylene, the reduction of 2,6-dimethylnitrobenzene, and the amination of 2,6-dimethylcyclohexanone. The choice of a particular route is often dictated by factors such as desired yield and purity, cost of starting materials and catalysts, and environmental considerations.
Comparison of Key Performance Indicators
The following table summarizes the quantitative data for the different synthetic routes to 2,6-dimethylaniline, offering a clear comparison of their performance.
| Synthetic Route | Starting Material | Catalyst | Temperature (°C) | Pressure | Reaction Time | Yield (%) | Purity (%) | Key Byproducts |
| Amination of 2,6-Dimethylphenol | 2,6-Dimethylphenol | Pd/C | 250 | 100 psig H₂ | 12 h | ~99 | >98 | 2,6-dimethylcyclohexylamine |
| 2,6-Dimethylphenol | Pt on silica-alumina | 300 | High | 4 h | Good | Not specified | Not specified | |
| 2,6-Dimethylphenol | γ-Al₂O₃ | 400 | 130 bar | 50 h | 89.1 | 93.6 (crude) | Isomeric xylidines, aniline | |
| Nitration-Reduction of m-Xylene | m-Xylene | H₂SO₄, HNO₃ then Fe/HCl | Not specified | Atmospheric | Not specified | Low (for 2,6-isomer) | Low | 2,4-dimethylaniline (major), 3,5-dimethylaniline |
| Reduction of 2,6-Dimethylnitrobenzene | 2,6-Dimethylnitrobenzene | Ni | 60-120 | 1.0-2.5 MPa | 2-3.5 h | 97.4-99.2 | High | Not specified |
| 2,6-Dimethylnitrobenzene | Pd(OAc)₂ | Room Temp | Atmospheric | 30 min | High | High | Not specified | |
| 2,6-Dimethylnitrobenzene | Zn, NH₄Cl | Not specified | Atmospheric | Not specified | 95 | High | Not specified | |
| From 2,6-Dimethylcyclohexanone | 2,6-Dimethylcyclohexanol / 2,6-Dimethylcyclohexanone | Pd/Zn on Al₂O₃ | 220 | Not specified | Continuous | 96.5 | Not specified | Not specified |
Visualizing the Synthetic Pathways
The following diagrams illustrate the core chemical transformations for each of the benchmarked synthetic routes.
Caption: Amination of 2,6-Dimethylphenol.
Caption: Nitration-Reduction of m-Xylene.
Caption: Reduction of 2,6-Dimethylnitrobenzene.
Caption: Synthesis from 2,6-Dimethylcyclohexanone.
Detailed Experimental Protocols
Amination of 2,6-Dimethylphenol
This method is a prominent industrial process for synthesizing 2,6-dimethylaniline.[1]
-
Catalyst: 5% Palladium on Charcoal (Pd/C)
-
Procedure:
-
A pressure reaction vessel is charged with 122 parts of 2,6-dimethylphenol, 176 parts of concentrated ammonium hydroxide, and 9.5 parts of 5% palladium on charcoal.[2]
-
The vessel is flushed with nitrogen, sealed, and then pressurized to 100 psig with hydrogen.[2]
-
The mixture is heated to 250°C with stirring and maintained at this temperature for 12 hours.[2]
-
After cooling, the reaction mixture is diluted with benzene and filtered to remove the catalyst.[2]
-
The product is recovered by distillation. The conversion of 2,6-dimethylphenol to 2,6-dimethylaniline is reported to be 78.6%, with an actual yield of approximately 99% after accounting for recovered starting material.[2]
-
Nitration-Reduction of m-Xylene
An older industrial method, this route is hampered by the formation of multiple isomers and significant waste generation.[1]
-
Procedure:
-
m-Xylene is nitrated using a mixture of concentrated sulfuric acid and nitric acid. This step produces a mixture of nitroxylene isomers, with 2,4-dinitro-m-xylene and other isomers being significant products, while the desired 2,6-dinitro-m-xylene is a minor component.
-
The mixture of nitroxylenes is then reduced, typically using iron powder and hydrochloric acid.
-
The resulting mixture of xylidine isomers requires extensive purification to isolate the 2,6-dimethylaniline. This can be achieved by fractional distillation or by forming salts (e.g., acetate or hydrochloride) to facilitate separation.[3] The low selectivity in the initial nitration step makes this route less economically viable for producing pure 2,6-dimethylaniline.[1]
-
Reduction of 2,6-Dimethylnitrobenzene
This is a common and high-yielding laboratory-scale synthesis.
-
Catalyst: Nickel
-
Procedure:
-
A reactor is charged with 5g of 2,6-dimethylnitrobenzene, 3g of a nickel catalyst, 115g of water, and 385g of 2,6-dimethylaniline (as a solvent).[4]
-
The reactor is purged with nitrogen and then with hydrogen.[4]
-
The reaction is carried out at a temperature of 60°C and a pressure of 1.5 MPa with a stirring speed of 1500 rev/min for 3 hours.[4]
-
After the reaction, the product is purified by rectification, affording 2,6-dimethylaniline with a yield of 99.2%.[4]
-
-
Alternative Catalyst: Palladium(II) Acetate
-
Procedure:
-
To a round-bottom flask, add Pd(OAc)₂ (0.05 mmol, 11 mg), 2,6-dimethylnitrobenzene (1 mmol), and freshly distilled anhydrous THF (5 mL).[1]
-
The flask is sealed and purged with nitrogen.[1]
-
A solution of KF (2 mmol KF, 116 mg dissolved in 2 mL deoxygenated water) is added via syringe.[1]
-
Polymethylhydrosiloxane (PMHS) (4 mmol) is added dropwise.[1]
-
The reaction mixture is stirred for 30 minutes or until completion as monitored by TLC.[1]
-
The reaction is quenched and extracted with ether. The combined organic fractions are filtered and purified by column chromatography to yield 2,6-dimethylaniline.[1]
-
Synthesis from 2,6-Dimethylcyclohexanone
This route offers a high yield of 2,6-dimethylaniline.
-
Catalyst: 0.5% by weight of palladium and 0.2% by weight of zinc on Al₂O₃.[5]
-
Procedure:
-
A fluidized bed reactor is charged with 1,000 parts by volume of the catalyst.[5]
-
The reactor is heated to 220°C.[5]
-
A preheated mixture of 200,000 parts by volume of ammonia and 200,000 parts by volume of hydrogen is introduced per hour.[5]
-
A mixture of 80% by weight of 2,6-dimethylcyclohexanol and 20% by weight of 2,6-dimethylcyclohexanone is passed continuously through the catalyst bed at a rate of 50 parts per hour.[5]
-
The product is isolated by cooling the exit gases and then purified by distillation, resulting in a 96.5% yield of 2,6-dimethylaniline.[5]
-
Concluding Remarks
The selection of an optimal synthetic route for 2,6-dimethylaniline is a multifaceted decision. For large-scale industrial production, the amination of 2,6-dimethylphenol appears to be the most advantageous method, offering high yields and selectivity, particularly when using a palladium catalyst. While the initial investment in high-pressure equipment may be substantial, the efficiency of the process and the relatively low cost of starting materials make it economically favorable.
For laboratory-scale synthesis, the reduction of 2,6-dimethylnitrobenzene provides a reliable and high-yielding alternative. The reaction conditions are generally milder than the amination of the corresponding phenol, and a variety of reducing agents and catalysts can be employed.
The nitration-reduction of m-xylene is largely considered an outdated method due to its poor selectivity and the significant environmental burden associated with waste generation and the need for extensive purification.
The synthesis from 2,6-dimethylcyclohexanone also presents a high-yield option, though the availability and cost of the starting material may be a limiting factor compared to 2,6-dimethylphenol.
Ultimately, the choice will depend on the specific requirements of the researcher or manufacturer, balancing the need for high purity and yield with economic and environmental considerations.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Sciencemadness Discussion Board - 2,6-dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CN101863777A - The preparation method of solvent-free 2,4-dimethylaniline and 2,6-dimethylaniline - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Side-by-side comparison of nitrating agents for m-xylene
For Researchers, Scientists, and Drug Development Professionals
The nitration of m-xylene is a fundamental reaction in organic synthesis, yielding precursors for a wide range of applications, including the synthesis of dyes, agrochemicals, and pharmaceuticals. The choice of nitrating agent is critical as it significantly influences the regioselectivity, overall yield, and safety of the process. This guide provides a side-by-side comparison of common nitrating agents for m-xylene, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Performance Comparison of Nitrating Agents
The efficiency and selectivity of various nitrating agents for the mononitration of m-xylene are summarized in the table below. The primary products of this reaction are 4-nitro-m-xylene and 2-nitro-m-xylene, with the formation of other isomers and dinitro compounds being generally undesirable.
| Nitrating Agent/System | Catalyst | Solvent | Temperature (°C) | Reaction Time | Overall Yield (%) | 4-nitro-m-xylene (%) | 2-nitro-m-xylene (%) | Reference |
| Mixed Acid (H₂SO₄/HNO₃) | None | None | 30 | 60 min | ~98 | 86 | 14 | [1] |
| Nitric Acid / Acetic Anhydride | Zeolite Hβ | m-xylene | Ambient | 1 h | High | 93.5 | 6.5 | [2] |
| Nitric Acid | Zeolite Beta | Dichloroethane | Reflux | 4 h | High | 87 | 13 | [1] |
| Bismuth Nitrate (Bi(NO₃)₃·5H₂O) / Acetic Anhydride | Zeolite Hβ | Petroleum Ether | Reflux | 2-6 h | 89.9 | 89.2 | 10.8 | [2] |
Key Observations:
-
Mixed Acid (H₂SO₄/HNO₃): This classical method provides a high overall yield but with lower selectivity towards the 4-nitro isomer compared to some alternative methods.[1] The highly corrosive and hazardous nature of the mixed acid system, along with the generation of significant acidic waste, are considerable drawbacks.
-
Nitric Acid / Acetic Anhydride with Zeolite Hβ: This system offers excellent regioselectivity for 4-nitro-m-xylene, achieving over 93% of this isomer.[2] Using the substrate itself as the solvent is an efficient approach.
-
Nitric Acid with Zeolite Beta: This method also demonstrates high selectivity for the 4-nitro isomer and avoids the use of strong acids like sulfuric acid, making it a more environmentally benign option.[1]
-
Bismuth Nitrate / Acetic Anhydride with Zeolite Hβ: This system provides a high yield and good selectivity for 4-nitro-m-xylene under relatively mild conditions.[2] The use of a solid acid catalyst and a less hazardous nitrating agent are advantageous.
Experimental Workflow and Methodologies
A general workflow for the nitration of m-xylene followed by product isolation is depicted below. The specific conditions and reagents will vary depending on the chosen nitrating agent.
Caption: A generalized workflow for the nitration of m-xylene.
Detailed Experimental Protocols
Below are representative experimental protocols for the nitration of m-xylene using the compared methods. Safety Precaution: All nitration reactions are highly exothermic and should be performed with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment.
Mixed Acid (H₂SO₄/HNO₃) Nitration
This protocol is adapted from established laboratory procedures for aromatic nitration.
Materials:
-
m-Xylene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 10 mL of m-xylene to the cold sulfuric acid with continuous stirring.
-
In a separate beaker, prepare the nitrating mixture by carefully adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred m-xylene/sulfuric acid mixture, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 60 minutes.
-
Pour the reaction mixture slowly onto 200 g of crushed ice with stirring.
-
Separate the organic layer and wash the aqueous layer with two 20 mL portions of dichloromethane.
-
Combine the organic layers and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography.
Nitric Acid / Acetic Anhydride with Zeolite Hβ Catalyst
This protocol is based on the findings of Dong and Peng (2015).[2]
Materials:
-
m-Xylene
-
Nitric Acid (70%)
-
Acetic Anhydride
-
Zeolite Hβ catalyst
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred solution of m-xylene (10 mmol) in 10 mL of m-xylene (acting as solvent) in a round-bottom flask, add Zeolite Hβ (0.5 g).
-
Slowly add a mixture of nitric acid (12 mmol) and acetic anhydride (15 mmol) dropwise at room temperature.
-
Stir the reaction mixture at ambient temperature for 1 hour.
-
Filter off the catalyst and wash it with dichloromethane.
-
Combine the filtrate and washings and pour into 50 mL of water.
-
Separate the organic layer and wash the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Bismuth Nitrate / Acetic Anhydride with Zeolite Hβ Catalyst
This protocol is derived from a patented method.[2]
Materials:
-
m-Xylene
-
Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)
-
Acetic Anhydride
-
Zeolite Hβ catalyst
-
Petroleum Ether
-
Saturated Sodium Bicarbonate Solution
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask under magnetic stirring, add 5 mL of petroleum ether.
-
Successively add m-xylene (3.0 mmol), acetic anhydride (5.0 mmol), Bi(NO₃)₃·5H₂O (2.4 mmol), and Zeolite Hβ catalyst (0.6 g).
-
Heat the mixture to reflux and maintain for 3-5 hours.
-
After the reaction is complete, cool the mixture and filter to remove the catalyst.
-
Wash the filtrate successively with 10 mL of water, 10 mL of 5% sodium bicarbonate solution, and 10 mL of water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent to obtain the product.
Signaling Pathways and Logical Relationships
The nitration of m-xylene proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of the nitronium ion (NO₂⁺) electrophile, its attack on the electron-rich aromatic ring of m-xylene to form a resonance-stabilized carbocation (sigma complex), and subsequent deprotonation to restore aromaticity. The directing effects of the two methyl groups on the m-xylene ring favor the formation of the 4- and 2-nitro isomers.
Caption: Mechanism of electrophilic aromatic nitration of m-xylene.
This guide provides a comparative overview to assist in the selection of a suitable nitrating agent for m-xylene. The choice will depend on the desired product distribution, available resources, and safety and environmental considerations. For applications requiring high regioselectivity for 4-nitro-m-xylene, the zeolite-catalyzed methods offer significant advantages over the traditional mixed acid approach.
References
A Comparative Guide to Analytical Methods for 1,3-Dimethyl-2-nitrobenzene Assay
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 1,3-Dimethyl-2-nitrobenzene is crucial for ensuring the quality and safety of products. This guide provides an objective comparison of common analytical methods for the assay of this compound, supported by representative experimental data and detailed protocols. The primary methods evaluated are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a balance between various performance characteristics. The following table summarizes typical performance data for the quantification of this compound and related nitroaromatic compounds using three common analytical techniques. The values presented are representative and may vary based on the specific instrumentation and experimental conditions.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-MS/FID/ECD) | UV-Vis Spectrophotometry |
| Linearity (R²) | >0.999 | >0.999 | >0.995 |
| Limit of Detection (LOD) | low ppb range | sub to low ppb range | low ppm range |
| Limit of Quantification (LOQ) | low ppb range | low ppb range | ppm range |
| Accuracy (% Recovery) | 98 - 102% | 95 - 110%[1] | 97 - 103% |
| Precision (%RSD) | < 2% | < 5% (GC-MS), ±3% (GC-ECD)[1] | < 3% |
| Specificity | High | Very High (especially with MS) | Low (prone to interference) |
| Throughput | Medium | Medium | High |
Experimental Workflow for Cross-Validation
A critical step in analytical method development is cross-validation, which ensures that different analytical techniques yield comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of HPLC, GC-MS, and UV-Vis spectrophotometry for the assay of this compound.
Comparison of Key Method Attributes
The choice of an analytical method depends on the specific requirements of the assay, such as the need for high sensitivity, specificity, or throughput. The diagram below provides a visual comparison of the key attributes of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the analysis of this compound.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical results. Below are representative protocols for each of the discussed techniques.
High-Performance Liquid Chromatography (HPLC-UV)
This method is well-suited for the routine quality control of this compound.
-
Instrumentation: HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water.[2][3] For Mass-Spec (MS) compatible applications, formic acid can be used instead of phosphoric acid.[2][3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at an appropriate wavelength (determined by the UV spectrum of this compound).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Further dilute to fall within the linear range of the calibration curve.
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area against the concentration. Calculate the concentration of the unknown sample using the linear regression equation derived from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and is an excellent confirmatory technique, particularly for identifying and quantifying impurities.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A capillary column suitable for the analysis of nitroaromatic compounds, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration within the linear range of the method.
-
Quantification: Use an internal standard (e.g., a structurally similar compound not present in the sample). Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
UV-Vis Spectrophotometry
This technique is a simple and rapid method suitable for the high-throughput screening of this compound, especially in the absence of interfering substances.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound across the UV-Vis spectrum (typically in the range of 200-400 nm).
-
Solvent: A suitable UV-grade solvent that does not absorb in the region of the analyte's λmax (e.g., methanol or ethanol).
-
Sample Preparation: Accurately weigh and dissolve the sample in the chosen solvent to a known concentration that yields an absorbance within the linear range of the instrument (typically 0.1 - 1.0 Absorbance Units).
-
Quantification: Prepare a series of standard solutions of this compound. Measure the absorbance of each standard at the λmax and construct a calibration curve of absorbance versus concentration. The concentration of the unknown sample is then determined from its absorbance using the calibration curve.
Conclusion
The cross-validation of analytical methods is a cornerstone of robust drug development and manufacturing. For the assay of this compound, HPLC-UV provides a reliable and precise method for routine quality control. GC-MS is a superior technique for confirmatory analysis and impurity profiling due to its high specificity and sensitivity. While limited by its lower specificity, UV-Vis spectrophotometry can be effectively employed for rapid screening and in situations where the sample matrix is simple and well-defined. The choice of the most appropriate method will depend on the specific analytical requirements, including the nature of the sample, the required level of sensitivity and specificity, and the desired sample throughput.
References
Safety Operating Guide
Proper Disposal of 1,3-Dimethyl-2-nitrobenzene: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 1,3-Dimethyl-2-nitrobenzene
The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. This compound is classified as a hazardous substance, and its disposal is regulated. The primary and recommended method of disposal is through a licensed and certified hazardous waste disposal company.[1] On-site treatment or neutralization by laboratory personnel is not advised without specific protocols and expertise. This guide provides the necessary procedural steps to safely collect, store, and prepare this compound waste for professional disposal.
Immediate Safety and Hazard Profile
This compound presents several hazards that necessitate careful handling during all stages of use and disposal. It is harmful if swallowed or in contact with skin and is toxic to aquatic life with long-lasting effects.[2]
Key Hazard Information Summary:
| Hazard Classification | Description | Precautionary Statements |
| Flammability | Highly flammable liquid and vapor.[3] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use explosion-proof electrical/ventilating/lighting equipment.[3] |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | Wash thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell.[2] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[3] | Wear protective gloves/protective clothing.[3] |
| Skin Irritation | Causes skin irritation.[3] | Immediately wash with water and soap and rinse thoroughly after skin contact.[3] |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects.[2] | Avoid release to the environment. |
Procedural Steps for Proper Disposal
The following steps outline the standard operating procedure for the safe accumulation and disposal of this compound waste in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste: All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Segregate Incompatible Wastes: Store this compound waste separately from incompatible materials to prevent dangerous chemical reactions. It is incompatible with strong oxidizers and strong bases.[4] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Waste Collection and Containerization
-
Use Appropriate Containers: Collect liquid waste in a dedicated, leak-proof container that is chemically compatible with nitroaromatic compounds. Plastic is often preferred.[5][6] The container must have a secure, screw-on cap.[7]
-
Container Condition: Ensure the waste container is in good condition, with no cracks or signs of deterioration.[7]
-
Headroom: Do not overfill the container. Leave at least one inch of headroom to allow for vapor expansion.[7]
-
Solid Waste: Seal contaminated solids, such as absorbent paper and gloves, in a vapor-tight plastic bag before placing them in a designated solid hazardous waste container.[4]
Step 3: Labeling of Hazardous Waste
Proper labeling is crucial for safety, compliance, and proper disposal.
-
Label Immediately: Affix a hazardous waste label to the container as soon as you begin collecting waste.[6]
-
Required Information: The label must include the following information:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound" (avoiding chemical formulas or abbreviations).[7]
-
The specific hazard(s) associated with the waste (e.g., Flammable, Toxic).[7]
-
The date when the container became full.[7]
-
For mixtures, list all components and their approximate percentages.[8]
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA).[5][7] This area must be at or near the point of waste generation and under the control of laboratory personnel.[9]
-
Secondary Containment: Store the waste container within secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[6]
-
Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[6][7]
-
Storage Limits: Adhere to the storage limits for your SAA, which is typically a maximum of 55 gallons of hazardous waste.[5][6]
Step 5: Arranging for Disposal
-
Contact EHS: Once the waste container is full, or if it has been in storage for an extended period (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a waste pickup.[5][7]
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and ultimate disposal of the this compound waste, which is often done via high-temperature incineration.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Remove Ignition Sources: Immediately eliminate all sources of ignition from the area.[4]
-
Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including gloves, eye protection, and a respirator if necessary.
-
Containment and Cleanup:
-
Disposal of Spill Debris: Place all cleanup materials into a designated hazardous waste container and label it appropriately.[6]
-
Decontamination: Wash the spill area with ethanol followed by a soap and water solution.[4]
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. cpachem.com [cpachem.com]
- 3. agilent.com [agilent.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. geo.utexas.edu [geo.utexas.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 1,3-Dimethyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3-Dimethyl-2-nitrobenzene (also known as 2-nitro-m-xylene) in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Immediate Safety Information
This compound is a combustible liquid that is harmful if it comes into contact with skin or is swallowed.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][2]
Hazard Identification
| Hazard | Classification | GHS Pictograms |
| Flammability | Combustible Liquid[1] | 🔥 |
| Acute Toxicity (Oral) | Harmful if swallowed[2] | ❗ |
| Acute Toxicity (Dermal) | Harmful in contact with skin | ❗ |
| Skin Corrosion/Irritation | Causes skin irritation | ❗ |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long lasting effects[1] | 🌳 |
Physical Properties
| Property | Value |
| CAS Number | 81-20-9[3] |
| Molecular Formula | C8H9NO2[3] |
| Molecular Weight | 151.16 g/mol [3] |
| Appearance | Clear yellow liquid |
| Boiling Point | 225 °C (437 °F) at 744 mmHg[3] |
| Melting Point | 14-16 °C (57-61 °F)[3] |
| Flash Point | 88 °C (190.4 °F) - closed cup[3] |
| Density | 1.112 g/mL at 25 °C[3] |
| Solubility | Insoluble in water[4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required PPE, with detailed specifications.
PPE Requirements
| Body Part | PPE Type | Specification and Recommendations |
| Hands | Chemical-resistant gloves | Required: Butyl rubber or Viton™ gloves are recommended for extended contact. For splash protection, heavy-weight nitrile gloves (minimum 8 mil) can be used, but must be changed immediately upon contamination. Always double glove for enhanced protection. |
| Eyes | Safety goggles and face shield | Required: Chemical splash goggles are mandatory. A face shield must be worn over the goggles when there is a risk of splashing. |
| Body | Laboratory coat and chemical-resistant apron | Required: A flame-resistant lab coat worn over personal clothing. A chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Air-purifying respirator | Required for handling outside of a fume hood or for spill cleanup: A NIOSH-approved half-face or full-face respirator equipped with organic vapor (OV) cartridges (black color code).[5] For tasks with potential for aerosol generation, a combination OV/P100 (magenta and black) cartridge is recommended.[5] |
Glove Selection Guide (Breakthrough Times for Nitrobenzene as a proxy)
| Glove Material | Thickness | Breakthrough Time (minutes) | Recommendation |
| Butyl Rubber | - | > 480[6] | Excellent for extended use. |
| Viton™ | - | > 480[6] | Excellent for extended use. |
| Neoprene | - | ~40[3] | Fair for short-term use. Not for immersion. |
| Nitrile Rubber | 8+ mil | < 10 to 30-60[7] | Splash protection only. Change immediately upon contact. |
| Natural Rubber (Latex) | - | < 5[3] | Not Recommended. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is essential for the safe handling of this compound.
Workflow for Safe Handling
Caption: General workflow for handling this compound.
Experimental Protocols
Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood.
-
PPE Donning: Put on all required PPE as specified in Section 2 before entering the designated area.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent material (e.g., vermiculite, dry sand), decontamination solutions, and waste containers is readily accessible.
Handling:
-
Dispensing: Use a fume hood when dispensing the chemical. Ground all containers to prevent static discharge.
-
Heating: Avoid heating the substance. If heating is necessary, use a well-controlled heating mantle and ensure adequate ventilation. Containers may explode when heated.[8]
-
Compatibility: Keep away from strong oxidizing agents and strong bases.[4]
Post-Handling:
-
Decontamination of Equipment: All non-disposable equipment that has come into contact with this compound must be decontaminated. Rinse with ethanol followed by a thorough wash with soap and water.[4]
-
PPE Doffing: Remove PPE in the designated area, avoiding contact with the contaminated outer surfaces. Dispose of single-use PPE as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Step-by-Step Waste Management
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines. Do not dispose of this chemical down the drain.[9]
Waste Disposal Workflow
Caption: Step-by-step laboratory waste disposal workflow.
Disposal Protocols
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed container.
-
Solid Waste: Contaminated solid waste (e.g., gloves, absorbent paper, pipette tips) must be collected in a separate, clearly labeled, sealed container.[4]
-
-
Containerization:
-
Use chemically resistant containers (e.g., glass or polyethylene) for liquid waste.
-
Ensure containers are in good condition and have secure, leak-proof lids.
-
Do not fill containers to more than 80% capacity to allow for vapor expansion.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Toxic).
-
-
Temporary Storage:
-
Store waste containers in a designated, well-ventilated satellite accumulation area away from heat and ignition sources.
-
-
Final Disposal:
-
Arrange for the collection of hazardous waste by your institution's environmental health and safety department or a licensed waste disposal contractor. High-temperature incineration is the preferred method for the disposal of nitroaromatic compounds.[9]
-
Emergency Procedures: Spills and Exposures
Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Isolate: Isolate the spill area to prevent the spread of the chemical.
-
PPE: Don the appropriate PPE, including respiratory protection.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the liquid.[8] Do not use combustible materials like paper towels for initial absorption.
-
Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with ethanol, followed by a thorough cleaning with soap and water.[4]
-
Disposal: All materials used for cleanup must be disposed of as hazardous waste.
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
- 1. s7d9.scene7.com [s7d9.scene7.com]
- 2. fishersci.com [fishersci.com]
- 3. auckland.ac.nz [auckland.ac.nz]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. northwestern.edu [northwestern.edu]
- 6. cdn.mscdirect.com [cdn.mscdirect.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. queensu.ca [queensu.ca]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
